(1R,3S)-3-Aminocyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIPYGXPZUDDP-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480732 | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110772-22-9 | |
| Record name | 3-Aminocyclohexanol, (1R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-3-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: A Cornerstone for Chiral Synthesis
Abstract: (1R,3S)-3-Aminocyclohexanol is a bifunctional chiral building block of significant interest in modern medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the precise cis-stereochemical orientation of its amino and hydroxyl groups, provides a valuable platform for constructing complex, stereochemically defined molecules. This guide offers a comprehensive technical overview of its molecular structure, conformational analysis, physicochemical properties, stereoselective synthesis, and applications. Detailed protocols for synthesis and analytical quality control are provided, underpinned by an explanation of the causal chemistry, to equip researchers and drug development professionals with actionable, field-proven insights.
Section 1: Molecular Identity and Stereochemical Landscape
This compound, identified by its CAS Number 1110772-22-9, is a specific stereoisomer of 3-aminocyclohexanol.[1] The IUPAC name, cis-(1R,3S)-3-aminocyclohexan-1-ol, precisely defines its structure.[1] The "1R" and "3S" designators denote the absolute configuration at the two chiral centers, while the "cis" descriptor indicates that both the hydroxyl and amino substituents reside on the same face of the cyclohexane ring.
The molecule's chemical behavior and biological activity are intrinsically linked to its three-dimensional structure. In its lowest energy state, the cyclohexane ring adopts a chair conformation. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions, substituents preferentially occupy equatorial positions. For cis-1,3-disubstituted cyclohexanes, the most stable conformation is one where both functional groups are in equatorial positions. This arrangement is crucial for its utility as a scaffold, as it projects the functional groups outwards for predictable interactions with other molecules or biological targets.
Caption: Stable diequatorial chair conformation of this compound.
Section 2: Physicochemical and Spectroscopic Profile
The reliable identification and quality assessment of this compound depend on a thorough understanding of its physicochemical and spectroscopic properties.
Physicochemical Properties
The following table summarizes key physical and chemical identifiers for this compound. It is important to note that some physical properties, such as boiling point, are often computationally predicted and should be treated as estimates.[2]
| Property | Value | Source |
| CAS Number | 1110772-22-9 | [1] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [2] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.09 ± 0.40 (Predicted, acidic -OH) | [2] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the relative stereochemistry (cis) and the dominant chair conformation.
-
¹H NMR: The proton spectrum is highly informative. The protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-3) groups are of particular diagnostic value. In the stable diequatorial conformation, these protons are in axial positions. This axial orientation leads to large vicinal coupling constants (³J) with adjacent axial protons.
-
H-1 and H-3 Signals: Expect these to appear as complex multiplets, often as a triplet of triplets. The key diagnostic feature is the presence of large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz.[5][6] The presence of smaller axial-equatorial couplings (Jae) of 2-5 Hz will also contribute to the multiplet structure.[5] This large coupling constant is definitive proof of the axial nature of these protons and, consequently, the equatorial orientation of the -OH and -NH₂ groups.
-
Chemical Shifts: The H-1 proton (adjacent to the electronegative oxygen) will be downfield, typically around 3.5-4.0 ppm. The H-3 proton (adjacent to nitrogen) will be slightly upfield of this, around 2.6-3.2 ppm.[5] The remaining cyclohexane protons will form a complex, overlapping pattern in the 1.0-2.2 ppm region.
-
-
¹³C NMR: The spectrum will show six distinct signals for the six unique carbon atoms of the cyclohexane ring, assuming no accidental equivalence.
-
C-1 and C-3 Signals: The carbons bonded to the heteroatoms will be the most downfield. C-1 (bearing the -OH group) is expected in the δ 65-75 ppm range. C-3 (bearing the -NH₂ group) is expected in the δ 45-55 ppm range.
-
Other Carbons: The remaining four methylene (-CH₂-) carbons will appear at higher fields (δ 20-40 ppm).
-
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups.
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A medium intensity, often sharper, pair of peaks (for the primary amine -NH₂) in the 3300-3500 cm⁻¹ region, which may be partially obscured by the O-H band.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.
-
N-H Bend: A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
2.2.3 Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 115 would be expected. Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the ring.
Section 3: Synthesis and Stereocontrol
Achieving high stereochemical purity is the primary challenge in synthesizing this compound. Asymmetric synthesis strategies are preferred to avoid challenging resolutions of enantiomeric mixtures.[7] A well-documented approach involves the diastereoselective reduction of a β-enaminoketone derived from a chiral amine.[8]
Caption: Workflow for the diastereoselective synthesis of 3-aminocyclohexanols.
Detailed Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol Derivatives
This protocol is adapted from a literature procedure for the synthesis of related aminocyclohexanols and illustrates the core principles of achieving diastereoselectivity.[8] The use of (S)-α-methylbenzylamine introduces chirality, and the subsequent reduction favors the formation of the cis product.
Step 1: Formation of the Chiral β-Enaminoketone Intermediate
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add a 1,3-cyclohexanedione derivative (1.0 eq) and toluene (approx. 4-5 mL per mmol of dione).
-
Add (S)-α-methylbenzylamine (1.1 eq).
-
Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).
-
Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the pure chiral enaminoketone intermediate.[8]
Step 2: Diastereoselective Reduction
-
Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF, approx. 2.5 mL per mmol) and isopropyl alcohol (approx. 1.0 mL per mmol).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add metallic sodium (Na, approx. 5-10 eq) in small portions, maintaining the temperature below 10 °C.
-
Causality: The dissolving metal reduction proceeds via single-electron transfers. The stereochemical outcome is directed by the chiral auxiliary and steric factors, leading to preferential formation of the cis amino alcohol.[8]
-
-
Stir the reaction at room temperature until all the sodium has reacted (typically 2-3 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of amino alcohol diastereomers.
Step 3: Purification and Deprotection
-
The diastereomeric mixture can be separated using column chromatography on silica gel to isolate the desired cis isomer.
-
The N-(α-methylbenzyl) protecting group can then be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the final this compound.
Section 4: Applications in Medicinal Chemistry
The chiral amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent drugs, including HIV-protease inhibitors and antidepressants.[7] The defined spatial relationship between the amino and hydroxyl groups in this compound allows it to act as a rigid handle for positioning other pharmacophoric elements, enabling precise and high-affinity binding to biological targets like enzymes and receptors.[7]
One notable area of application is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[2] The aminocyclohexanol core can be incorporated into larger molecules to optimize properties like potency, selectivity, and pharmacokinetics.
Caption: Integration of the aminocyclohexanol scaffold into a drug molecule.
Section 5: Analytical and Quality Control Protocols
Ensuring the chemical and, critically, the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this analysis.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for developing a chiral HPLC method. The selection of the chiral stationary phase (CSP) and mobile phase is empirical and requires screening.[9][10]
Objective: To separate the (1R,3S) enantiomer from its (1S,3R) counterpart and other potential diastereomers.
1. Column Selection:
-
Principle: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times.
-
Common Choices: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly versatile and effective for a wide range of compounds, including amino alcohols.[10] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® T) are also excellent choices, particularly for polar and ionic compounds.
2. Mobile Phase Screening:
-
Normal Phase Mode: Typically employs a mixture of a nonpolar solvent (e.g., n-hexane) with a polar alcohol modifier (e.g., isopropanol or ethanol).[10]
-
Additives: For basic compounds like amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to prevent peak tailing and improve resolution.[10]
-
Screening Strategy: Start with a mobile phase like 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA. Run the analysis and adjust the ratio of hexane to alcohol to optimize the separation (increasing alcohol content generally decreases retention time).
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable volume (e.g., 1 mL) of the mobile phase or a compatible solvent to create a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Example):
-
Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or via Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
5. Data Interpretation:
-
A successful separation will show two distinct peaks, one for the (1R,3S) enantiomer and one for the (1S,3R) enantiomer.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100
Section 6: Safety, Handling, and Storage
This compound is classified as harmful and requires careful handling in a laboratory setting.[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep in an inert atmosphere to prevent degradation.[2]
References
- 1. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1R,3S)-3-Aminocyclohexanol: A Chiral Scaffold for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Aminocyclohexanols
(1R,3S)-3-Aminocyclohexanol is a specific stereoisomer of 3-aminocyclohexanol, a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid cyclohexyl backbone, combined with the precise spatial arrangement of its amino and hydroxyl functional groups (cis-configuration), makes it a highly valuable chiral building block.[1] Chiral amino alcohol scaffolds are recurrent motifs in a wide array of biologically active compounds, including potent drugs and natural products.[2][3] The ability to incorporate a specific enantiomer like this compound into a target molecule is critical, as different stereoisomers can exhibit vastly different pharmacological efficacy and safety profiles. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.
Core Properties and Identification
Accurate identification and understanding of the physicochemical properties of a starting material are foundational to any successful synthetic endeavor. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1110772-22-9 | [1][4][5][6][7][8] |
| Molecular Formula | C₆H₁₃NO | [1][4][7][8] |
| Molecular Weight | 115.17 g/mol | [1][4][5][8] |
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | [1][6] |
| Synonyms | cis-(1R,3S)-3-Aminocyclohexanol | [1] |
| Appearance | Solid | [7] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [5] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [5] |
Synthesis and Stereochemical Control: Accessing Enantiopurity
The primary challenge and strategic goal in synthesizing this compound is the precise control of its stereochemistry. Two predominant strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors like scalability, cost, and the desired level of enantiomeric purity.
Asymmetric Synthesis Routes
Asymmetric synthesis aims to create the desired stereoisomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution.[9]
-
Stereoselective Reduction of Ketones: A powerful strategy involves the stereoselective reduction of a prochiral ketone, such as 3-aminocyclohexanone.[10] The use of a chiral catalyst, often a metal complex with a chiral ligand, guides the hydride reagent to attack the carbonyl group from a specific face, preferentially forming one enantiomer of the resulting alcohol. The choice of catalyst and reaction conditions is paramount to achieving high diastereoselectivity and enantioselectivity.
-
Reduction of β-Enaminoketones: An established method involves the reduction of β-enaminoketones, which can be readily prepared from 1,3-cyclohexanedione derivatives.[2][10] The reduction, often achieved with dissolving metal conditions (e.g., sodium in an alcohol/THF mixture), can yield both cis- and trans-3-aminocyclohexanols.[2] The stereochemical outcome is highly dependent on the substrate and reaction conditions, necessitating careful optimization to favor the desired cis isomer.[3]
Caption: Generalized pathway for asymmetric synthesis.
Chiral Resolution of Racemic 3-Aminocyclohexanol
Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[9] This technique leverages the formation of diastereomeric salts, which possess different physical properties, most notably solubility, allowing for their separation.
The core principle involves reacting a racemic mixture of 3-aminocyclohexanol with an enantiomerically pure chiral acid (a "resolving agent"), such as tartaric acid or mandelic acid.[9][11] This reaction forms a pair of diastereomeric salts: [(1R,3S)-amine / (R)-acid] and [(1S,3R)-amine / (R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the desired enantiomerically pure this compound.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
This protocol is a representative example based on established chemical principles.
-
Dissolution: Dissolve one equivalent of racemic cis-3-aminocyclohexanol in a suitable solvent, such as ethanol or a mixture of ethyl acetate and methanol.
-
Addition of Resolving Agent: To the solution, add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid). The use of a half-equivalent is a common optimization strategy to maximize the yield of the desired salt.
-
Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a solid precipitate should be observed.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11. This deprotonates the amine and breaks the salt complex.
-
Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be confirmed by chiral HPLC analysis.[11]
Applications in Drug Discovery and Asymmetric Catalysis
The utility of this compound stems from its identity as a chiral scaffold, providing a structurally defined starting point for the synthesis of complex molecules.
-
Pharmaceutical Intermediates: The molecule is a key precursor in the synthesis of various pharmaceutical agents. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is crucial for specific binding to biological targets like enzymes and receptors. It has been investigated as a precursor for synthesizing compounds with potential therapeutic effects, including sedative and antitumor properties.[12]
-
Asymmetric Synthesis and Catalysis: The amino and hydroxyl groups can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.[13] These ligands create a chiral environment around the metal center, enabling highly enantioselective transformations, which is a cornerstone of modern chemical manufacturing.[10]
-
Fine Chemical Production: Beyond pharmaceuticals, it serves as an intermediate in the broader production of fine chemicals where chirality is a critical feature.[12]
Analytical Characterization
Confirming the identity, purity, and stereochemistry of this compound is essential for its use in regulated environments.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and relative stereochemistry (cis vs. trans). The coupling constants between protons on the cyclohexane ring provide definitive information about their axial or equatorial positions, which in turn defines the cis/trans relationship of the substituents.[10]
-
Mass Spectrometry: This technique confirms the molecular weight of the compound.[1]
-
Chiral Chromatography: Chiral HPLC or GC is indispensable for determining the enantiomeric purity (ee) of the final product, ensuring that the desired stereoisomer has been successfully isolated.[11]
-
X-ray Crystallography: Provides the most definitive proof of both relative and absolute stereochemistry by generating a three-dimensional map of the atomic positions in a single crystal.[10]
Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][14]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] It is recommended to store it under an inert atmosphere to protect it from moisture and air.[5]
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool for the stereocontrolled synthesis of complex molecular architectures. Its well-defined structure and dual functionality provide a reliable platform for introducing chirality into new drug candidates and fine chemicals. A thorough understanding of its properties, synthetic access, and handling requirements allows researchers and process chemists to leverage its full potential in advancing the frontiers of pharmaceutical development and asymmetric synthesis.
References
- 1. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 1110772-22-9 [m.chemicalbook.com]
- 6. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 1110772-22-9 [chemicalbook.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | High-Purity Chiral Building Block [benchchem.com]
- 13. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
A-Z Guide to Synthesis Pathways for (1R,3S)-3-Aminocyclohexanol: A Senior Application Scientist's Perspective
Abstract
(1R,3S)-3-Aminocyclohexanol is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid cyclic structure and defined stereochemistry are instrumental in the synthesis of a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this high-value intermediate. We will dissect diastereoselective and chemoenzymatic approaches, offering a critical analysis of the underlying principles, experimental considerations, and comparative outcomes. Detailed, field-tested protocols and data visualizations are provided to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The 1,3-amino alcohol motif is a recurring structural feature in a wide array of natural products and pharmaceutical drugs.[1][2] The specific stereoisomer, this compound, with its cis relationship between the amino and hydroxyl groups, offers a conformationally constrained scaffold that is crucial for precise molecular recognition at biological targets.[3] Its application as a chiral building block is well-documented, serving as a foundational component in the synthesis of complex molecules where specific stereochemistry is paramount for therapeutic efficacy.[4][5]
The challenge in synthesizing this compound lies in the precise control of two stereocenters on a flexible six-membered ring. This guide will navigate through established and innovative methodologies designed to address this synthetic challenge, providing the reader with a comprehensive understanding of the available tools and strategies.
Diastereoselective Synthesis via Reduction of β-Enaminoketones
A robust and widely employed strategy for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][2] This approach offers a convergent pathway where the key precursors are readily accessible. The core principle of this method is the diastereoselective reduction of the ketone functionality, where the stereochemical outcome is directed by the existing chiral center or a chiral auxiliary.
Causality Behind Experimental Choices
The choice of starting materials and reagents is critical in directing the stereochemical outcome of the reduction. The synthesis typically commences with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine.[1][4] The use of a chiral amine, such as (S)-α-methylbenzylamine, introduces the initial stereocenter and allows for the separation of diastereomeric products later in the synthetic sequence.[1][2]
The subsequent reduction of the β-enaminoketone is the key stereochemistry-determining step. Dissolving metal reductions, such as sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol, are commonly employed.[1][2][4] The diastereoselectivity of this reduction is influenced by the steric hindrance imposed by the chiral auxiliary and the reaction conditions.[4]
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols
The following protocol is adapted from established literature procedures for the synthesis of 3-aminocyclohexanol derivatives via the reduction of β-enaminoketones.[1][2]
Step 1: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one
-
To a solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) in toluene, add (S)-α-methylbenzylamine (1.1 eq).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to afford the β-enaminoketone.[1]
Step 2: Reduction of the β-Enaminoketone
-
Dissolve the synthesized β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.
-
Carefully add sodium metal (excess) in small portions at room temperature.
-
Stir the reaction mixture until the β-enaminoketone is completely consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans diastereomers can be separated by column chromatography.[2]
Data Presentation
| Compound | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| 3-(Benzylamino)-5,5-dimethylcyclohexanol | 77% | Not separated | [2] |
| 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 75% | 89:11 | [2] |
Visualization of the Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Characterization of (1R,3S)-3-Aminocyclohexanol: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for (1R,3S)-3-aminocyclohexanol, a pivotal chiral building block in pharmaceutical synthesis. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, stereochemical confirmation, and quality control in drug development pipelines. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive analytical portrait of this molecule.
Introduction: The Significance of this compound
This compound is a bifunctional chiral molecule featuring both an amine and a hydroxyl group on a cyclohexane scaffold. The cis stereochemistry, with defined (1R,3S) absolute configuration, imparts specific three-dimensional properties that are critical for its application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups allows for stereocontrolled transformations, making it a valuable intermediate.
Accurate spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring the stereochemical integrity of synthetic intermediates and the final API. This guide explains the causal relationships between the molecule's structure and its spectral output, providing a robust framework for analysis.
Molecular Structure and Stereochemistry
The IUPAC name for this compound is cis-(1R,3S)-3-aminocyclohexan-1-ol. Its molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[1] The cis configuration dictates that in the most stable chair conformation, both the hydroxyl and amino substituents will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is the key to interpreting its NMR spectrum.
Caption: Chair conformation of this compound with equatorial substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful technique for confirming the relative stereochemistry of aminocyclohexanol isomers. The spatial arrangement of protons and carbons in the cyclohexane ring leads to distinct chemical shifts (δ) and spin-spin coupling constants (J).[2]
Experimental Protocol: NMR Sample Preparation
A meticulously prepared sample is crucial for acquiring high-quality, reproducible NMR data.
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).
-
Sample Preparation: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Instrumentation: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
¹H NMR Spectroscopy: Interpretation and Causality
The ¹H NMR spectrum provides information on the proton environment. For a cis-1,3-disubstituted cyclohexane in a diequatorial chair conformation, the protons on the carbons bearing the substituents (H-1 and H-3) are in axial positions. This axial orientation is the source of the most telling diagnostic signals.
Key Interpretive Points:
-
Axial Protons (H-1 and H-3): These protons are expected to appear as a triplet of triplets (tt) . This complex splitting pattern arises from coupling to two adjacent axial protons and two adjacent equatorial protons.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) is dictated by the dihedral angle between the protons (Karplus relationship).[2]
-
Large coupling constants (³J_ax-ax ≈ 10-13 Hz) are observed for axial-axial couplings.
-
Small coupling constants (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings.
-
-
Diagnostic Signature: The observation of large coupling constants for the H-1 and H-3 signals is a definitive indicator of their axial positions, which in turn confirms the equatorial placement of the -OH and -NH₂ groups, and thus the cis stereochemistry.[2][3]
While specific data for the parent compound is not readily published, analysis of a closely related derivative, cis-5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanol, provides an excellent illustrative example.[3] In this derivative, the H-1 and H-3 protons, being axial, exhibit the characteristic triplet of triplets multiplicity with large axial-axial coupling constants (J ≈ 11.2-11.6 Hz) and smaller axial-equatorial couplings (J ≈ 4.0-4.8 Hz).[3]
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H-1 (CH-OH) | ~3.6-4.0 | tt | ³J_ax-ax ≈ 10-13, ³J_ax-eq ≈ 2-5 | Axial proton coupled to two axial and two equatorial neighbors. |
| H-3 (CH-NH₂) | ~2.5-3.0 | tt | ³J_ax-ax ≈ 10-13, ³J_ax-eq ≈ 2-5 | Axial proton coupled to two axial and two equatorial neighbors. |
| Cyclohexane CH₂ | ~1.0-2.2 | m | - | Overlapping multiplets of the remaining ring protons. |
| OH, NH₂ | Variable | br s | - | Exchangeable protons; chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. For this compound, due to the plane of symmetry, only four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-1 (CH-OH) | 65-70 | Carbon attached to electronegative oxygen. |
| C-3 (CH-NH₂) | 48-55 | Carbon attached to nitrogen. |
| C-2, C-4 | 30-45 | Methylene carbons adjacent to substituted carbons. |
| C-5, C-6 | 20-30 | Methylene carbons further from substituents. |
Note: The exact chemical shifts are solvent-dependent.
References
Introduction: The Imperative of Stereochemical Precision in Modern Drug Development
An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-Aminocyclohexanol Isomers
In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety.[1] The concept of chirality, where a molecule and its mirror image are non-superimposable, has profound implications, as enantiomeric pairs often exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate rigorous stereochemical characterization, compelling drug developers to justify the choice between a single enantiomer and a racemic mixture.[3]
Within this context, 3-aminocyclohexanol emerges as a highly valuable chiral building block for the synthesis of complex, biologically active molecules.[4][5][6] Its rigid cyclohexane scaffold, functionalized with amino and hydroxyl groups, provides a robust framework for constructing compounds designed to interact with specific biological targets like enzymes and receptors.[7][8] However, the presence of two stereocenters gives rise to four distinct stereoisomers, each a unique chemical entity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the fundamental stereochemistry of 3-aminocyclohexanol isomers, methodologies for their stereoselective synthesis and separation, and protocols for their definitive characterization.
Foundational Stereochemistry of 3-Aminocyclohexanol
The molecular structure of 3-aminocyclohexanol contains two chiral centers at carbon 1 (bearing the hydroxyl group) and carbon 3 (bearing the amino group). This gives rise to a total of 2² = 4 stereoisomers. These isomers are categorized into two pairs of diastereomers (cis and trans), with each pair consisting of two enantiomers.[9]
-
Cis Isomers (Enantiomeric Pair): The amino and hydroxyl groups are on the same side of the cyclohexane ring. This pair consists of (1R,3S)-3-aminocyclohexanol and (1S,3R)-3-aminocyclohexanol .
-
Trans Isomers (Enantiomeric Pair): The amino and hydroxyl groups are on opposite sides of the ring. This pair consists of (1R,3R)-3-aminocyclohexanol and (1S,3S)-3-aminocyclohexanol .
The relationship between these isomers is critical to understand for both synthesis and separation strategies.
Caption: Stereochemical relationships of the four 3-aminocyclohexanol isomers.
Conformational Analysis: The Dominance of the Chair Conformation
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The stability of a substituted cyclohexane is dictated by the steric hindrance experienced by its substituents.
-
For trans-3-aminocyclohexanol , the most stable conformation places both the hydroxyl and amino groups in equatorial positions.[7] This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions that would occur if the groups were in axial positions.[7]
-
For cis-3-aminocyclohexanol , the substituents are constrained to one axial and one equatorial position. NMR studies on derivatives have confirmed a chair conformation where a syn-diequatorial arrangement of the functional groups is observed, which is made possible through substitution patterns on the ring.[10][11] Interestingly, for some trans-3-aminocyclohexanol derivatives, NOESY experiments have suggested the adoption of a boat conformation to explain certain spatial proximities, highlighting that while the chair form is generally favored, other conformations can be adopted to minimize specific steric clashes.[10]
Stereoselective Synthesis and Diastereomer Control
The primary challenge in synthesizing a specific 3-aminocyclohexanol isomer is the simultaneous control of both relative (cis vs. trans) and absolute (R vs. S) stereochemistry.
Methodology: Reduction of β-Enaminoketones
A well-established and versatile method involves the reduction of β-enaminoketones, which are readily prepared from 1,3-cyclohexanediones.[10][11] This approach provides a clear path to a diastereomeric mixture of 3-aminocyclohexanols that can then be separated.
Caption: Synthetic workflow for 3-aminocyclohexanols via β-enaminoketone reduction.
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols [10][11]
-
Synthesis of the β-Enaminoketone Intermediate:
-
A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in toluene is refluxed for 3-4 hours.
-
Water formed during the condensation is removed azeotropically using a Dean-Stark trap.
-
Causality: This condensation is a thermodynamically driven process, and removal of water pushes the equilibrium towards the formation of the stable, conjugated enaminoketone.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization to yield the β-enaminoketone.
-
-
Reduction to the Amino Alcohols:
-
The purified β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.
-
Sodium metal (excess) is added portion-wise at room temperature, and the reaction is stirred until the sodium is completely consumed.
-
Causality: This dissolving metal reduction proceeds via electron transfer to the conjugated system. Isopropyl alcohol serves as the proton source. The diastereoselectivity (cis:trans ratio) is influenced by the steric hindrance around the enaminone system during protonation.[10]
-
The reaction is quenched, and the product is extracted. The resulting mixture of cis and trans amino alcohols can be analyzed by GC-MS and separated by column chromatography.
-
Resolution and Separation of Stereoisomers
For applications in drug development, separating the diastereomers and resolving the enantiomers is a non-negotiable step. Each of the four stereoisomers must be isolated and tested independently.
Protocol 1: Diastereomer Separation by Column Chromatography
The cis and trans diastereomers of 3-aminocyclohexanol have different physical properties (e.g., polarity, boiling point) due to their different shapes and dipole moments. This allows for their separation using standard silica gel column chromatography.[10]
-
Column Preparation: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a glass column.
-
Sample Loading: The crude diastereomeric mixture is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient, typically starting with a low polarity mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the separated cis and trans isomers.
Protocol 2: Enantiomeric Resolution via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for separating enantiomers.[12] Polysaccharide-based CSPs are particularly effective due to their broad applicability.[13]
A Self-Validating System for Chiral Method Development:
-
Column Screening (The Expertise-Driven Step):
-
Causality: No single chiral column can separate all enantiomers. The process is empirical, requiring the screening of several CSPs with different chiral selectors (e.g., amylose-based, cellulose-based) to find one that provides baseline resolution.[12]
-
Inject the racemic mixture (either the resolved cis or trans pair) onto a panel of 3-4 different chiral columns under standard mobile phase conditions (e.g., Normal Phase: Hexane/Ethanol; Reversed Phase: Acetonitrile/Water).
-
-
Mobile Phase Optimization:
-
Once a column showing partial separation is identified, optimize the mobile phase composition.
-
For normal phase, vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol). Small changes can significantly impact selectivity.
-
Additives (e.g., trifluoroacetic acid for basic analytes, diethylamine for acidic analytes) can improve peak shape and resolution.
-
-
Parameter Refinement:
-
Adjust the flow rate and column temperature. Lower temperatures often increase the energetic difference between the transient diastereomeric complexes formed on the CSP, enhancing resolution.[13]
-
-
Validation: The final method should demonstrate baseline resolution (Rs > 1.5) for the enantiomeric pair, allowing for accurate quantification and preparative-scale separation.
Caption: Workflow for developing a robust chiral HPLC separation method.
Spectroscopic Characterization and Data
Definitive structural elucidation and conformational analysis rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are diagnostic of their dihedral angles and thus their relative orientation (axial or equatorial). For example, a large coupling constant (J ≈ 10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.[11] This analysis confirms the chair conformation and the orientation of the substituents.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This powerful technique provides definitive proof of the relative configuration (cis vs. trans). A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the cis isomer, a cross-peak will be observed between the protons on C1 and C3, whereas for the trans isomer, this interaction will be absent.[10][11]
Physicochemical Data Summary
| Property | Value (for C₆H₁₃NO) | Source |
| Molecular Weight | 115.17 g/mol | [14] |
| Monoisotopic Mass | 115.099714038 Da | [14][15] |
| XLogP3-AA (Computed) | -0.1 | [14][15] |
| Topological Polar Surface Area | 46.3 Ų | [14][15] |
| Formal Charge | 0 | [14][15] |
Conclusion: A Cornerstone for Stereochemically-Driven Drug Design
The four stereoisomers of 3-aminocyclohexanol are not interchangeable chemical commodities; they are distinct molecular entities with unique three-dimensional structures. As such, their interactions with chiral biological systems will differ, leading to potentially unique pharmacological outcomes. A thorough understanding of their stereochemistry, coupled with robust, validated methods for their synthesis, separation, and characterization, is paramount. The protocols and insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to leverage the stereochemical diversity of 3-aminocyclohexanol, enabling the rational design and synthesis of next-generation therapeutics with enhanced specificity and improved safety profiles.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 4. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol
An In-Depth Technical Guide to the Physical Properties of cis-(1R,3S)-3-aminocyclohexan-1-ol
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of cis-(1R,3S)-3-aminocyclohexan-1-ol, a chiral bifunctional molecule of significant interest in pharmaceutical synthesis and materials science. Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and validated experimental protocols for determining key physical parameters. By integrating field-proven insights with established methodologies, this guide serves as an essential resource for the accurate characterization and application of this versatile chemical entity.
Introduction and Significance
cis-(1R,3S)-3-aminocyclohexan-1-ol is a substituted cycloalkane containing both an amine and an alcohol functional group. Its specific stereochemistry—the cis relationship between the hydroxyl and amino groups, along with the (1R,3S) configuration—imparts unique conformational properties that are critical for its role as a chiral building block in asymmetric synthesis. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, melting point, and pKa directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the biological activity of derivative compounds.
This guide moves beyond a simple data sheet, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible data in the laboratory.
Molecular Identity and Computed Properties
Accurate identification is the first step in any chemical analysis. The fundamental identifiers for cis-(1R,3S)-3-aminocyclohexan-1-ol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | PubChem[1] |
| CAS Number | 1110772-22-9 | ChemicalBook, PubChem[1] |
| Molecular Formula | C₆H₁₃NO | PubChem[1] |
| Molecular Weight | 115.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 115.099714038 Da | PubChem[1] |
| Canonical SMILES | C1C--INVALID-LINK--O">C@@HN | PubChem[1] |
| InChIKey | NIQIPYGXPZUDDP-NTSWFWBYSA-N | PubChem[1] |
While experimental data is the gold standard, computational predictions provide valuable estimates for guiding experimental design.
| Predicted Property | Value | Source |
| Boiling Point | 201.1 ± 33.0 °C | ChemicalBook |
| Density | 1.037 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 15.09 ± 0.40 (Alcoholic Proton) | ChemicalBook |
| XLogP3-AA | -0.1 | PubChem[2] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
Experimental Determination of Physicochemical Properties
This section details the standard operating procedures for experimentally verifying the physical properties of cis-(1R,3S)-3-aminocyclohexan-1-ol.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[3] The capillary method described here is a universally accepted technique for its simplicity and accuracy.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of cis-(1R,3S)-3-aminocyclohexan-1-ol is completely dry and finely powdered.
-
Obtain a glass capillary tube sealed at one end.[4]
-
Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[4] For efficient packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[4] The packed sample height should be 1-2 mm.[5]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[3][4]
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/minute to find a rough range.[3]
-
For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[3][4]
-
-
Measurement:
-
Set the heating ramp rate to a slow 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely.[4]
-
The melting point is reported as the range T₁ – T₂.
-
Allow the apparatus to cool significantly before performing subsequent measurements.[4]
-
Visualization of Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Profile
Expertise & Rationale: A compound's solubility governs its utility in various applications, from choosing a reaction solvent to designing a drug delivery system. The principle of "like dissolves like" is a fundamental guide.[6] The presence of both a polar hydroxyl group and a basic amino group in cis-(1R,3S)-3-aminocyclohexan-1-ol suggests potential solubility in polar solvents and aqueous acidic solutions.
Experimental Protocol:
-
General Procedure:
-
Solvent Selection & Interpretation:
-
Water: Test solubility in deionized water. If soluble, test the resulting solution with pH paper.[8] A pH > 7 would suggest the amine's basicity is dominant.
-
5% Aqueous HCl: Due to the basic amino group, the compound is expected to form a water-soluble ammonium salt. Solubility in this medium indicates the presence of a basic functional group.[7]
-
5% Aqueous NaOH: Test solubility. The weakly acidic hydroxyl group is unlikely to be deprotonated by dilute NaOH, so insolubility is expected unless the compound has high water solubility already.
-
Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as methanol (polar, protic), diethyl ether (nonpolar, aprotic), and toluene (nonpolar, aprotic), to establish a comprehensive profile.
-
Visualization of Workflow:
References
- 1. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Safe Handling of (1R,3S)-3-Aminocyclohexanol
(1R,3S)-3-Aminocyclohexanol , a chiral amino alcohol, is a valuable building block in medicinal chemistry and materials science.[1] Its specific stereochemistry is often crucial for its application in the synthesis of pharmaceuticals, such as HIV-protease inhibitors and antidepressants, where enantiomeric purity is paramount for efficacy and safety.[1][2] This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Some reports also indicate that it may be harmful if swallowed and can cause serious eye damage.[4]
| Hazard Category | GHS Classification | Associated Risks |
| Acute Oral Toxicity | Warning (Harmful if swallowed) | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Direct contact can cause redness, itching, and inflammation.[3][5] |
| Serious Eye Damage/Irritation | Danger (Causes serious eye damage/irritation) | Contact can result in severe eye injury, potentially irreversible.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | Inhalation of dust or fumes can irritate the respiratory tract.[3][4] |
It is important to note that the toxicological properties of this specific compound have not been thoroughly investigated, and caution should be exercised accordingly.[5]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to mitigate the risks associated with handling this compound.
Engineering Controls
The primary line of defense is to handle the compound in a well-ventilated area.[3][6] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[6][7]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.[6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber. It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[8][9]
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.[6]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator is necessary.[6]
Workflow for Implementing Safety Controls
The following diagram illustrates the logical flow for establishing a safe handling environment.
Caption: Risk Assessment and Control Workflow for this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is necessary to prevent accidental exposure and ensure the integrity of the compound.
General Handling Practices
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[6][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]
-
Minimize dust generation during handling.[6]
Step-by-Step Protocol for Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula.
-
Closure: Securely close the primary storage container immediately after dispensing.
-
Dissolution: If dissolving the compound, add the solvent to the weigh boat or transfer the solid to a reaction vessel within the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces.
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10] Keep it away from incompatible substances such as strong oxidizing agents.[7][8]
Section 4: Emergency Procedures
A clear and practiced emergency response plan is vital.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[8][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[7][8][10] |
Self-protection of the first aider is paramount. Ensure you are aware of the material involved and take precautions to prevent cross-contamination.[8]
Spill Response
For any spill, the first step is to ensure the safety of all personnel.
-
Minor Spills (manageable by lab personnel):
-
Alert others in the area.[11]
-
Ensure adequate ventilation and wear appropriate PPE.[6][12]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[12][13]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][10][14]
-
-
Major Spills (requiring external assistance):
Section 5: Waste Disposal and Environmental Protection
This compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Collect waste containing this compound in a designated, clearly labeled, and sealed container.[16] Do not mix with other waste streams unless approved by your institution's EHS department.[16]
-
Disposal: Arrange for disposal through a licensed hazardous waste management company. Follow all local, regional, and national regulations.[3][16]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7][10]
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Page loading... [wap.guidechem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sourcing and Verifying Enantiomerically Pure (1R,3S)-3-Aminocyclohexanol for Pharmaceutical Development
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, evaluating, and verifying the enantiomeric purity of (1R,3S)-3-Aminocyclohexanol (CAS No. 1110772-22-9). As a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, ensuring the stereochemical integrity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the landscape of commercial suppliers, presents robust analytical methodologies for in-house quality verification, and discusses the compound's application in drug discovery, all from the perspective of practical, field-proven experience.
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly stringent requirements for the characterization and control of stereoisomeric drugs, favoring the development of single enantiomers over racemic mixtures.[1][2][3]
This compound is a prime example of a chiral intermediate whose precise stereochemical configuration is essential for its utility as a building block in complex, biologically active molecules.[4] This guide serves as a practical resource for navigating the procurement and quality control of this vital compound, ensuring a solid foundation for successful drug development programs.
The Commercial Supplier Landscape for this compound
Identifying a reliable supplier for a chiral intermediate involves more than just comparing prices. It requires a thorough evaluation of the supplier's quality systems, analytical capabilities, and transparency. The quality of this starting material directly impacts the purity, stability, and clinical efficacy of the final API.[5]
Key Evaluation Criteria for Suppliers
When selecting a supplier, consider the following:
-
Purity and Enantiomeric Excess (e.e.): Look for suppliers that provide high-purity material (typically >97%) with a high enantiomeric excess (e.e. >98%).
-
Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot-specific purity, enantiomeric purity (determined by a suitable chiral method like HPLC or SFC), and identity confirmation (e.g., by NMR and MS).
-
Manufacturing Standards: While not always required for early-stage research materials, suppliers with experience in Good Manufacturing Practice (GMP) or those who operate under a robust quality management system (e.g., ISO 9001) are preferable, especially as a project progresses.[6]
-
Transparency and Support: A reputable supplier will be able to provide technical support and information regarding the synthesis and analysis of their material.
Comparative Overview of Selected Commercial Suppliers
The following table provides a snapshot of several commercial suppliers of this compound. This information is intended as a guide and should be verified directly with the suppliers, as product specifications and availability can change.
| Supplier | Product Number (Example) | Stated Purity (Typical) | Analytical Data Provided | Notes |
| LGC Standards (TRC) | TRC-A603955 | Not specified; sold as a reference material | CoA available upon request.[7] | Specializes in reference standards, implying high quality and characterization.[7] |
| Santa Cruz Biotechnology | sc-483321 | Not specified | CoA available for lot-specific data.[8] | Primarily for research use.[8] |
| Advanced ChemBlocks | P44061 | 97% | Purity, FW, Formula, IUPAC Name, Smiles.[9] | Provides key chemical identifiers.[9] |
| J&W Pharmlab | 20R1097 | Not specified | Basic properties listed.[10] | Offers bulk inquiry options.[10] |
| CymitQuimica | Fluorochem (Brand) | 95.0% | Purity, MW, Formula, Safety Data.[6] | ISO 9001 certified.[6] |
Note: This table is not exhaustive and represents a selection of suppliers found in public databases as of early 2026. Pricing is highly variable and dependent on quantity.
In-House Verification of Enantiomeric Purity: A Self-Validating System
While a supplier's CoA provides essential information, it is a critical quality control step to independently verify the enantiomeric purity of an incoming chiral intermediate. This ensures the integrity of your synthetic process from the outset. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold-standard techniques for this purpose.[11][]
Workflow for Incoming Material Verification
The following diagram illustrates a robust workflow for the quality control of newly acquired this compound.
Caption: Quality Control workflow for incoming chiral intermediates.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a validated chiral HPLC method. The choice of a chiral stationary phase (CSP) is often empirical, but polysaccharide-based columns are a versatile first choice.[13]
Objective: To separate and quantify the (1R,3S) and (1S,3R) enantiomers of 3-Aminocyclohexanol.
Instrumentation:
-
HPLC system with UV detector.
Materials:
-
Column: Chiralpak® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a sample of the racemic 3-Aminocyclohexanol (if available) to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the this compound sample.
-
Identify the major peak corresponding to the (1R,3S) enantiomer and any minor peak corresponding to the undesired (1S,3R) enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A(1R,3S) - A(1S,3R)) / (A(1R,3S) + A(1S,3R))] x 100
System Suitability:
-
The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
The tailing factor for the main peak should be ≤ 2.0.
Alternative Method: NMR Spectroscopy with Chiral Solvating Agents
For a qualitative or semi-quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of specific signals in the spectrum.[14][15]
Protocol Outline:
-
Acquire a standard 1H NMR spectrum of the aminocyclohexanol sample in an achiral solvent (e.g., CDCl3).
-
In a separate NMR tube, dissolve a fresh sample and add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).
-
Acquire a second 1H NMR spectrum.
-
Compare the two spectra. In the presence of the CSA, specific protons (e.g., the proton on the carbon bearing the amino group) may split into two distinct signals corresponding to the two enantiomers.
-
The ratio of the integrals of these separated signals can be used to estimate the enantiomeric excess.[15]
Synthetic Context and Pharmaceutical Applications
This compound is a valuable building block precisely because its stereocenters are pre-defined, allowing for stereocontrolled synthesis of more complex molecules.[4]
Role in Asymmetric Synthesis
The compound is often prepared through methods like the stereoselective reduction of β-enaminoketones or through enzymatic resolution.[16] These methods are designed to produce the desired stereoisomer with high fidelity.
Caption: Conceptual flow of asymmetric synthesis utilizing the chiral intermediate.
Application in TRPV1 Antagonists
A notable application of aminocyclohexanol derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[17] TRPV1 is a key mediator of pain perception, and its antagonists are being investigated as novel analgesics.[17] While specific public-domain examples directly citing the use of the (1R,3S) isomer in a clinical candidate are scarce, patent literature and medicinal chemistry studies on TRPV1 antagonists frequently feature substituted aminocyclohexanol scaffolds. The stereochemistry of the amino and hydroxyl groups is crucial for the correct orientation of the molecule within the receptor's binding pocket, thereby influencing potency and selectivity. For instance, the clinical candidate AMG 517 is a potent TRPV1 antagonist, and its development involved extensive structure-activity relationship studies where modifications to the core scaffold were critical.[18][19] The use of chiral building blocks like this compound is a key strategy in synthesizing such complex molecules with the required stereochemical precision.[17]
Conclusion
The procurement of enantiomerically pure this compound is a foundational step for research and development programs that rely on this versatile chiral building block. A successful sourcing strategy extends beyond simple acquisition to include a rigorous assessment of supplier quality and the implementation of a robust in-house analytical verification system. By combining diligent supplier evaluation with precise analytical techniques such as chiral HPLC, scientists can ensure the stereochemical integrity of their starting materials, thereby mitigating risks and accelerating the development of safe and effective new medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tga.gov.au [tga.gov.au]
- 3. fda.gov [fda.gov]
- 4. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Buy Online CAS Number 1110772-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. (1R,3S)-3-aminocyclohexan-1-ol 97% | CAS: 1110772-22-9 | AChemBlock [achemblock.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. AMG 517 | TRPV Channels | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Aminocyclohexanol Compounds
Abstract
The 3-aminocyclohexanol scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid cyclohexane framework, adorned with strategically placed amino and hydroxyl functionalities, provides an ideal template for developing chiral ligands and complex pharmaceutical agents. The stereochemical relationship between the 1,3-substituted amino and hydroxyl groups—existing as cis and trans diastereomers, each with a pair of enantiomers—is pivotal to its function, profoundly influencing molecular conformation and biological activity. This guide offers an in-depth exploration of the historical evolution, key synthetic methodologies, stereochemical control, and pharmaceutical applications of this vital chemical entity, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the 3-Aminocyclohexanol Core
1,3-amino alcohols are critical structural motifs found in a wide array of natural products and potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants.[1][2] Within this class, the cyclic 3-aminocyclohexanol framework offers a unique combination of stereochemical richness and conformational rigidity. This structure serves as a valuable building block, enabling chemists to construct complex molecules with precise three-dimensional architectures.[2][3]
The utility of 3-aminocyclohexanol and its derivatives spans several key areas:
-
Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[2][3] Its incorporation into drug candidates can enhance bioactivity and selectivity.
-
Asymmetric Synthesis : Enantiomerically pure 3-aminocyclohexanols are employed as chiral auxiliaries and ligands to direct the stereochemical outcome of chemical reactions, which is crucial for producing enantiomerically pure drugs.[3]
-
Neuropharmacology : The compound and its derivatives are studied for their potential effects on neurotransmitter systems, contributing to research on treatments for neurological disorders.[3]
This guide will deconstruct the historical context of its discovery, detail the primary synthetic routes with an emphasis on stereoselective control, and survey its application in modern drug discovery.
Historical Perspective: From Early Investigations to Modern Synthesis
While a singular, definitive report on the "first" synthesis of 3-aminocyclohexanol is elusive in early literature, its history is intrinsically linked to the broader exploration of aminocyclohexanols in the late 19th and early 20th centuries. Early work on related isomers, such as the hydrogenation of p-acetamidophenol to 4-acetamidocyclohexanol reported by Ferber and Brückner in 1939, laid the foundational chemistry for accessing these saturated carbocycles from aromatic precursors.[4]
The evolution of synthetic chemistry throughout the 20th century saw a shift from isolating mixtures of stereoisomers to developing highly stereoselective synthetic methods. Key advancements in catalytic hydrogenation and the development of stereocontrolled reductions provided chemists with the tools to selectively synthesize specific diastereomers and, eventually, enantiomers of 3-aminocyclohexanol. The recognition of cyclohexanol derivatives as powerful chiral auxiliaries further fueled research into accessing optically pure aminocyclohexanols for applications in asymmetric synthesis.[5] Today, a variety of robust methods exist, moving from classical techniques to modern chemoenzymatic and catalytic approaches.
Key Synthetic Methodologies and Mechanistic Insights
The synthesis of 3-aminocyclohexanol can be broadly categorized into two primary strategies: the catalytic hydrogenation of aromatic precursors and the reduction of functionalized cyclohexane intermediates. The choice of method is often dictated by the desired stereochemical outcome (cis vs. trans).
Catalytic Hydrogenation of Aromatic Precursors
Catalytic hydrogenation of substituted phenols is a powerful and industrially scalable method for producing cyclohexanol derivatives. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.
-
The Starting Material : The most common precursor for 3-aminocyclohexanol via this route is m-aminophenol. The hydrogenation process reduces the aromatic ring to a cyclohexane ring.
-
Mechanism and Stereoselectivity : The mechanism of phenol hydrogenation involves the adsorption of the aromatic ring onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then added to the ring in a stepwise fashion. The stereoselectivity is determined by how the intermediate species interact with the catalyst surface.
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts : These catalysts typically favor the formation of the cis -isomer.[6] The substrate tends to adsorb to the catalyst surface, and the hydrogen atoms are delivered from the catalyst face, leading to a syn-addition. Rhodium-based catalysts, in particular, are known to provide high cis-selectivity in the hydrogenation of substituted phenols.[6]
-
Palladium (Pd) Catalysts : Palladium on alumina (Pd/Al₂O₃) often favors the formation of the thermodynamically more stable trans -isomer.[6] This is believed to occur through isomerization of the initially formed cis-product or through a different hydrogenation pathway that allows for the formation of the trans configuration.
-
The general workflow for this process is illustrated below:
Caption: General workflow for catalytic hydrogenation.
Reduction of β-Enaminoketones
A highly versatile laboratory-scale method for synthesizing both cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones.[1][7] This multi-step approach offers good control over the substitution pattern of the final product.
The synthesis proceeds in two main stages:
-
Formation of the β-Enaminoketone : A 1,3-cyclohexanedione is condensed with a primary amine (e.g., benzylamine) to form the corresponding β-enaminoketone. This reaction is typically carried out under reflux with azeotropic removal of water.[1]
-
Reduction of the Enaminoketone : The C=O and C=C bonds of the enaminoketone are reduced to yield the 3-aminocyclohexanol. A common method is a dissolving metal reduction, such as using sodium in a mixture of THF and isopropyl alcohol.[1][5]
This reduction typically yields a diastereomeric mixture of cis- and trans-3-aminocyclohexanols, which can then be separated by column chromatography. For example, the reduction of (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one with sodium in THF/isopropyl alcohol yields a mixture of the corresponding cis- and trans-amino alcohols in an 89:11 ratio.[1]
Caption: Synthesis of 3-aminocyclohexanols via β-enaminoketone reduction.
Comparative Summary of Synthetic Methods
| Method | Precursor | Typical Reagents/Catalyst | Predominant Isomer | Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | m-Aminophenol | H₂, Rh/C or Ru/C | cis | High | Scalable, atom-economical | Requires high pressure, catalyst cost |
| Catalytic Hydrogenation | m-Aminophenol | H₂, Pd/Al₂O₃ | trans | High | Scalable, uses common catalyst | May require optimization to maximize trans selectivity |
| Reduction of β-Enaminoketone | 1,3-Cyclohexanedione | 1. Primary Amine2. Na, THF/iPrOH | Mixture (cis major) | Good (e.g., 75% total)[1] | Versatile, good for derivatives | Multi-step, uses stoichiometric reagents, separation required |
Stereochemical Control and Resolution
The biological activity of 3-aminocyclohexanol derivatives is often dependent on their specific stereochemistry. Therefore, methods to control diastereoselectivity and resolve enantiomers are of paramount importance.
Diastereoselective Synthesis
As discussed, the choice of catalyst in the hydrogenation of m-aminophenol is a key factor in determining the cis/trans ratio.[6] Similarly, in the reduction of substituted 3-aminocyclohexanones, the choice of reducing agent can influence the stereochemical outcome. Sterically bulky reducing agents tend to attack from the less hindered face, leading to predictable diastereoselectivity.
Resolution of Enantiomers
Once a racemic mixture of a desired diastereomer (e.g., trans-3-aminocyclohexanol) is obtained, the enantiomers must be separated to access optically pure compounds.
-
Diastereomeric Salt Formation : This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution : Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of the aminocyclohexanol in a racemic mixture. The acylated and unreacted enantiomers can then be separated. This method is known for its high enantioselectivity.[5]
Applications in Drug Discovery and Development
The 3-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic candidates.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
A significant application of 3-aminocyclohexanol is in the development of antagonists for the TRPV1 receptor, a target for treating chronic and neuropathic pain.[8] The clinical candidate AMG 517 , a potent TRPV1 antagonist, incorporates a substituted aminocyclohexanol moiety.[9] However, a common on-target side effect of many TRPV1 antagonists is hyperthermia.[8] Research has focused on modifying the 3-aminocyclohexanol core and its substituents to create peripherally restricted antagonists, aiming to separate the desired analgesic effects from the undesired hyperthermic response.[8]
Experimental Protocols
The following protocols are representative examples of the synthetic methodologies discussed.
Protocol 1: Synthesis of a β-Enaminoketone Intermediate
-
Objective : To synthesize (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one.[1]
-
Materials :
-
4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol)
-
(S)-α-methylbenzylamine (1.0 mL, 7.84 mmol)
-
Toluene (30 mL)
-
-
Procedure :
-
Combine the 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Add toluene (30 mL) to the flask.
-
Heat the mixture to reflux for 3.5 hours, continuously removing the water formed via the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a yellow solid.
-
Purify the solid by crystallization from a mixture of dichloromethane and hexane.
-
-
Expected Yield : ~87% (1.51 g).[1]
Protocol 2: Reduction of a β-Enaminoketone to 3-Aminocyclohexanols
-
Objective : To synthesize a diastereomeric mixture of 5,5-Dimethyl-3-[(S)-α-methylbenzylamino]cyclohexanols.[1]
-
Materials :
-
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one (from Protocol 1)
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol, anhydrous
-
-
Procedure :
-
Dissolve the β-enaminoketone in a mixture of THF and isopropyl alcohol at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add small pieces of sodium metal to the stirred solution. The reaction is exothermic.
-
Continue stirring at room temperature until the sodium is completely consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue contains a mixture of cis- and trans-3-aminocyclohexanols.
-
-
Expected Yield : ~75% total yield of the diastereomeric mixture.[1] The diastereomers can be separated by flash column chromatography.
Conclusion and Future Outlook
The 3-aminocyclohexanol scaffold has cemented its place as a high-value building block in synthetic and medicinal chemistry. Its journey from an academic curiosity to a key component in clinical drug candidates highlights the enduring importance of fundamental organic synthesis. While classical methods like catalytic hydrogenation remain industrially relevant, modern advancements in asymmetric catalysis and chemoenzymatic synthesis are paving the way for more efficient and stereoselective routes to enantiopure 3-aminocyclohexanol derivatives.
Future research will likely focus on developing novel catalysts that offer even greater control over stereoselectivity, reducing the reliance on chiral resolutions. Furthermore, as our understanding of complex biological systems grows, the 3-aminocyclohexanol core will undoubtedly be featured in the design of next-generation therapeutics targeting a wide range of diseases. Its conformational rigidity and stereochemical diversity will continue to provide a robust platform for creating molecules with precisely tailored biological functions.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 6. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
A Senior Application Scientist's Guide to (1R,3S)-3-Aminocyclohexanol: A Cornerstone Chiral Building Block
Abstract
The precise spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry and drug development, chiral building blocks serve as foundational scaffolds for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, (1R,3S)-3-aminocyclohexanol has emerged as a particularly valuable synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and underscore its pivotal role in the creation of modern therapeutics, most notably as a key component in Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Introduction: The Significance of Chiral 1,3-Amino Alcohols
The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including HIV-protease inhibitors, antidepressants, and μ-opioid receptor antagonists.[1][2] The specific stereochemistry of the amino and hydroxyl groups is frequently paramount for selective binding to biological targets such as enzymes and receptors.[3] this compound, with its defined cis relationship between the amine and alcohol functionalities on a cyclohexane ring, provides a rigid and predictable conformational framework. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
The utility of this building block extends beyond its direct incorporation into final drug molecules. It serves as a versatile chiral auxiliary and ligand in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce other valuable chiral molecules.[1][2]
Synthetic Strategies: Accessing Enantiopure this compound
The efficient and scalable synthesis of enantiomerically pure this compound is a critical first step for its application. Several robust strategies have been developed, each with its own merits concerning scalability, cost, and stereochemical control. The choice of a particular route is often dictated by the intended scale of production and the purity requirements of the final application.
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis offers the most elegant and direct pathway to enantiopure compounds by introducing chirality through chiral catalysts, reagents, or auxiliaries.[3]
2.1.1. Asymmetric Reduction of 3-Aminocyclohexanone
A prominent and industrially scalable method involves the asymmetric reduction of a prochiral ketone, 3-aminocyclohexanone.[3][4] This transformation is typically achieved through catalytic hydrogenation under high pressure, employing sophisticated chiral catalysts.
-
Causality of Catalyst Choice: The selection of the chiral catalyst is the linchpin of this methodology. Homogeneous catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands (e.g., Josiphos), can provide exceptional enantioselectivity. However, their cost and the challenge of removing trace metals from the API can be drawbacks. Heterogeneous catalysts, while sometimes offering lower enantioselectivity, are advantageous for large-scale operations due to their ease of separation and recyclability, simplifying product purification.[3]
-
Asymmetric hydrogenation of a prochiral ketone. */
Diastereoselective Synthesis and Resolution
An alternative strategy involves creating a mixture of diastereomers, which can then be separated using conventional techniques like chromatography or crystallization.
2.2.1. Reduction of β-Enaminoketones
A well-established method begins with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone.[1][2] Subsequent reduction of the ketone functionality creates a second stereocenter.
-
Controlling Diastereoselectivity: The choice of reducing agent is critical for controlling the cis/trans selectivity. Dissolving metal reductions, such as sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol, are commonly employed.[1][5] The reaction conditions can be tuned to favor the formation of the desired cis diastereomer. The chiral auxiliary (the (S)-α-methylbenzylamine group) can then be removed, typically by hydrogenolysis, to yield the enantiopure aminocyclohexanol.
Protocol: Synthesis and Reduction of a β-Enaminoketone [1][2]
-
Condensation: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) is refluxed in toluene using a Dean-Stark trap to remove water azeotropically. After 3.5 hours, the solvent is removed, and the resulting solid is purified by crystallization to yield (S)-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one.
-
Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction proceeds to afford a diastereomeric mixture of the corresponding amino alcohols.
-
Separation & Deprotection: The diastereomers are separated by column chromatography. The desired diastereomer is then subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the α-methylbenzyl group, yielding the final product.
-
Workflow for diastereoselective synthesis and resolution. */
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers a powerful, green, and highly selective alternative for producing chiral compounds.[6]
-
Enzyme-Catalyzed Kinetic Resolution: Racemic mixtures of 3-aminocyclohexanol can be resolved using enzymes like lipases.[7][8] In a typical kinetic resolution, the enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated easily. For instance, lipase-catalyzed acylation can be used to resolve N-protected cis- and trans-3-aminocyclohexanols with high enantiomeric excess (>99% ee).[7]
-
Multi-Enzyme Cascades: More advanced approaches utilize multi-enzyme cascade reactions. For example, a combination of an enoate reductase (ERED) and an amine transaminase (ATA) can convert a prochiral enone into a chiral amine with multiple stereocenters in a one-pot process.[6][9]
| Synthesis Strategy | Key Advantages | Key Considerations | Scalability |
| Asymmetric Reduction | Direct, high enantioselectivity | Cost of chiral catalyst, metal removal | High |
| Diastereoselective Synthesis | Uses cheaper reagents, established methods | Multiple steps, chromatographic separation | Moderate to High |
| Enzymatic Resolution | High selectivity, mild conditions, green | Limited to 50% theoretical yield, enzyme cost | Moderate |
Core Application: A Key Building Block for DPP-4 Inhibitors
Perhaps the most prominent application of this compound derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes.[10][11] Sitagliptin, the first approved drug in this class, exemplifies this application. While sitagliptin itself contains a β-amino acid derived from a different chiral amine, the broader class of DPP-4 inhibitors frequently incorporates chiral aminocyclohexane scaffolds.[12][13][14]
The this compound core provides the necessary stereochemistry for the amine group to interact with the active site of the DPP-4 enzyme. The enzyme's active site has specific pockets that accommodate the side chains of its substrates, and the rigid cyclohexyl ring, substituted with the precisely oriented amino group, serves as an excellent mimic for the N-terminal portion of natural peptide substrates like glucagon-like peptide-1 (GLP-1).[15]
-
Pharmacophore model of aminocyclohexanol-based DPP-4 inhibitors. */
The synthesis of these inhibitors often involves coupling the chiral aminocyclohexanol building block with other fragments, such as heterocyclic moieties, via amide bond formation. The high optical purity achieved in the synthesis of the aminocyclohexanol is crucial, as the wrong enantiomer may be inactive or even exhibit off-target effects.[16]
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its rigid conformational structure and defined stereochemistry make it an invaluable component for creating potent and selective therapeutics. The development of diverse and scalable synthetic routes, from asymmetric catalysis to enzymatic transformations, has solidified its position as a commercially viable and indispensable tool for medicinal chemists.
As drug design continues to move towards greater structural complexity and stereochemical precision, the demand for high-purity chiral synthons like this compound will undoubtedly grow. Future research will likely focus on developing even more efficient and sustainable synthetic methodologies, including novel biocatalytic cascades and flow chemistry processes, further expanding the accessibility and application of this cornerstone chiral building block.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 3. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 4. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 14. US7482336B2 - Aminocyclohexanes as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 15. oatext.com [oatext.com]
- 16. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (1R,3S)-3-Aminocyclohexanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Most biological targets are inherently chiral, leading to significant differences in efficacy and toxicology between enantiomers of a drug molecule. Asymmetric synthesis, the science of creating chiral molecules with a preference for one enantiomer, is therefore a cornerstone of modern organic chemistry.[1]
Among the various strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, directs a subsequent stereoselective transformation, and is then removed to reveal the desired enantiomerically enriched product.[1] The ideal auxiliary is readily available in high enantiomeric purity, attaches and detaches under mild conditions without racemization, and provides a high degree of stereochemical control.
This guide focuses on the application of (1R,3S)-3-aminocyclohexanol, a versatile chiral 1,3-amino alcohol, as a potent chiral auxiliary. Its rigid cyclohexane backbone and defined cis-stereochemistry between the amino and hydroxyl groups provide a well-defined conformational bias, making it an excellent candidate for inducing asymmetry in a variety of carbon-carbon bond-forming reactions.[3][4] We will explore its conversion into a covalently bound chiral director (an oxazolidinone) and its application in the diastereoselective aldol reaction, a powerful tool for constructing complex acyclic systems with multiple stereocenters.
The this compound Auxiliary: Structural Rationale for Stereocontrol
The efficacy of a chiral auxiliary is fundamentally rooted in its structure. The this compound molecule possesses several key features that make it a compelling choice for asymmetric synthesis:
-
Defined Absolute Stereochemistry: Available as a single enantiomer, it provides a reliable source of chirality.
-
Rigid Cyclic Framework: The cyclohexane ring limits conformational flexibility, leading to more predictable transition state geometries.
-
1,3-Amino Alcohol Functionality: The cis-relationship of the amino and hydroxyl groups allows for the facile formation of a rigid, fused oxazolidinone ring system upon reaction with a carbonyl source. This oxazolidinone becomes the true chiral director.
-
Steric Shielding: Once acylated, the fused ring structure creates a distinct steric environment, effectively shielding one face of the resulting enolate from the approach of an electrophile.
It is this last feature that forms the basis of its stereodirecting ability, particularly in reactions like the aldol addition, which proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[5]
Workflow: From Auxiliary Attachment to Product Liberation
The use of this compound as a chiral auxiliary follows a logical three-stage workflow. Each stage is critical for the overall success of the asymmetric transformation.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
The first step involves converting the 1,3-amino alcohol into a more robust and sterically defined oxazolidinone ring. This transformation creates the heterocyclic system that will be acylated. A reliable method involves a Curtius-type rearrangement from a corresponding β-hydroxy acid, a procedure adapted from syntheses of similar cyclic amino alcohol-derived auxiliaries.[3]
Materials:
-
(1R,3S)-3-Hydroxycyclohexanecarboxylic acid (precursor to the amino alcohol)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Benzene or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
To a stirred solution of (1R,3S)-3-hydroxycyclohexanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous benzene at room temperature, add diphenylphosphoryl azide (1.1 eq) dropwise.
-
After the initial evolution of nitrogen gas subsides, heat the reaction mixture to reflux (approx. 80 °C) for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-50% ethyl acetate in hexanes) to yield the pure (4R,5S)-cyclohexano[d]oxazolidin-2-one.
Protocol 2: N-Acylation of the Oxazolidinone
With the auxiliary prepared, the prochiral carboxylic acid derivative (in this case, propionyl chloride) is attached to the nitrogen atom.
Materials:
-
(4R,5S)-Cyclohexano[d]oxazolidin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral oxazolidinone and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change may be observed. Stir the resulting lithium amide solution at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature and continue stirring for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-propionyl imide, which is often pure enough for the next step.
Protocol 3: Asymmetric Aldol Reaction
This is the key stereochemistry-defining step. The N-propionyl imide is converted to its (Z)-boron enolate, which then reacts with an aldehyde with high diastereoselectivity.[5]
Materials:
-
N-propionyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or THF
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)
-
Methanol, pH 7 Phosphate Buffer, 30% Hydrogen Peroxide
Procedure:
-
Dissolve the N-propionyl imide in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-3 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide (added slowly and carefully).
-
Stir the resulting biphasic mixture vigorously for 1 hour at 0 °C to break down the boron complexes.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purify the aldol adduct by flash chromatography.
Protocol 4: Auxiliary Cleavage and Recovery
The final step is to liberate the chiral β-hydroxy acid product and recover the valuable auxiliary for reuse. Mild hydrolytic cleavage using lithium hydroperoxide is highly effective.
Materials:
-
Aldol Adduct (1.0 eq)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
-
30% Hydrogen Peroxide (H₂O₂) (4.0 eq)
-
Lithium Hydroxide (LiOH), 1.0 M aqueous solution (2.0 eq)
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
Procedure:
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by the aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until bubbling ceases.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 3 with 1N HCl and extract with ethyl acetate (3x) to isolate the desired β-hydroxy carboxylic acid product.
Expected Performance and Data
While extensive data for the this compound auxiliary is proprietary or dispersed, performance can be reliably extrapolated from structurally analogous systems, such as the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, which has been reported to provide excellent results.
Table 1: Representative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Product Yield (%) | Diastereomeric Excess (% de) |
| 1 | Acetaldehyde | 70 | >99 |
| 2 | Isobutyraldehyde | 71 | >99 |
| 3 | Isovaleraldehyde | 73 | >99 |
| 4 | Benzaldehyde | 80 | >99 |
Data is based on results from a structurally similar cyclopentanol-derived auxiliary and represents expected performance.
Conclusion and Outlook
This compound serves as a highly effective precursor to a powerful chiral auxiliary for asymmetric synthesis. When converted to its corresponding oxazolidinone derivative, it reliably directs the stereochemical outcome of key C-C bond-forming reactions like the aldol addition, affording products with exceptional levels of diastereoselectivity. The protocols outlined provide a comprehensive framework for its attachment, utilization in a stereodetermining reaction, and subsequent cleavage and recovery. The high degree of stereocontrol, coupled with the potential for auxiliary recycling, makes this an attractive and practical tool for chemists engaged in the synthesis of enantiomerically pure molecules for pharmaceutical and materials science applications.
References
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. Oxazolidine synthesis [organic-chemistry.org]
- 3. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of the (1R,3S)-3-Aminocyclohexanol Scaffold in the Synthesis of Antiviral Drugs
Preamble: The Architectural Significance of Chiral Scaffolds in Virology
In the intricate world of medicinal chemistry, the spatial arrangement of atoms is paramount. Chiral building blocks—molecules that are non-superimposable on their mirror images—serve as the foundational architecture for a vast number of pharmaceuticals. Their specific three-dimensional structure is often the key to selective binding with biological targets like enzymes or receptors, a fundamental principle that governs drug efficacy and safety.[1][2] The 1,3-amino alcohol motif, particularly when embedded within a cyclohexyl ring, is a privileged scaffold found in numerous biologically active compounds, including HIV-protease inhibitors, antidepressants, and potent antiviral agents.[1][3]
This guide delves into the synthesis and application of a specific and highly valuable stereoisomer: (1R,3S)-3-Aminocyclohexanol. While not always the direct starting material, this structural core is the pharmacologically essential component of leading antiviral drugs, most notably the neuraminidase inhibitor Oseltamivir (Tamiflu®). We will explore the causality behind the synthetic strategies developed to construct this precise stereochemical arrangement, provide detailed experimental protocols for key transformations, and examine the evolving landscape of its synthesis.
Part 1: Mechanism of Action — Targeting Viral Egress with Neuraminidase Inhibitors
To appreciate the synthetic challenge, one must first understand the therapeutic target. Influenza A and B viruses, major causes of seasonal epidemics and global pandemics, rely on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[4] While HA allows the virus to enter host cells, NA is crucial for the release of newly formed progeny virions from the infected cell surface.[5]
The NA enzyme cleaves terminal sialic acid residues from glycoproteins on the host cell, preventing the aggregation of new viruses on the cell surface and facilitating their release to infect other cells.[6] Neuraminidase inhibitors, such as Oseltamivir, are designed to mimic the natural substrate (sialic acid) and block the active site of the NA enzyme.[7] This action traps the viruses on the surface of the infected cell, preventing their spread and thus curtailing the infection.[6] The precise stereochemistry of the aminocyclohexene core in Oseltamivir is critical for fitting into the NA active site and achieving potent inhibition.
Part 2: The Industrial Synthesis of Oseltamivir: Constructing the Aminocyclohexanol Core
The commercial synthesis of Oseltamivir, developed by Gilead Sciences and Roche, historically begins with a naturally occurring and enantiopure starting material: (−)-shikimic acid, which is extracted from Chinese star anise.[8] This approach cleverly leverages the inherent stereochemistry of the natural product to establish the required chiral centers of the final drug. While numerous alternative routes have been devised to bypass the reliance on the potentially limited supply of shikimic acid, the original route remains a masterclass in process chemistry and provides the most relevant context for constructing the target scaffold.[9][10][11]
A pivotal sequence in this synthesis involves the stereocontrolled installation of the two key functional groups—the C4-amino and C5-amino groups in the final product—which correspond to the amino and hydroxyl functionalities of a cyclohexanol derivative. A common and effective strategy involves the formation of an epoxide intermediate, followed by a regioselective ring-opening with an azide nucleophile. This SN2 reaction sets the crucial trans-relationship between the resulting azido and hydroxyl groups, which are later converted to the required amine functionalities.[11][12]
Caption: High-level workflow for synthesizing Oseltamivir's core from shikimic acid.
Part 3: Experimental Protocols & Data
The following protocols describe validated, critical steps for constructing the aminocyclohexanol scaffold via an azido-alcohol intermediate, a common strategy in many published syntheses of Oseltamivir.
Protocol 1: Diastereoselective Ring-Opening of a Shikimic Acid-Derived Epoxide
Objective: To synthesize a key azido-alcohol intermediate by opening a chiral epoxide with sodium azide, establishing the C4-azide and C5-hydroxyl groups with the required trans stereochemistry.
Causality: This is a classic SN2 reaction. The azide anion (N₃⁻) acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The attack occurs from the backside relative to the C-O bond, leading to an inversion of configuration at the site of attack and resulting in a trans relationship between the incoming azide and the newly formed hydroxyl group. The choice of a protic solvent mixture (e.g., ethanol/water) is crucial to solubilize both the organic substrate and the inorganic azide salt.[12]
Materials:
-
Shikimic acid-derived epoxide intermediate
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the epoxide intermediate (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) and ammonium chloride (1.2 eq) in deionized water.
-
Add the aqueous azide solution to the ethanolic solution of the epoxide at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting epoxide (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude azido-alcohol product, which can be purified by column chromatography if necessary.
Protocol 2: Reduction of the Azide to a Primary Amine
Objective: To convert the azide functionality in the intermediate to the crucial primary amine.
Causality: The reduction of an azide to an amine is a fundamental transformation. Catalytic hydrogenation (H₂/Pd/C) is a clean and efficient method where the azide is reduced on the surface of the palladium catalyst.[12] An alternative is the Staudinger reaction, which is exceptionally mild and selective. It involves the reaction of the azide with a phosphine (e.g., triphenylphosphine) to form a phosphazide intermediate, which then hydrolyzes upon addition of water to yield the amine and the corresponding phosphine oxide.[12] The Staudinger reaction is particularly useful when other reducible functional groups (like alkenes) are present in the molecule.
Materials:
-
Azido-alcohol intermediate
-
Method A: Palladium on carbon (10% Pd/C), Hydrogen (H₂) gas, Methanol (MeOH)
-
Method B: Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water
Procedure (Method A: Catalytic Hydrogenation):
-
Dissolve the azido-alcohol intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight).
-
Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) to a pressure of 1 atm.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired amino alcohol.
Table 1: Summary of Key Transformation Data
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Key Analytical Technique |
| Epoxide Opening | NaN₃, NH₄Cl | Ethanol/Water | 80-90 | 85-95% | IR (strong azide stretch ~2100 cm⁻¹) |
| Azide Reduction | H₂, 10% Pd/C | Methanol | 20-25 | 90-98% | IR (disappearance of azide stretch) |
| Azide Reduction | 1. PPh₃ 2. H₂O | THF/Water | 20-50 | 88-96% | ³¹P NMR (shift from PPh₃ to Ph₃P=O) |
Part 4: Alternative & Emerging Synthetic Strategies
The high demand for Oseltamivir during pandemics highlighted the potential vulnerability of a supply chain reliant on a single natural source. This spurred extensive research into shikimic acid-independent synthetic routes.[9][13]
1. Diels-Alder Approaches: Chemists like E.J. Corey and T. Fukuyama developed elegant syntheses that construct the cyclohexene ring using a powerful Diels-Alder reaction as the key step.[9][14] This strategy allows for the creation of the core structure from simple, inexpensive starting materials like butadiene and acrylates. Chirality is introduced early in the synthesis using an asymmetric catalyst.[11][13]
Caption: Conceptual workflow of an asymmetric Diels-Alder reaction to form the drug's core.
2. Synthesis via Reduction of β-Enaminoketones: For the general synthesis of 3-aminocyclohexanols, a robust method involves the reduction of β-enaminoketones.[3] This process typically starts with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine to form a β-enaminoketone. Subsequent reduction, for instance using sodium in a mixture of THF and isopropyl alcohol, yields the corresponding 3-aminocyclohexanol diastereomers.[1][15][16] The stereochemical outcome can be influenced by the choice of reducing agents and reaction conditions.
Conclusion
The this compound scaffold is a cornerstone in the architecture of potent neuraminidase inhibitors. While direct synthesis from this specific building block is not the dominant industrial path for Oseltamivir, the principles governing its stereocontrolled construction are central to the successful production of the drug. The classic shikimic acid route and the innovative Diels-Alder and desymmetrization strategies all converge on the critical challenge of assembling this chiral core with absolute stereochemical fidelity. Ongoing research continues to focus on developing even more concise, cost-effective, and safer (i.e., azide-free) synthetic pathways, ensuring a robust and reliable supply of these life-saving antiviral medications for future global health needs.[17][18]
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. Buy (1S,3R)-3-aminocyclohexanol | 1110772-04-7 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Chemical & Engineering News: Latest News - New Routes To Tamiflu Emerge [pubsapp.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pcoss.xmu.edu.cn [pcoss.xmu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN104447451A - New preparation method of oseltamivir intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction
Introduction: The Significance of 3-Aminocyclohexanols in Modern Drug Discovery
The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and potent synthetic drugs.[1][2] Specifically, the 3-aminocyclohexanol framework provides a rigid cyclic backbone that allows for precise spatial orientation of amino and hydroxyl functional groups, a critical feature for molecular recognition and binding to biological targets. These compounds are key intermediates and structural components in a wide array of pharmaceuticals, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants.[1][2][3] Their value extends to asymmetric synthesis, where they serve as versatile chiral building blocks and auxiliaries.[1][2]
This guide provides detailed, field-proven protocols for the synthesis of cis- and trans-3-aminocyclohexanols through the diastereoselective reduction of cyclic β-enaminoketones. We will explore multiple reduction methodologies, delving into the mechanistic rationale behind each protocol to empower researchers to make informed decisions for their specific synthetic goals.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with the formation of a β-enaminoketone intermediate, which is then reduced to the target 3-aminocyclohexanol. This workflow allows for modularity, as different amines and diones can be used in the first step, and various reduction methods can be applied in the second to control the final stereochemical outcome.
References
Application Note & Protocol: Enzymatic Synthesis of Chiral Amines with a 3-Aminocyclohexanol Core Using Transaminases
Abstract
Chiral 1,3-aminocyclohexanols are pivotal structural motifs in a multitude of pharmacologically active compounds and serve as valuable building blocks in asymmetric synthesis.[1][2] Traditional chemical methods for their synthesis often involve harsh conditions, multi-step procedures, and the use of hazardous reagents.[3] Biocatalysis, particularly using ω-transaminases (ω-TAs or ATAs), presents a compelling green chemistry alternative, offering high stereoselectivity, mild reaction conditions, and reduced environmental impact.[4][5] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a suitable donor to a prochiral ketone, yielding a chiral amine.[6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of chiral amines featuring a 3-aminocyclohexanol core, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles, step-by-step experimental workflows, process optimization strategies, and robust analytical methodologies.
Principles of Transaminase-Catalyzed Asymmetric Synthesis
The power of transaminases lies in their ability to perform stereoselective amination of ketones, a transformation that is challenging to achieve with high efficiency using conventional chemistry.[8][9] The reaction follows a Ping-Pong Bi-Bi mechanism, which is fundamentally divided into two half-reactions mediated by the PLP cofactor.[6][10]
The Mechanism:
-
First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, reacts with an amine donor (e.g., L-alanine, isopropylamine). The amino group is transferred to PLP, forming pyridoxamine phosphate (PMP) and releasing the deaminated donor (e.g., pyruvate, acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and binds to the PMP intermediate. The amino group is then transferred from PMP to the ketone, forming the new chiral amine. This regenerates the PLP cofactor, which remains bound to the enzyme, ready for the next catalytic cycle.[6]
The exceptional enantioselectivity of the reaction arises from the three-dimensional architecture of the enzyme's active site, which orients the incoming ketone substrate in a specific way, allowing the amino group to be added to only one of the two prochiral faces.[7]
Caption: The Ping-Pong Bi-Bi mechanism of transaminase catalysis.
Experimental Design & Protocols
This section outlines a general workflow for the asymmetric synthesis of a chiral 3-aminocyclohexanol from a prochiral 3-hydroxycyclohexanone. The protocol is designed as a starting point and should be optimized for specific substrates and transaminase enzymes.
Materials and Reagents
| Reagent/Equipment | Recommended Specifications/Supplier | Purpose |
| Enzymes | Transaminase Screening Kit (e.g., from Codexis, Almac, Asymchem) | Identification of an active and selective enzyme for the target transformation.[11][12][13] |
| Substrate | 3-Hydroxycyclohexanone (or derivative) | The prochiral starting material. |
| Amine Donor | Isopropylamine (IPA), L-Alanine, or a "smart" donor like 1,5-diaminopentane.[14] | Source of the amino group. |
| Cofactor | Pyridoxal-5'-Phosphate (PLP) | Essential cofactor for transaminase activity. |
| Buffer | KPi (Potassium Phosphate) or HEPES buffer, pH 7.5–9.0 | Maintain optimal pH for enzyme activity. |
| Organic Co-solvent | DMSO or MIBK (if required for substrate solubility) | Solubilize hydrophobic substrates. |
| Reaction Vessels | 20 mL glass scintillation vials or microtiter plates for screening; larger flasks for scale-up. | Contain the reaction mixture. |
| Analytical Equipment | Chiral HPLC or GC with a suitable chiral column. | To determine conversion and enantiomeric excess (% ee).[15][16] |
| Standard Lab Equipment | pH meter, incubator shaker, centrifuge, vortex mixer. | General laboratory use. |
Protocol 1: Transaminase Screening
Rationale: The substrate scope of transaminases can be highly specific.[7] Therefore, screening a panel of diverse enzymes is the most effective first step to identify a "hit"—an enzyme that shows activity and the desired stereoselectivity for the target 3-hydroxycyclohexanone.
Procedure:
-
Prepare Stock Solutions:
-
Substrate Stock (200 mM): Dissolve the 3-hydroxycyclohexanone in DMSO.
-
Amine Donor Stock (2 M): Prepare a solution of isopropylamine in DI water and adjust the pH to 8.0 with HCl.
-
PLP Stock (20 mM): Dissolve PLP in DI water.
-
Buffer (100 mM): Prepare a potassium phosphate buffer and adjust to pH 8.0.
-
-
Reaction Setup (per well/vial): In a 1.5 mL microcentrifuge tube or a 96-well plate, add the components in the following order:
-
830 µL of 100 mM KPi Buffer (pH 8.0)
-
50 µL of 2 M Isopropylamine stock (Final: 100 mM)
-
50 µL of 20 mM PLP stock (Final: 1 mM)
-
1-5 mg of transaminase lyophilizate (or as recommended by the supplier)
-
Vortex briefly to dissolve the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of 200 mM substrate stock (Final: 4 mM).
-
Seal the plate/vials and incubate at 30-40 °C with shaking (200-250 rpm).
-
-
Workup and Analysis:
-
After 24 hours, quench the reaction by adding 100 µL of 1 M NaOH to raise the pH > 11.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate or MTBE) and vortex vigorously for 1 minute to extract the product.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new vial for analysis.
-
Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess (% ee) of the 3-aminocyclohexanol product.
-
Protocol 2: Preparative Scale Synthesis (100 mg Scale)
Rationale: Once a suitable enzyme is identified, the reaction can be scaled up. At a larger scale, controlling parameters like pH and removing the acetone co-product (if using isopropylamine) becomes crucial for driving the reaction to completion.[8][14]
Procedure:
-
Reaction Setup:
-
In a 50 mL flask, add 20 mL of 100 mM KPi buffer (pH 8.0).
-
Add 100 mg of 3-hydroxycyclohexanone substrate.
-
Add 500 µL of isopropylamine (~5 equivalents).
-
Add 2 mg of PLP.
-
Stir the mixture until the substrate is dissolved (a small amount of DMSO, <5% v/v, may be added if solubility is an issue).
-
Add 20-50 mg of the selected transaminase lyophilizate.
-
-
Reaction Execution:
-
Seal the flask and place it in an incubator shaker at 35 °C and 200 rpm.
-
Equilibrium Shift: The formation of acetone from isopropylamine can limit the reaction equilibrium.[17] To drive the reaction forward, either apply a gentle vacuum or a slow stream of nitrogen over the reaction headspace to facilitate acetone removal.
-
Monitor the reaction progress every 4-6 hours by taking a small aliquot, performing the workup described in 2.2.4, and analyzing by HPLC/GC.
-
-
Workup and Isolation:
-
Once the reaction has reached completion (typically >95% conversion, 18-48 hours), stop the stirring.
-
Adjust the pH of the reaction mixture to >11 with 2 M NaOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminocyclohexanol product.
-
The product can be further purified by column chromatography if necessary.
-
Process Optimization & Troubleshooting
Achieving high yield and enantiopurity often requires fine-tuning the reaction conditions. The workflow below illustrates key parameters for optimization.
Caption: A logical workflow for optimizing a transaminase-catalyzed reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (<50%) | Unfavorable Reaction Equilibrium: The reverse reaction is significant, especially with isopropylamine as a donor.[5] | Increase the concentration of the amine donor (5-10 equivalents). Implement a system to remove the acetone co-product (e.g., vacuum, N₂ sparging). Consider using a "smart" amine donor that forms an inert byproduct.[14][18] |
| Enzyme Inhibition: High concentrations of the substrate or co-solvent may inhibit the enzyme.[7] | Decrease the initial substrate loading and feed the substrate over time. Reduce the co-solvent concentration to the minimum required for solubility (<10% v/v). | |
| Low Enantioselectivity | Incorrect Enzyme Choice: The selected enzyme may not be suitable for the specific substrate structure. | Re-screen a broader panel of transaminases, including both (R)- and (S)-selective enzymes.[10] |
| Racemization: The product may be unstable under the reaction or workup conditions. | Check the stability of the chiral amine product at the reaction pH and temperature. Ensure the workup pH is sufficiently high (>11) to prevent salt formation during extraction. | |
| Enzyme Inactivation | Sub-optimal pH or Temperature: Extreme pH or high temperatures can denature the enzyme.[7] | Perform a pH and temperature optimization study. Ensure the pH does not drift significantly during the reaction. |
| Presence of Aldehydes: Aldehyde impurities in the ketone substrate can irreversibly inhibit the enzyme. | Ensure the purity of the starting ketone substrate. |
Data Analysis and Interpretation
Accurate analysis is critical to validate the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]
Calculating Conversion and Enantiomeric Excess (% ee):
-
Conversion: Determined by comparing the peak area of the product amine to the peak area of the starting ketone.
-
Conversion (%) = [Area(Amine) / (Area(Amine) + Area(Ketone))] * 100
-
-
Enantiomeric Excess (% ee): Determined from the integration of the two enantiomer peaks of the chiral product.[15]
-
% ee = [|Area(R-enantiomer) - Area(S-enantiomer)| / (Area(R-enantiomer) + Area(S-enantiomer))] * 100
-
Representative Data:
The following table shows hypothetical but realistic results from a successful optimization study for the synthesis of (1R,3S)-3-aminocyclohexanol.
| Run | Transaminase | Substrate Loading (g/L) | Amine Donor (equiv.) | Time (h) | Conversion (%) | % ee (1R,3S) |
| 1 | ATA-256 | 10 | IPA (3) | 24 | 65 | >99 |
| 2 | ATA-256 | 10 | IPA (5) + N₂ Sweep | 24 | 92 | >99 |
| 3 | ATA-256 | 25 | IPA (5) + N₂ Sweep | 36 | 96 | >99 |
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. almacgroup.com [almacgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Transaminases - Almac [almacgroup.com]
- 12. asymchem.com [asymchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1R,3S)-3-Aminocyclohexanol as a Versatile Ligand Scaffold in Asymmetric Transition Metal Catalysis
Abstract
The quest for efficient, selective, and robust catalysts is a central theme in modern chemical synthesis, particularly for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Chiral 1,3-amino alcohols are a privileged class of compounds that serve as versatile building blocks and chiral auxiliaries.[1][2] This guide focuses on the (1R,3S)-3-aminocyclohexanol scaffold, a conformationally well-defined chiral molecule, and its application as a ligand in key transition metal-catalyzed reactions. We will explore its role in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH), providing field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in drug discovery and process development.
The this compound Ligand Scaffold: A Structural Overview
This compound is a chiral bifunctional molecule featuring a cyclohexane backbone with amino and hydroxyl groups in a cis-1,3-relationship.[3] This specific stereochemistry and rigid cyclic structure are paramount to its effectiveness as a ligand scaffold.
-
Bidentate Coordination: The nitrogen of the amino group and the oxygen of the hydroxyl group can act as a bidentate N,O-ligand, forming a stable six-membered chelate ring upon coordination to a transition metal center. This chelation restricts the conformational flexibility of the catalytic complex, which is a critical factor for inducing high levels of stereoselectivity.
-
Chiral Environment: The stereocenters at C1 and C3 create a well-defined three-dimensional chiral pocket around the metal's active site. This environment dictates the facial selectivity of substrate binding and subsequent bond formation, leading to the preferential formation of one enantiomer of the product.
-
Tunability: The parent amino alcohol is often a precursor to more sophisticated ligands. The amino and hydroxyl groups are readily functionalized, allowing for the synthesis of a library of derivatives (e.g., phosphino-amides, diamines) to fine-tune the steric and electronic properties of the catalyst for a specific transformation.[4] This modularity is key to optimizing catalytic activity and enantioselectivity.
The synthesis of the this compound scaffold can be achieved through various synthetic routes, including the stereoselective reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2][5]
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for constructing stereogenic carbon-carbon and carbon-heteroatom bonds.[6][7] The choice of chiral ligand is the most crucial parameter for controlling the enantioselectivity of this transformation.
Mechanistic Rationale & Ligand Role
In the catalytic cycle, an active Pd(0) species undergoes oxidative addition to an allylic electrophile to form a symmetric η³-allyl-Pd(II) intermediate. The role of the chiral ligand, derived from this compound, is to control the subsequent nucleophilic attack. By creating a dissymmetric chiral environment, the ligand differentiates between the two enantiotopic termini of the allyl moiety, directing the nucleophile to attack one carbon preferentially, thus setting the stereochemistry of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Derivatization of (1R,3S)-3-Aminocyclohexanol for specific applications
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Ihr leitender Anwendungswissenschaftler
Datum: 03. Januar 2026
Zusammenfassung für die Geschäftsleitung
This compound ist ein entscheidender chiraler Baustein in der organischen Synthese, dessen Wert in seiner spezifischen stereochemischen Anordnung liegt.[1] Dieses Molekül verfügt über eine cis-Beziehung zwischen der Amino- und der Hydroxylgruppe, die an einem starren Cyclohexan-Gerüst befestigt sind, was eine präzise Kontrolle über die dreidimensionale Ausrichtung von Substituenten ermöglicht. Diese einzigartige Topographie ist in der medizinischen Chemie und den Materialwissenschaften von großem Nutzen.[1] Dieser Leitfaden bietet einen detaillierten Überblick über die Derivatisierungsstrategien für this compound und liefert die zugrunde liegenden wissenschaftlichen Begründungen für die Protokollauswahl sowie schrittweise Methoden zur Erschließung seines synthetischen Potenzials.
Einführung: Die stereochemische Bedeutung von this compound
Die starre Konformation und die definierte Stereochemie von this compound machen es zu einem äußerst wertvollen chiralen Baustein.[1] Die cis-Anordnung der Amino- und Hydroxylgruppen ermöglicht die Bildung von intramolekularen Wasserstoffbrückenbindungen, die die Konformation des Rings beeinflussen und eine selektive Reaktivität an beiden funktionellen Gruppen ermöglichen. Diese Eigenschaft ist besonders wichtig in der Arzneimittelentwicklung, wo die präzise räumliche Anordnung von Pharmakophoren für die molekulare Erkennung an biologischen Zielen entscheidend ist.[2] Darüber hinaus dient es als vielseitiges Zwischenprodukt bei der Synthese komplexer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und Feinchemikalien.[2]
Die Fähigkeit, die Amino- und Hydroxylgruppen selektiv zu modifizieren, ermöglicht die Synthese von vielfältigen Molekülbibliotheken, die für das Screening von Arzneimitteln unerlässlich sind.[1] Die Derivatisierung dieses Gerüsts kann zu Verbindungen mit verbesserter Bioaktivität, Selektivität und pharmakokinetischen Eigenschaften führen.
Strategische Derivatisierung: Erschließung des Potenzials
Die beiden reaktiven Stellen – die primäre Aminogruppe und die sekundäre Hydroxylgruppe – ermöglichen eine Reihe von chemischen Modifikationen. Die Wahl der Derivatisierungsstrategie hängt von der gewünschten Anwendung ab, sei es die Synthese eines neuen pharmazeutischen Wirkstoffs, die Entwicklung eines chiralen Hilfsstoffs oder die Herstellung von Funktionsmaterialien.
N-Acylierung: Synthese von Amid-Analoga
Die N-Acylierung ist eine der einfachsten und am weitesten verbreiteten Methoden zur Derivatisierung von this compound. Die Reaktion der primären Aminogruppe mit Acylierungsmitteln wie Acylchloriden oder Anhydriden führt zur Bildung von stabilen Amidbindungen.[1][3] Diese Modifikation ist in der medizinischen Chemie von grundlegender Bedeutung, da die Amidbindung ein häufiges Merkmal in biologisch aktiven Molekülen ist.
Begründung: Die höhere Nukleophilie des Stickstoffs im Vergleich zum Sauerstoff gewährleistet eine hohe Selektivität für die N-Acylierung gegenüber der O-Acylierung, insbesondere unter basischen Bedingungen, die das Amin deprotonieren und seine Reaktivität erhöhen.[4]
Anwendungen:
-
Arzneimittelentwicklung: Einführung verschiedener funktioneller Gruppen zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
-
Materialwissenschaften: Synthese von Polyamiden mit definierten chiralen Strukturen.
Protokoll: Allgemeine N-Acylierung unter Schotten-Baumann-Bedingungen
-
Lösen Sie this compound (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder THF).
-
Fügen Sie eine Base (z. B. Triethylamin oder Pyridin, 1,2 Äq.) zu der Lösung hinzu und rühren Sie bei Raumtemperatur.
-
Fügen Sie das Acylchlorid oder Anhydrid (1,1 Äq.) tropfenweise zu der gerührten Lösung hinzu.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion die Reaktion mit Wasser quenchen und die organische Phase extrahieren.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
| Reagenz | Molare Äquivalente | Funktion |
| This compound | 1,0 | Substrat |
| Acylchlorid/Anhydrid | 1,1 | Acylierungsmittel |
| Triethylamin/Pyridin | 1,2 | Base zur Neutralisierung von HCl |
| Dichlormethan/THF | - | Lösungsmittel |
DOT-Diagramm: Workflow der N-Acylierung
Bildunterschrift: Allgemeiner Workflow für die N-Acylierung.
O-Alkylierung: Synthese von Ether-Analoga
Die selektive O-Alkylierung der Hydroxylgruppe in Gegenwart der Aminogruppe erfordert eine sorgfältige Wahl der Reaktionsbedingungen, um eine N-Alkylierung zu vermeiden. Eine gängige Strategie ist die Verwendung von Basen, die bevorzugt den Alkohol deprotonieren, wie z. B. Natriumhydrid, oder die Verwendung von Schutzgruppen für die Aminofunktion. Ein alternatives Verfahren, das für cyclische Aminoalkohole vorteilhaft sein kann, ist die Verwendung von Alkoxiden als Basen.[5]
Begründung: Die Verwendung einer starken, nicht-nukleophilen Base deprotoniert selektiv die Hydroxylgruppe und bildet ein reaktiveres Alkoxid, das dann mit einem Alkylhalogenid reagiert. Die geringere Neigung von cyclischen Aminoalkoholen zu unerwünschten Nebenreaktionen macht die O-Alkylierung mit Alkoxiden als Basen zu einer praktikablen Methode.[5]
Anwendungen:
-
Arzneimittelentwicklung: Modifikation der Löslichkeit und der pharmakokinetischen Eigenschaften.
-
Synthese von chiralen Liganden: Ether-Derivate können als Liganden in der asymmetrischen Katalyse dienen.
Protokoll: Selektive O-Alkylierung über ein Natriumalkoxid
-
Suspendieren Sie Natriumhydrid (1,1 Äq., 60 %ige Dispersion in Mineralöl) in trockenem THF unter einer inerten Atmosphäre (Argon oder Stickstoff).
-
Fügen Sie eine Lösung von this compound (1,0 Äq.) in trockenem THF tropfenweise bei 0 °C hinzu.
-
Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie, bis die Wasserstoffentwicklung aufhört.
-
Fügen Sie das Alkylhalogenid (1,2 Äq.) hinzu und erhitzen Sie die Reaktion gegebenenfalls unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion die Reaktion vorsichtig mit Methanol, dann mit Wasser quenchen.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.
-
Trocknen, filtrieren und konzentrieren Sie die organische Phase.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
| Reagenz | Molare Äquivalente | Funktion |
| This compound | 1,0 | Substrat |
| Natriumhydrid (NaH) | 1,1 | Starke Base zur Deprotonierung des Alkohols |
| Alkylhalogenid (R-X) | 1,2 | Alkylierungsmittel |
| Tetrahydrofuran (THF) | - | Trockenes, aprotisches Lösungsmittel |
DOT-Diagramm: Logik der selektiven O-Alkylierung
Bildunterschrift: Kausale Kette der selektiven O-Alkylierung.
Synthese von Carbamaten und Harnstoffen
Die Reaktion der Amino- oder Hydroxylgruppe mit Isocyanaten oder deren Äquivalenten führt zur Bildung von Harnstoffen bzw. Carbamaten. Diese funktionellen Gruppen sind in der medizinischen Chemie weit verbreitet, da sie als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren können, was die Bindung an biologische Ziele verbessert.
Begründung:
-
Carbamatsynthese (aus dem Alkohol): Die Reaktion des Alkohols mit einem Isocyanat führt zu einem Carbamat. Alternativ kann eine Reaktion mit Phosgen-Äquivalenten wie Carbonyldiimidazol (CDI) gefolgt von einem Amin erfolgen.[6]
-
Harnstoffsynthese (aus dem Amin): Die Reaktion des Amins mit einem Isocyanat ergibt direkt einen Harnstoff. Eine schrittweise Methode beinhaltet die Reaktion des Amins mit einem Carbonylierungs-Reagenz, um ein Isocyanat in situ zu erzeugen, das dann mit einem anderen Amin abgefangen wird.[7]
Anwendungen:
-
Wirkstoff-Design: Carbamate und Harnstoffe sind wichtige Strukturelemente in vielen zugelassenen Medikamenten.[8][9]
-
Chirale Hilfsstoffe: Die Derivatisierung zu Oxazolidinonen (cyclische Carbamate) kann chirale Hilfsstoffe erzeugen, die stereoselektive Reaktionen steuern.
Protokoll: Eintopf-Synthese eines N-substituierten Harnstoffs
-
Lösen Sie this compound (1,0 Äq.) in einem trockenen, aprotischen Lösungsmittel (z. B. THF oder Chloroform).
-
Fügen Sie das entsprechende Isocyanat (1,05 Äq.) bei 0 °C langsam zu der Lösung hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).
-
Wenn sich ein Niederschlag bildet, filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn.
-
Wenn kein Niederschlag entsteht, konzentrieren Sie das Lösungsmittel im Vakuum und reinigen Sie den Rückstand durch Kristallisation oder Säulenchromatographie.
| Reagenz | Molare Äquivalente | Funktion |
| This compound | 1,0 | Nukleophiles Amin |
| Isocyanat (R-NCO) | 1,05 | Elektrophil |
| THF/Chloroform | - | Trockenes, aprotisches Lösungsmittel |
Analytische Charakterisierung der Derivate
Die eindeutige Charakterisierung der synthetisierten Derivate ist für die Sicherstellung der strukturellen Integrität und Reinheit unerlässlich.
Kerntechniken:
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie werden verwendet, um die Konnektivität und die relative Stereochemie der Derivate zu bestätigen.[10][11] Die Kopplungskonstanten im ¹H-NMR können Aufschluss über die Konformation des Cyclohexanrings geben.
-
Massenspektrometrie (MS): Dient zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung (hochauflösende MS).
-
Chirale Hochleistungsflüssigkeitschromatographie (HPLC): Wird verwendet, um die Enantiomerenreinheit des Ausgangsmaterials und der Produkte zu bestimmen und um Racemisierung während der Reaktion auszuschließen.[10]
| Technik | Zweck | Wichtige Beobachtungen |
| ¹H-NMR | Strukturelle Aufklärung, Konformationsanalyse | Chemische Verschiebungen, Kopplungskonstanten, Integration |
| ¹³C-NMR | Bestätigung des Kohlenstoffgerüsts | Anzahl und chemische Verschiebung der Signale |
| HRMS | Bestimmung der exakten Masse | Molekülionen-Peak zur Bestätigung der Summenformel |
| Chirale HPLC | Bestimmung der Enantiomerenreinheit | Retentionszeiten der Enantiomere |
Fazit und Ausblick
This compound ist ein leistungsfähiger chiraler Baustein mit einem breiten Anwendungsspektrum. Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – N-Acylierung, O-Alkylierung und die Synthese von Carbamaten/Harnstoffen – bieten robuste und vielseitige Methoden zur Erzeugung neuer chemischer Entitäten. Die sorgfältige Auswahl der Reaktionsbedingungen und die gründliche analytische Charakterisierung sind entscheidend für den Erfolg bei der Nutzung des vollen synthetischen Potenzials dieses wertvollen Moleküls in der Arzneimittelentwicklung und darüber hinaus.
Referenzen
-
Benchchem. This compound | 6982-42-9. Verfügbar unter: --INVALID-LINK--
-
Tidjani, A., & G-Jah, M. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1954.
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Verfügbar unter: --INVALID-LINK--
-
Chem-Impex. 3-Amino-ciclohexanol. Verfügbar unter: --INVALID-LINK--
-
PubChem. This compound. Verfügbar unter: --INVALID-LINK--
-
Zúñiga, C. A., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151.
-
Wikipedia. Chiral auxiliary. Verfügbar unter: --INVALID-LINK--
-
Google Patents. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. Verfügbar unter: --INVALID-LINK--
-
Wolf, R. J., & Toste, F. D. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 140(51), 18041-18050.
-
PubMed. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Verfügbar unter: --INVALID-LINK--
-
Toti, K. S., & Hotha, S. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Current organic chemistry, 23(1), 2-30.
-
Sigma-Aldrich. Chiral Auxiliaries. Verfügbar unter: --INVALID-LINK--
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
-
Santa Cruz Biotechnology. This compound. Verfügbar unter: --INVALID-LINK--
-
YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Verfügbar unter: --INVALID-LINK--
-
Aspira Chemical. Chiral Building Blocks. Verfügbar unter: --INVALID-LINK--
-
Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecular Diversity, 8(2), 165-172.
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. New Chiral Building Blocks. Verfügbar unter: --INVALID-LINK--
-
Aspira Chemical. Chiral Building Blocks. Verfügbar unter: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production. Verfügbar unter: --INVALID-LINK--
-
Google Patents. CN112574046A - Method for preparing (1R, 3S) -3-aminocyclopentanol hydrochloride. Verfügbar unter: --INVALID-LINK--
-
PubMed. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Verfügbar unter: --INVALID-LINK--
-
Gampfer, J., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. International Journal of Molecular Sciences, 23(19), 11585.
-
J&W PharmLab. (1R,3S)-3-Amino-cyclohexanol. Verfügbar unter: --INVALID-LINK--
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College Journal of Science & Mathematics.
-
AMiner. AMiner Open Data Platform. Verfügbar unter: --INVALID-LINK--
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Verfügbar unter: --INVALID-LINK--
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. westmont.edu [westmont.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (1R,3S)-3-Aminocyclohexanol Synthesis
Welcome to the technical support center for the synthesis of (1R,3S)-3-Aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. This compound is a crucial chiral building block in the pharmaceutical industry, valued for its role as an intermediate in synthesizing complex active pharmaceutical ingredients.[1] Achieving high purity and stereoselectivity is paramount, and this document provides in-depth, field-proven insights to troubleshoot and optimize your experimental workflow.
Core Synthetic Strategies: An Overview
The synthesis of the specific cis-(1R,3S) stereoisomer can be approached through several primary routes, each with its own set of challenges and optimization parameters. The choice of strategy often depends on available starting materials, scalability requirements, and the desired level of stereochemical purity.
Caption: Key synthetic pathways to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing both the underlying cause and actionable solutions.
Question 1: My overall yield is consistently low after workup. What are the most common culprits?
Answer: Low yield is a multifaceted problem that often points to foundational experimental parameters rather than a single flawed step. Here’s a checklist to diagnose the issue:
-
Atmospheric Control: The reduction steps, particularly those using reactive hydrides or metals like sodium, are highly sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents are anhydrous.
-
Reagent Purity: Impurities in starting materials or solvents can lead to side reactions or poison catalysts. Use freshly distilled solvents and reagents of the highest available purity.
-
Thermal Stability: The β-enaminoketone intermediate can be thermally sensitive. During solvent removal post-reaction, avoid excessive heat. Use a rotary evaporator at moderate temperatures (e.g., <40°C).
-
Workup & Extraction Inefficiencies: The amino alcohol product is polar and can have significant water solubility.[2] During aqueous workup, ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the product's solubility and extract multiple times (3-4x) with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete recovery.
Question 2: I'm getting a significant amount of the trans isomer. How can I improve the diastereoselectivity for the desired cis product?
Answer: Achieving high cis diastereoselectivity is critical and is almost entirely controlled during the reduction of the ketone (or enaminoketone) precursor. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl.
-
Mechanism Insight: For a cyclohexanone derivative, hydride attack can occur from the axial or equatorial face. To obtain the cis product (where the amino and hydroxyl groups are equatorial), the reaction must favor axial attack, leading to an equatorial hydroxyl group.
-
Proven Solution - Dissolving Metal Reduction: A highly effective method for producing cis-3-aminocyclohexanols is the reduction of a β-enaminoketone intermediate with sodium metal in a THF/isopropyl alcohol solvent system.[3][4] The isopropyl alcohol acts as a proton source. This method shows a strong preference for forming the cis isomer, with reported cis:trans ratios as high as 89:11.[3]
-
Alternative - Sterically Hindered Hydrides: For related systems, sterically demanding hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) tend to attack from the less hindered equatorial face, which would unfavorably produce the trans alcohol. Therefore, smaller hydride reagents (e.g., NaBH₄) are often explored, but their selectivity is highly substrate-dependent.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C for hydride reductions) can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy, which often leads to the thermodynamically more stable cis product.[5]
| Parameter | Condition for High cis-Selectivity | Rationale |
| Reduction Method | Sodium metal in THF / Isopropyl Alcohol | Favors a specific reaction pathway that results in high cis diastereoselectivity for β-enaminoketones.[3][4] |
| Temperature | Lower temperatures (e.g., 0°C to RT for Na/iPrOH) | Reduces the energy of the system, allowing the reaction to proceed through the most stable transition state, which typically leads to the cis product. |
| Protecting Group | N-benzyl or N-(S)-α-methylbenzyl | The steric bulk and electronic nature of the amine substituent can influence the conformation of the intermediate and direct the reduction.[3] |
Question 3: My product has low enantiomeric excess (ee). How can I synthesize the specific (1R,3S) isomer instead of a racemic mixture?
Answer: Generating a single enantiomer requires introducing chirality into your synthesis. This can be done either by building it in from the start (asymmetric synthesis) or by separating the desired enantiomer from a racemic mixture (resolution).
-
Asymmetric Synthesis: This is often the more elegant and atom-economical approach.
-
Chiral Auxiliaries: Attach a chiral auxiliary to the starting material to direct the stereochemical outcome of a key reaction, such as the reduction. This auxiliary is then cleaved in a later step.
-
Enzymatic Asymmetric Synthesis: A powerful modern approach involves using enzymes. For instance, a combination of a ketoreductase (KRED) and an amine transaminase (ATA) can convert an achiral precursor like 1,4-cyclohexanedione into a specific stereoisomer of 4-aminocyclohexanol in a one-pot reaction.[6][7] A similar strategy could be adapted for the 3-amino isomer. The key is to select enzymes with the correct regio- and stereoselectivity.
-
-
Chiral Resolution: This method starts with a racemic mixture of your desired diastereomer (rac-cis-3-aminocyclohexanol) and separates the enantiomers.
-
Enzymatic Kinetic Resolution (EKR): This is a highly effective and widely used industrial method.[8][9] A lipase (e.g., Novozym 435 from Candida antarctica) is used to selectively acylate one enantiomer of the amino alcohol, leaving the other unreacted.[10][11] For example, the lipase might selectively convert (1S,3R)-3-aminocyclohexanol to its N-acetyl derivative, allowing the desired this compound to be separated. The efficiency of this separation is measured by the enantiomeric ratio (E-value).
-
Caption: Decision workflow for troubleshooting stereoselectivity issues.
Question 4: My enzymatic kinetic resolution (EKR) is slow and gives a low E-value. How can I optimize it?
Answer: Low efficiency in EKR is a common optimization problem. The E-value is highly sensitive to reaction conditions, as the enzyme's activity and selectivity are profoundly influenced by its microenvironment. A systematic screening approach is essential.
-
Enzyme Choice is Paramount: Not all lipases are effective for all substrates. The first step should always be to screen a panel of commercially available lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia, Lipozyme TL).[10][11]
-
Solvent Effects: The solvent dramatically impacts enzyme conformation and activity. Non-polar organic solvents like toluene or ethers (diisopropyl ether, MTBE) are often preferred as they prevent enzyme denaturation and can enhance selectivity.
-
Acyl Donor: The nature of the acyl donor is critical. Activated esters like vinyl acetate or isopropenyl acetate are often used because the co-product (acetaldehyde or acetone) is volatile and does not interfere with the reaction equilibrium.
-
Temperature: Lowering the reaction temperature (e.g., from 40°C to room temperature or even 4°C) often increases the enantioselectivity (E-value), although it will slow down the reaction rate.[10] This is a classic trade-off that must be optimized.
| Parameter | Variables to Screen | Rationale & Expected Outcome |
| Enzyme | Novozym 435, Lipase PS, Lipozyme TL IM, Amano Lipase AK | Different enzymes have different active site geometries and substrate specificities. Screening is essential to find the best fit.[10][11] |
| Solvent | Toluene, Diisopropyl ether, MTBE, Hexane | Solvent polarity affects enzyme activity and enantioselectivity. Non-polar solvents are generally preferred.[10] |
| Acyl Donor | Vinyl acetate, Ethyl acetate, Isopropenyl acetate | The structure of the acyl donor can influence the rate of acylation and the enzyme's ability to discriminate between enantiomers. |
| Temperature | 4°C, Room Temperature (25°C), 40°C | Lower temperatures can enhance enantioselectivity (higher E-value) at the cost of a slower reaction rate.[10] |
Experimental Protocols
Protocol 1: Synthesis of cis-3-Aminocyclohexanol via Reduction of a β-Enaminoketone Intermediate
This protocol is adapted from established literature procedures for the synthesis of cis-3-aminocyclohexanols.[3][4]
Step A: Preparation of the β-Enaminoketone Intermediate
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1,3-cyclohexanedione (1.0 eq), your chosen primary amine (e.g., benzylamine, 1.0 eq), and toluene (approx. 0.2 M).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting dione is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude β-enaminoketone can often be purified by recrystallization (e.g., from CH₂Cl₂/hexane) or used directly in the next step if sufficiently pure.[4]
Step B: Diastereoselective Reduction
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve the β-enaminoketone (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Addition of Reagents: Add isopropyl alcohol (10-15 eq) to the solution. Cool the flask in an ice bath (0°C). Add sodium metal (approx. 10 eq), cut into small pieces, portion-wise over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours or until the sodium is completely consumed and TLC analysis shows the disappearance of the starting material.[3]
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C.
-
Workup: Adjust the pH to >11 with aqueous NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers and afford the pure rac-cis-3-aminocyclohexanol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of (1R,3S)-3-Aminocyclohexanol
Welcome to the technical support center for (1R,3S)-3-Aminocyclohexanol. This crucial chiral building block is foundational in the synthesis of numerous pharmaceutical compounds, where its specific stereochemistry is paramount for biological activity. Achieving high yield and exceptional purity (both diastereomeric and enantiomeric) is a frequent challenge for researchers. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help you navigate the complexities of its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common strategies involve the stereoselective reduction of a ketone precursor or the chiral resolution of a racemic mixture of trans-3-aminocyclohexanol. A prevalent method is the diastereoselective reduction of an N-protected 3-aminocyclohexanone or a related β-enaminoketone intermediate.[1][2] Asymmetric synthesis using chiral catalysts is a more direct but often more complex approach.[1]
Q2: Why is achieving high diastereomeric purity (trans vs. cis) so critical and often difficult?
The spatial relationship between the amino and hydroxyl groups (trans in the desired product) is crucial. The formation of the cis isomer is a common side reaction during the reduction of the ketone precursor.[3] Controlling this selectivity depends heavily on the choice of reducing agent and reaction conditions. Bulky reducing agents, for example, tend to favor the formation of the thermodynamically more stable trans product through equatorial attack on the cyclohexanone ring.
Q3: My overall yield is low. What are the most common loss points in the process?
Yield loss can occur at several stages:
-
Incomplete reaction: The reduction or resolution step may not go to completion.
-
Work-up losses: The product is moderately water-soluble, leading to potential losses during aqueous extraction phases.[4]
-
Purification challenges: Multiple recrystallization steps to improve purity will inevitably reduce the overall yield.
-
Side reactions: Formation of byproducts, such as the cis-isomer or over-reduction products, directly consumes starting material.
Q4: What analytical techniques are essential for verifying the purity of my final product?
To confirm the identity and purity of this compound, a combination of techniques is required:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the diastereomeric ratio by analyzing the coupling constants of protons H1 and H3.[3][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee%).[6][7][8] A suitable chiral stationary phase (CSP) is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used with a chiral column to assess both diastereomeric and enantiomeric purity.[3]
Synthesis & Purification Workflow
The following diagram outlines a typical workflow for producing high-purity this compound, starting from a cyclohexanedione derivative.
Caption: General workflow for synthesis and chiral resolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, offering potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity (High cis-Isomer Content)
| Potential Cause | Scientific Explanation | Recommended Solutions |
| Incorrect Reducing Agent | Small, unhindered reducing agents (e.g., NaBH₄) can approach the ketone from both axial and equatorial faces, leading to a mixture of diastereomers. | Use a bulky reducing agent: Employ sterically hindered hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride) or Sodium in isopropyl alcohol.[2][3] These agents preferentially attack from the less hindered equatorial face, yielding the desired trans product. |
| Reaction Temperature | Higher temperatures can reduce the selectivity of the reaction by providing enough energy to overcome the activation barrier for the formation of the less stable cis isomer. | Lower the reaction temperature: Perform the reduction at 0 °C or below. This favors the kinetic product, which is often the more stable trans isomer. |
| Solvent Choice | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. | Optimize the solvent system: A mixture of THF and isopropyl alcohol is commonly reported for dissolving metal reductions to achieve good selectivity.[2][3] |
Problem 2: Poor Enantiomeric Excess (ee%) After Resolution
| Potential Cause | Scientific Explanation | Recommended Solutions |
| Inefficient Resolving Agent | The chosen chiral acid may not form diastereomeric salts with a significant enough difference in solubility to allow for efficient separation by crystallization. | Screen different resolving agents: (R)-Mandelic acid and derivatives of tartaric acid are commonly used.[6][9] Test several agents on a small scale to find the one that provides the best separation. |
| Incomplete Salt Formation | If the reaction between the racemic amine and the chiral acid does not go to completion, the mother liquor will still contain a high concentration of both diastereomeric salts. | Ensure stoichiometric amounts: Use a precise 0.5 equivalent of the chiral resolving agent relative to the racemic amine to selectively precipitate one diastereomer. |
| Suboptimal Crystallization Conditions | Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice, reducing the enantiomeric purity of the isolated salt. | Control the cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid shocking the solution with rapid cooling. Optimize the solvent: The solvent used for crystallization is critical. A solvent system where the desired salt has low solubility while the undesired salt remains in solution is ideal. |
Problem 3: Product Loss During Work-up and Isolation
| Potential Cause | Scientific Explanation | Recommended Solutions |
| Product Solubility in Aqueous Layers | As a small amino alcohol, the target compound has moderate solubility in water, leading to losses during extraction phases.[4] | Saturate the aqueous phase: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer. Perform multiple extractions: Use multiple, smaller-volume extractions with an organic solvent (e.g., 3 x 50 mL of dichloromethane) rather than one large-volume extraction. |
| Emulsion Formation | The amphiphilic nature of the product can lead to the formation of stable emulsions during aqueous/organic extractions, making phase separation difficult. | Break the emulsion: Add a small amount of brine or a different organic solvent to disrupt the emulsion. Centrifugation can also be effective on a smaller scale. |
Troubleshooting Decision Tree
Use this diagram to diagnose issues related to product purity.
Caption: Decision tree for troubleshooting product purity issues.
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Enaminoketone
This protocol is adapted from methodologies described for the synthesis of cis- and trans-3-aminocyclohexanols.[2][3]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the β-enaminoketone precursor (1.0 eq) in a mixture of anhydrous THF and isopropyl alcohol.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium metal (e.g., 4-5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C. Rationale: The dissolving metal reduction in alcohol provides hydride equivalents for the reduction. The slow addition and low temperature are crucial for controlling the reaction rate and selectivity.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). This can take several hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Work-up: Adjust the pH to basic (>11) with aqueous NaOH. Extract the product with an appropriate organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic trans-3-aminocyclohexanol.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is based on established methods for resolving racemic trans-3-aminocyclohexanol.[6][9]
-
Dissolution: Dissolve the crude racemic trans-3-aminocyclohexanol (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5 eq) in the same hot solvent. Add the acid solution dropwise to the amine solution. Rationale: Using a half-equivalent of the resolving agent ensures that only one enantiomer preferentially forms a salt and precipitates, leaving the other in solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. A precipitate of the diastereomeric salt, (1S,3S)-3-aminocyclohexanol-(R)-mandelate, should form. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the amine and dissolves the mandelic acid as its sodium salt.
-
Final Extraction: Extract the free this compound with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product. Check ee% by chiral HPLC.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-Aminocyclohexanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for the stereoselective synthesis of 3-aminocyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific stereoisomers of this valuable scaffold. 3-Aminocyclohexanol and its derivatives are crucial building blocks in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs, making stereochemical control paramount for biological activity and safety.[1][2]
This document moves beyond simple protocols to provide in-depth, troubleshooting-oriented guidance in a question-and-answer format. We will explore the causal relationships behind common synthetic challenges and offer field-proven solutions to help you achieve your target stereoisomers with high fidelity.
Section 1: Core Challenges & Frequently Asked Questions (FAQs)
The synthesis of 3-aminocyclohexanol presents two primary stereochemical hurdles: controlling the relative orientation of the amino and hydroxyl groups (cis or trans diastereomers) and controlling the absolute stereochemistry at the two chiral centers (R/S configuration).
FAQ 1: Controlling Diastereoselectivity (Cis vs. Trans)
Question: My synthesis is producing a mixture of cis and trans-3-aminocyclohexanol. How can I improve the diastereoselectivity of my reaction?
Answer: Controlling diastereoselectivity is fundamentally about controlling the direction of nucleophilic attack on a cyclohexanone or cyclohexenone-derived intermediate. The primary strategy involves the stereoselective reduction of a ketone. The choice of substrate and reducing agent is critical.
A robust method involves the reduction of a β-enaminoketone, which can be prepared from a 1,3-cyclohexanedione.[1][3] The stereochemical outcome of the reduction is governed by the steric environment of the enaminoketone and the trajectory of the hydride delivery.
Causality & Expert Insights:
-
Facial Selectivity: The incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. In a chair-like conformation of the intermediate, this often means axial attack to avoid steric clash with axial substituents, leading to an equatorial alcohol (trans product relative to an existing equatorial amino group).
-
Reagent Size: Bulky reducing agents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are more sensitive to steric hindrance and can significantly enhance selectivity for attack from the less hindered face.[4]
-
Chelation Control: If the nitrogen atom is protected with a group capable of chelating to a metal hydride (e.g., using Zn(BH₄)₂), the reagent may be delivered to the carbonyl from the same face as the amino group, favoring the cis isomer.
Troubleshooting Guide: Low Diastereoselectivity
| Symptom | Potential Cause | Suggested Solution & Rationale |
| Near 1:1 cis:trans ratio | Sub-optimal Reducing Agent: Sodium borohydride (NaBH₄) is often poorly selective for this transformation due to its small size. | For trans-selectivity: Use a bulkier reagent like L-Selectride® or LiAl(OtBu)₃H to amplify steric differentiation between the two faces of the carbonyl.[4] |
| For cis-selectivity: Investigate chelating reducing agents like Zn(BH₄)₂. This requires an appropriate N-protecting group that can participate in chelation. | ||
| Inconsistent results | Unfavorable Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the non-favored pathway, eroding selectivity. | Lower the reaction temperature significantly (e.g., from 0 °C to -78 °C). This will favor the transition state with the lowest activation energy, which corresponds to the major diastereomer.[4] |
| Inappropriate Solvent: Solvent polarity can influence the conformation of the substrate and its interaction with the reducing agent. | For hydride reductions, screen less polar aprotic solvents like THF, diethyl ether, or toluene to potentially enhance selectivity.[4] |
FAQ 2: Achieving High Enantioselectivity
Question: I have successfully synthesized the desired diastereomer, but it is a racemic mixture. What are the most effective methods for obtaining a single enantiomer?
Answer: There are two primary strategies for inducing enantioselectivity:
-
Asymmetric Synthesis: Incorporating chirality into the reaction sequence from the start.
-
Resolution: Separating the desired enantiomer from a racemic mixture.
Strategy 1: Chiral Auxiliary-Directed Synthesis This approach involves reacting a prochiral starting material (like a 1,3-cyclohexanedione) with a chiral amine, such as (S)-α-methylbenzylamine, to form a diastereomeric intermediate (a chiral β-enaminoketone).[1][3] The inherent chirality of this intermediate then directs the subsequent reduction, leading to a diastereomerically and enantiomerically enriched product.
dot graph Asymmetric_Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Prochiral [label="Prochiral Ketone\n(e.g., 1,3-dione)"]; ChiralAmine [label="Chiral Amine\n(e.g., (S)-α-methylbenzylamine)"]; Enaminoketone [label="Diastereomeric\nβ-Enaminoketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Diastereoselective\nReduction"]; Product [label="Enantioenriched\n3-Aminocyclohexanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; AuxiliaryRemoval [label="Auxiliary\nRemoval"];
Prochiral -> Enaminoketone; ChiralAmine -> Enaminoketone; Enaminoketone -> Reduction; Reduction -> AuxiliaryRemoval; AuxiliaryRemoval -> Product;
{rank=same; Prochiral; ChiralAmine} } enddot Caption: Workflow for Chiral Auxiliary-Directed Synthesis.
Strategy 2: Enzymatic Kinetic Resolution Kinetic resolution is a highly effective method for separating enantiomers. It relies on the principle that one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other.[5] For 3-aminocyclohexanol, lipase-catalyzed enantioselective acylation is a well-established and scalable method.[3][6]
Causality & Expert Insights:
-
Mechanism: In a typical resolution, a lipase (e.g., Candida antarctica lipase B, CALB) catalyzes the acylation of the hydroxyl or amino group of the racemic substrate using an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site preferentially acylates one enantiomer, leaving the other unreacted.
-
Outcome: The reaction is stopped at ~50% conversion, yielding a mixture of the unreacted, enantioenriched starting material (e.g., (R)-aminoalcohol) and the acylated, enantioenriched product (e.g., (S)-aminoalcohol acetate). These can then be separated chromatographically.
dot graph Kinetic_Resolution { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Racemate [label="Racemic (R/S)\n3-Aminocyclohexanol"]; Reaction [label="Lipase + Acyl Donor\n(Stopped at ~50% conversion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted [label="(S)-3-Aminocyclohexanol\n(Unreacted, High e.e.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylated [label="(R)-Acylated-3-Aminocyclohexanol\n(Product, High e.e.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Chromatographic\nSeparation", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Racemate -> Reaction; Reaction -> Separation; Separation -> Unreacted [label="Slow-reacting enantiomer"]; Separation -> Acylated [label="Fast-reacting enantiomer"]; } enddot Caption: Process flow for enzymatic kinetic resolution.
FAQ 3: Protecting Group Strategy
Question: I am struggling with side reactions. What is the best protecting group strategy for a multi-step synthesis involving 3-aminocyclohexanol?
Answer: A robust protecting group strategy is essential to prevent the amine and hydroxyl groups from interfering with subsequent reactions. The key is to use an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.[7][8]
Recommended Orthogonal Pairs:
| Amine Protection | Deprotection Condition | Orthogonal Alcohol Protection | Deprotection Condition | Rationale & Comments |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | TBDMS (tert-Butyldimethylsilyl) | Fluoride Source (e.g., TBAF) | Excellent general-purpose pair. Both groups are robust to a wide range of conditions but are removed under mutually exclusive protocols. |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Ac (Acetyl) or Bz (Benzoyl) | Base Hydrolysis (e.g., K₂CO₃, MeOH) | Useful if your molecule is sensitive to strong acid or fluoride. Hydrogenolysis is very mild. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | Bn (Benzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Common in peptide chemistry; Fmoc is base-labile while Bn is stable to base, providing another orthogonal axis.[9] |
Troubleshooting Guide: Protecting Groups
dot graph PG_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="Problem with\nProtecting Group?", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield During\nProtection Step"]; SideReaction [label="Side Reactions During\nDeprotection"]; Incomplete [label="Incomplete\nDeprotection"];
Cause1 [label="Cause: Impure Reagents\nor Poor Conditions", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Solution: Use fresh Boc₂O/Fmoc-Cl.\nEnsure anhydrous conditions.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause2 [label="Cause: Non-Orthogonal\nGroups Chosen", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2 [label="Solution: Redesign strategy.\nUse Boc/TBDMS or Cbz/Ac pair.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause3 [label="Cause: Insufficient Reagent\nor Reaction Time", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3 [label="Solution: Increase equivalents of\ndeprotecting agent. Monitor by TLC.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> LowYield [color="#5F6368"]; Start -> SideReaction [color="#5F6368"]; Start -> Incomplete [color="#5F6368"];
LowYield -> Cause1 [color="#4285F4"]; Cause1 -> Sol1 [style=dashed, color="#4285F4"];
SideReaction -> Cause2 [color="#34A853"]; Cause2 -> Sol2 [style=dashed, color="#34A853"];
Incomplete -> Cause3 [color="#EA4335"]; Cause3 -> Sol3 [style=dashed, color="#EA4335"]; } enddot Caption: Decision tree for troubleshooting protecting group issues.
Section 2: Validated Experimental Protocols
The following protocols are provided as a starting point. Researchers must optimize conditions for their specific substrate and scale.
Protocol 1: Diastereoselective Synthesis of cis-5,5-Dimethyl-3-(benzylamino)cyclohexanol
This protocol is adapted from methodologies involving the reduction of β-enaminoketones and demonstrates a typical approach to controlling diastereoselectivity.[3][10]
Step 1: Synthesis of β-Enaminoketone Intermediate
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol), benzylamine (0.84 mL, 7.84 mmol), and toluene (30 mL).
-
Heat the solution to reflux for 3.5 hours, azeotropically removing the water formed.
-
Monitor the reaction by TLC until the starting dione is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one, can be purified by recrystallization from CH₂Cl₂/hexane (Typical yield: 85-90%).[3]
Step 2: Diastereoselective Reduction
-
In a flame-dried 250 mL flask under an inert atmosphere (N₂ or Ar), dissolve the enaminoketone (1.0 g, 4.36 mmol) in a mixture of anhydrous THF (50 mL) and isopropanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add small pieces of sodium metal (approx. 0.5 g, 21.7 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of cis and trans diastereomers. The cis isomer is typically the major product in this type of reduction.[1]
-
Purify the diastereomers via column chromatography on silica gel. The relative stereochemistry of the purified isomers must be confirmed by NMR analysis, particularly using coupling constants and NOESY experiments.[3][10]
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. almacgroup.com [almacgroup.com]
- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Methods for 3-Aminocyclohexanol Isomers
Welcome to the technical support center for the chiral separation of 3-aminocyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with resolving these complex stereoisomers. As a molecule with two chiral centers, 3-aminocyclohexanol exists as four stereoisomers (two diastereomeric pairs of enantiomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R)), making their separation a demanding analytical task.
This resource combines foundational principles with field-proven troubleshooting strategies to empower you to develop robust and reliable chiral HPLC methods.
Fundamental Principles: Chiral Recognition of Amines
The successful separation of 3-aminocyclohexanol isomers relies on the selection of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers. For cyclic amines like 3-aminocyclohexanol, polysaccharide-based CSPs are the most powerful and widely used.[1]
These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess helical polymer structures that create chiral grooves.[2] Chiral recognition is achieved through a combination of interactions between the analyte and the chiral selector, including:[1][3]
-
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of 3-aminocyclohexanol are primary sites for hydrogen bonding with the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.
-
Steric/Inclusion Effects: The fit of the analyte into the chiral grooves of the polymer is critical. The rigid cyclohexyl ring's orientation within these grooves leads to differential stability for each isomer.[2][4]
A minimum of three simultaneous interactions—the "three-point interaction model"—is generally required for effective chiral recognition, leading to differences in retention time between enantiomers.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of 3-aminocyclohexanol and other chiral amines.
Question 1: Why am I seeing poor or no resolution between my enantiomeric pairs?
Answer: This is the most common challenge and can stem from several factors related to selectivity (α).
-
Sub-optimal Stationary Phase: The primary reason for poor resolution is an incorrect choice of CSP. Polysaccharide-based columns are a strong starting point, but the specific derivative is crucial.[5]
-
Expert Insight: Amylose-based CSPs (e.g., Daicel CHIRALPAK® IA, IB, AD) often provide different selectivity compared to cellulose-based CSPs (e.g., Daicel CHIRALCEL® OD, OJ).[5] It is highly recommended to screen a small set of complementary columns (e.g., one amylose, one cellulose) during method development.
-
-
Incorrect Mobile Phase Mode: The choice between normal-phase, reversed-phase, or polar organic mode dramatically alters selectivity.[5]
-
Normal-Phase (e.g., Hexane/Ethanol): This mode primarily relies on hydrogen bonding and dipole-dipole interactions. It is often the first choice for separating polar compounds like 3-aminocyclohexanol.
-
Polar Organic Mode (e.g., Acetonitrile or Methanol): This can offer unique selectivity and is particularly useful for analytes with poor solubility in hexane.
-
-
Mobile Phase Composition: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in normal-phase mode are critical.
-
Actionable Protocol: Start with a mobile phase of Hexane/Isopropanol (90:10, v/v). Systematically vary the alcohol percentage (e.g., 5%, 15%, 20%) to find the optimal balance between retention and resolution. Ethanol can also be substituted as it may offer different selectivity.[6]
-
-
Temperature Effects: Lowering the column temperature can sometimes enhance the weaker bonding forces responsible for chiral recognition, thereby improving resolution.[5][6] Try reducing the temperature from ambient to 15°C or 10°C.
Question 2: My peaks for 3-aminocyclohexanol are broad and tailing. What is the cause and how do I fix it?
Answer: Peak tailing for basic compounds like 3-aminocyclohexanol is almost always caused by unwanted secondary interactions between the protonated amine group and acidic residual silanols on the silica gel support of the CSP.
-
Causality: The basic amine group on your analyte becomes protonated by trace amounts of acid (even dissolved CO2) in the mobile phase. This positively charged species can then interact strongly and non-specifically with negatively charged silanol groups on the silica surface, leading to tailing.
-
The Solution: Basic Additives: To suppress this interaction, a small amount of a basic additive must be added to the mobile phase.[7] This additive acts in two ways: it neutralizes the acidic silanol sites and suppresses the ionization of the analyte's amine group.[7]
-
Recommended Additives:
-
Self-Validating Protocol: Inject your standard without any additive and record the tailing factor. Then, add 0.1% DEA to the mobile phase and re-inject. You should observe a significant improvement in peak shape, with the tailing factor moving closer to 1.0.
-
Question 3: I am experiencing inconsistent retention times and resolution shifts between runs. What's happening?
Answer: Reproducibility issues in chiral chromatography, especially with amine additives, are often linked to a phenomenon known as "column memory effect."[10][11]
-
Causality: The basic additives (like DEA) strongly adsorb to the stationary phase. If you switch to a mobile phase without the additive, or with a different additive, the previously adsorbed molecules can slowly leach out, altering the separation conditions over many injections.[10][11] This effect is more pronounced in normal-phase isocratic separations.[11]
-
Troubleshooting & Prevention:
-
Dedicate a Column: If possible, dedicate a specific chiral column to methods that use basic additives. Document the column's history meticulously.[12]
-
Thorough Equilibration: Always equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting an analysis.
-
Column Flushing/Regeneration: If you must switch between methods, a rigorous flushing procedure is necessary. For robust, immobilized CSPs (e.g., CHIRALPAK® IA, IB), you can flush with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) followed by isopropanol to "reset" the stationary phase.[12] Warning: Never use these strong solvents on traditional "coated" polysaccharide columns, as it will permanently damage them.[12]
-
Question 4: My run time is too long. How can I speed up the analysis without losing resolution?
Answer: Long retention times are typically addressed by increasing the mobile phase strength.
-
For Normal Phase: Increase the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol). This will decrease retention times for all peaks. Be aware that this may also decrease selectivity, so you must monitor the resolution (Rs) to ensure it remains acceptable (>1.5).
-
For Reversed Phase: Increase the percentage of the organic solvent (e.g., from 40% to 50% acetonitrile).
-
Flow Rate: You can increase the flow rate, but this will lead to higher backpressure and may cause a slight decrease in efficiency (plate count). Ensure you do not exceed the column's maximum pressure limit (typically <300 Bar).[9]
Key Experimental Protocols & Workflows
Protocol 1: Systematic Chiral Method Development
This protocol outlines a structured approach to developing a separation method from scratch.
-
Column Selection:
-
Select at least two polysaccharide-based CSPs with different selectivities. A recommended starting pair is one amylose-based (e.g., CHIRALPAK® IA) and one cellulose-based (e.g., CHIRALCEL® OD-H) column.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a primary mobile phase: Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Prepare a secondary mobile phase: Hexane/Ethanol (EtOH) (85:15 v/v) with 0.1% DEA.
-
Screen both columns with both mobile phases at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
-
Evaluation:
-
Assess the chromatograms for any separation. Calculate the selectivity (α) and resolution (Rs) for any promising conditions. A condition is considered promising if Rs > 1.0.
-
-
Optimization:
-
Select the best column/mobile phase combination.
-
Fine-tune the alcohol percentage to achieve a resolution of Rs ≥ 1.5 while keeping the run time reasonable.
-
If peak shape is poor, ensure 0.1% DEA is present.
-
If resolution is still marginal, decrease the column temperature to 15°C.
-
Data Presentation: Example Screening Results
| Column | Mobile Phase (v/v) | Additive | k1 | k2 | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® IA | Hexane/IPA (90:10) | 0.1% DEA | 2.5 | 2.9 | 1.16 | 1.8 |
| CHIRALPAK® IA | Hexane/EtOH (85:15) | 0.1% DEA | 2.1 | 2.3 | 1.10 | 1.2 |
| CHIRALCEL® OD-H | Hexane/IPA (90:10) | 0.1% DEA | 3.8 | 3.8 | 1.00 | 0.0 |
| CHIRALCEL® OD-H | Hexane/EtOH (85:15) | 0.1% DEA | 3.2 | 3.5 | 1.09 | 1.1 |
In this example, the CHIRALPAK® IA column with a Hexane/IPA/DEA mobile phase provides the best starting point for the separation.
Visual Diagrams
Chiral Method Development Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. ct-k.com [ct-k.com]
- 10. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
Purification of (1R,3S)-3-Aminocyclohexanol from a mixture of stereoisomers
Welcome to the technical support center for the purification of (1R,3S)-3-Aminocyclohexanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this specific stereoisomer. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered during the purification process.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions based on established scientific principles.
Diastereomeric Salt Crystallization Issues
Question 1: Why am I experiencing low yield or no crystal formation during the diastereomeric salt crystallization?
Answer:
Low yields or a complete failure to form crystals during diastereomeric salt crystallization is a frequent challenge. The root cause often lies in the solubility dynamics of the diastereomeric salts in your chosen solvent system.[1] Several factors can contribute to this issue:
-
Inappropriate Solvent Choice: The ideal solvent should exhibit a significant solubility difference between the desired and undesired diastereomeric salts. If both salts are either too soluble or too insoluble, separation will be inefficient.[1]
-
Suboptimal Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, crystals will not form. Conversely, if it is too concentrated, this can lead to "oiling out" where the product separates as a liquid instead of a solid.[2]
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the racemic amine to the chiral resolving agent is a common starting point, this may not be optimal. The ideal ratio can be influenced by the specific properties of the amine and resolving agent.[1]
-
Temperature Control: The cooling rate and final temperature play a crucial role. A rapid cooling profile can lead to the formation of small, impure crystals, while a final temperature that is too high may leave a significant amount of the desired product in the solution.[1]
Troubleshooting Steps:
-
Systematic Solvent Screening: Conduct a thorough screening of various solvents and solvent mixtures with different polarities. Small-scale trials in vials can efficiently identify a solvent system that provides good crystal formation for one diastereomer while keeping the other in solution.[1]
-
Optimize Concentration: If no crystals form, carefully evaporate a portion of the solvent to increase the concentration and induce supersaturation.[2] If the product "oils out," add more solvent to reduce the concentration.[3]
-
Employ Seeding: Introduce a small seed crystal of the desired pure diastereomeric salt to the supersaturated solution. This can help to overcome the nucleation energy barrier and promote controlled crystal growth.
-
Controlled Cooling Profile: Implement a gradual cooling profile to allow for the formation of larger, more pure crystals. Experiment with different final temperatures to maximize the yield of the crystallized product.
Question 2: The diastereomeric excess (d.e.) of my crystallized product is consistently low. How can I improve the purity?
Answer:
Achieving high diastereomeric excess is the primary goal of this purification step. Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired product. This can be addressed through the following strategies:
-
Re-evaluation of the Resolving Agent: The choice of the chiral resolving agent is critical. Not all resolving agents will form diastereomeric salts with sufficiently different solubilities to allow for effective separation.[1] Screening different chiral acids, such as (R)-mandelic acid or tartaric acid derivatives, is highly recommended.[4][5]
-
Recrystallization: A common and effective method to enhance purity is to perform one or more recrystallization steps.[6] Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process selectively redissolves the more soluble, undesired diastereomer, leading to purer crystals of the less soluble, desired diastereomer upon cooling.
-
Kinetic vs. Thermodynamic Control: In some systems, one diastereomeric salt may crystallize faster (kinetic product), while the other is more stable and less soluble (thermodynamic product).[7] Experiment with different crystallization times. A shorter crystallization time might favor the kinetic product, while a longer time could lead to the more stable thermodynamic product.[7]
Workflow for Optimizing Diastereomeric Crystallization:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 5. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Preventing side reactions in the synthesis of (1R,3S)-3-Aminocyclohexanol
Welcome to the technical support center for the synthesis of (1R,3S)-3-Aminocyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this stereoselective synthesis and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary challenges?
A1: The synthesis of enantiomerically pure this compound, a vital chiral building block, typically involves stereoselective methods to control the two chiral centers. A prevalent strategy is the diastereoselective reduction of a prochiral ketone, often a protected 3-aminocyclohexanone derivative like a β-enaminoketone.[1][2] This approach begins with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, which sets one of the stereocenters. The subsequent reduction of the ketone is the critical step for establishing the second stereocenter.[2][3][4]
The primary challenges are:
-
Stereochemical Control: The most significant hurdle is achieving high diastereoselectivity (controlling the cis/trans relationship between the amino and hydroxyl groups) and enantioselectivity. The formation of undesired stereoisomers—(1S,3R), (1R,3R), and (1S,3S)—is the main side reaction.[1]
-
Protecting Group Strategy: The amine functionality usually requires protection. The choice of protecting group is crucial as it can influence the stereochemical outcome of the reduction and must be removable without affecting the rest of the molecule.[5]
-
Over-reduction: Some powerful reducing agents can lead to unintended side products by reducing other functional groups.[1]
-
Purification: Separating the desired (1R,3S) isomer from other stereoisomers and byproducts can be challenging.
Q2: How do I choose an appropriate protecting group for the amino functionality?
A2: Selecting the right protecting group is a critical decision that balances stability with ease of removal. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the conditions of subsequent reactions (e.g., ketone reduction).
-
Readily removed under mild conditions that do not epimerize or degrade the final product.
-
Should not introduce additional stereocenters unless it is a chiral auxiliary.
Commonly used protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), or sulfonamides like Ts (tosyl). For a multi-step synthesis, an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous.[5] For instance, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis, allowing for selective deprotection.
| Protecting Group | Introduction Reagent | Common Deprotection Conditions | Advantages/Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane | Stable to a wide range of non-acidic conditions. |
| Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |
| Ts | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or strong acid | Very stable, but removal requires harsh conditions. |
| N-Sulfinyl | N-tert-butanesulfinamide | HCl in a suitable solvent (e.g., 1,4-dioxane)[1] | Can act as a chiral auxiliary to direct stereoselective reductions.[6] |
Q3: What general strategies can I employ to maximize the yield of the desired cis-(1R,3S) isomer?
A3: Maximizing the cis isomer yield hinges on controlling the diastereoselectivity of the ketone reduction. The stereochemical outcome is dictated by the direction of hydride delivery to the carbonyl group.
-
Choice of Reducing Agent: Bulky reducing agents, such as L-Selectride, often favor axial attack on the carbonyl, leading to the equatorial alcohol (and thus potentially the desired cis relationship, depending on the conformation of the ring). In contrast, smaller reducing agents like sodium borohydride (NaBH₄) may favor equatorial attack, yielding an axial alcohol.[7] The specific substrate and protecting group can influence this outcome.
-
Chelation Control: If the protecting group on the nitrogen atom can chelate with the reducing agent's metal center (e.g., using Zn(BH₄)₂), it can lock the conformation of the ring and direct the hydride attack from a specific face, thereby increasing diastereoselectivity.
-
Chiral Auxiliaries: Using a chiral amine like (S)-α-methylbenzylamine to form the initial enaminoketone can effectively direct the stereochemistry of the subsequent reduction.[2][4]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)
You observe a mixture of cis and trans isomers, with a lower-than-expected proportion of the desired cis-(1R,3S) product.
Potential Causes:
-
Suboptimal Reducing Agent: The chosen reducing agent may not have sufficient steric bulk or chelating ability to effectively control the direction of hydride attack. For example, using a simple borohydride might not provide the necessary selectivity.[2][4]
-
Reaction Conditions: The reaction temperature may be too high, allowing for less selective, higher-energy transition states to be populated.
-
Steric Hindrance: The protecting group on the amine or other substituents on the cyclohexanone ring may sterically hinder the desired approach of the reducing agent.
-
Equilibration: Under certain conditions (e.g., acidic or basic workup), the product could potentially epimerize at the carbon bearing the hydroxyl group.
Recommended Solutions:
-
Screen Reducing Agents: Test a panel of reducing agents with varying steric profiles.
-
For Axial Attack (often leading to cis product): Consider bulky reagents like L-Selectride or K-Selectride.
-
For Chelation Control: If applicable, use reagents like zinc borohydride.
-
-
Optimize Reaction Temperature: Perform the reduction at lower temperatures (e.g., -20 °C, -40 °C, or -78 °C) and monitor the effect on the diastereomeric ratio (dr).
-
Re-evaluate Protecting Group: If steric hindrance is suspected, consider a smaller protecting group for the amine, provided it offers sufficient stability.
-
Use a Chiral Auxiliary: Synthesize the enaminoketone intermediate using a chiral amine, such as (S)-α-methylbenzylamine, which can significantly influence the facial selectivity of the reduction.[2]
Caption: Troubleshooting low diastereoselectivity.
Issue 2: Formation of Multiple Stereoisomers (Diastereomers and Enantiomers)
Your final product shows contamination with not just the trans diastereomer but also the (1S,3R) enantiomer.
Potential Causes:
-
Racemic Starting Material: The synthesis may have started from a racemic or enantiomerically impure precursor to the aminocyclohexanone.
-
Ineffective Chiral Induction: If using a chiral catalyst or auxiliary, it may not be providing adequate stereocontrol, leading to the formation of both enantiomers.[1]
-
Racemization: A proton on one of the chiral centers might be acidic enough to be removed under certain reaction or workup conditions, leading to racemization.
Recommended Solutions:
-
Verify Starting Material Purity: Ensure the enantiomeric purity of your starting materials using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
-
Asymmetric Synthesis Routes:
-
Asymmetric Hydrogenation: Employ a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) for the enantioselective hydrogenation of a suitable precursor.[1]
-
Chiral Auxiliaries: Utilize a chiral auxiliary that can be removed later in the synthesis to direct the formation of the desired stereocenters.
-
-
Enzymatic Resolution: Consider using a lipase to selectively acylate one enantiomer of an intermediate, allowing for the separation of the two enantiomers.
Caption: Formation of stereoisomers during reduction.
Issue 3: Evidence of Over-reduction or Other Byproducts
Analysis of the crude product (e.g., by GC-MS or LC-MS) shows masses that do not correspond to any of the expected aminocyclohexanol isomers.
Potential Causes:
-
Harsh Reducing Agent: A very powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), might be reducing other functional groups in the molecule (e.g., a protecting group ester or amide).
-
Cleavage of Protecting Group: The reaction conditions for the reduction might be inadvertently cleaving the protecting group, leading to unprotected amine which can then undergo side reactions.
-
Reaction with Solvent: In some cases, such as dissolving metal reductions (e.g., sodium in alcohol), side reactions with the solvent can occur.[2][4]
Recommended Solutions:
-
Use a Milder Reducing Agent: Switch to a more chemoselective reducing agent. Sodium borohydride (NaBH₄) is generally milder than LiAlH₄ and less likely to reduce esters or amides.
-
Verify Protecting Group Stability: Before the reduction step, confirm that your chosen protecting group is stable to the planned reaction conditions. Run a control experiment if necessary.
-
Control Reaction Stoichiometry and Time: Use the minimum required equivalents of the reducing agent and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing further reactions.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (1R,3S)-3-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the purification of (1R,3S)-3-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a chiral amino alcohol, the purity of this compound is critical for ensuring reproducible results in pharmaceutical synthesis and biological applications.
This document provides a comprehensive, question-and-answer-based resource, blending foundational principles with practical, field-tested troubleshooting advice to address common challenges encountered during recrystallization.
Section 1: Foundational Principles & Solvent Selection
Q1: Why is recrystallization the preferred method for purifying this compound hydrochloride?
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities at varying temperatures. For this compound hydrochloride, a polar, crystalline solid, this method is ideal for several reasons:
-
Efficiency: It can effectively remove both soluble and insoluble impurities in a single, well-executed procedure.
-
Scalability: The process can be adapted for quantities ranging from milligrams to kilograms.
-
Impurity Removal: The rigid structure of a growing crystal lattice is highly specific, meaning that molecules of impurities that do not fit perfectly are excluded and remain in the solvent.[1]
-
Cost-Effectiveness: Compared to chromatographic methods, recrystallization is often less expensive in terms of both solvents and equipment.
The molecule's structure, containing a protonated amine (hydrochloride salt) and a hydroxyl group, allows for strong intermolecular hydrogen bonding.[2] This contributes to a stable crystal lattice and makes finding a suitable solvent system—one that dissolves the compound when hot but not when cold—feasible.
Q2: What are the critical characteristics of a good recrystallization solvent for this compound?
Selecting the right solvent is the most crucial step for a successful recrystallization.[1] An ideal solvent for this compound hydrochloride should exhibit the following properties:
-
High Solubility at High Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.[3]
-
Does Not React: The solvent must be chemically inert towards the compound.
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the crystals during drying. A boiling point lower than the compound's melting point is essential to prevent "oiling out."
-
Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
Q3: Which solvents are recommended for this compound hydrochloride?
Given its polar, salt-like nature, polar protic solvents are the primary candidates. Based on empirical data and the behavior of similar aminocyclohexanol hydrochlorides, the following solvents and systems are recommended.
| Solvent System | Suitability for Dissolution (Hot) | Suitability for Crystallization (Cold) | Rationale & Expert Insights |
| Isopropanol (IPA) | Excellent | Good | Primary Recommendation. Isopropanol often provides an ideal solubility gradient for polar hydrochloride salts. A patent for the related (1R,3S)-3-aminocyclopentanol hydrochloride explicitly uses isopropanol for recrystallization, yielding a high-purity white solid.[4] |
| Ethanol (EtOH) | Very High | Moderate | Ethanol is a strong solvent for this class of compounds. Its high solvating power might lead to lower yields, as a significant amount of product may remain in the mother liquor. It can be effective, but careful control of solvent volume is critical. |
| Methanol (MeOH) | Extremely High | Poor | Methanol is generally too strong a solvent. It will likely dissolve the compound readily, even at room temperature, making crystal recovery difficult and yields very low. Often used in combination with an anti-solvent. |
| Isopropanol / Diethyl Ether | Excellent (in IPA) | Excellent | A powerful mixed-solvent system. The compound is dissolved in a minimum amount of hot isopropanol, and diethyl ether (an "anti-solvent" in which the salt is insoluble) is added slowly until turbidity appears.[5] This method can induce crystallization when single-solvent systems fail. |
| Water | Very High | Poor | While the hydrochloride salt is highly soluble in water, its solubility often remains high even at low temperatures, leading to poor recovery.[2] Water is generally avoided unless dealing with extremely polar impurities that are insoluble in organic solvents.[6] |
Section 2: Step-by-Step Recrystallization Protocol (Single Solvent)
This protocol uses Isopropanol (IPA), the recommended single solvent.
Workflow Overview:
Caption: Standard workflow for single-solvent recrystallization.
Methodology:
-
Dissolution:
-
Place the crude this compound hydrochloride into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips.
-
Add a small portion of isopropanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot isopropanol dropwise from a separate heated beaker. Continue adding solvent in small portions until the solid just completely dissolves.[1][3] Crucially, use the absolute minimum amount of boiling solvent required. Adding excess solvent is the most common cause of poor yield.[3][7]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them.
-
Pour the hot, saturated solution quickly through the fluted filter paper into the clean, pre-heated receiving flask. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[8][9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a minimum amount of ice-cold isopropanol.[3] This removes any residual soluble impurities adhering to the crystal surfaces. Using room temperature or warm solvent will redissolve some of your product.
-
Break the vacuum immediately after adding the wash solvent and reapply it to pull the solvent through. Two small washes are more effective than one large wash.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Section 3: Troubleshooting Guide & FAQs
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. For impure compounds, this can happen when the melting point is depressed by the presence of impurities. It is also common when the solution is cooled too rapidly or is too concentrated.[7]
Troubleshooting Decision Tree:
Caption: Troubleshooting pathway for when a compound oils out.
Solution Steps:
-
Re-dissolve: Heat the solution until the oil fully redissolves.
-
Dilute: Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[7][8]
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place the entire apparatus on a hotplate that is turned off and allowed to cool to ambient temperature over several hours.
-
Induce Crystallization: If an oil forms again, try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[7]
Q5: No crystals have formed, even after cooling in an ice bath. What should I do?
Cause: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation site to begin crystallization.[7]
Solutions to Try in Order:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create nucleation sites that initiate crystal growth.[8]
-
Seed Crystal: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[8]
-
Reduce Solvent Volume: If the above methods fail, you likely added too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, repeat the slow cooling process.
-
Introduce an Anti-Solvent: If you are using a solvent like isopropanol or ethanol, you can try adding a few drops of a miscible anti-solvent (like diethyl ether or hexane) until the solution becomes faintly cloudy, then warm it until it is clear again and allow it to cool slowly.
Q6: My final product is still impure after recrystallization. What can I do to improve purity?
Cause: Impurities can be carried over if the crystallization occurs too quickly, trapping impure solvent in the lattice, or if the crystals are not washed properly.
Improvement Strategies:
-
Slow Down Crystallization: Ensure the cooling process is as slow as possible. Rapid crystal formation ("crashing out") is a common cause of impurity inclusion.[8] If it crashes out immediately upon removal from heat, you may need to re-dissolve and add a small amount of extra solvent.
-
Charcoal Treatment: If the impurities are colored, they may be large, polar molecules. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Double Recrystallization: For very impure samples, a second recrystallization may be necessary. Simply take the "purified" product from the first attempt and repeat the entire process.
-
Check Your Wash Step: Ensure you are washing the filtered crystals with fresh, ice-cold solvent. Washing with the mother liquor will re-deposit dissolved impurities onto the crystal surfaces.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to the Stereochemical Validation of (1R,3S)-3-Aminocyclohexanol by NMR Spectroscopy
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of modern drug development and materials science, chiral molecules are the architects of function. The precise three-dimensional arrangement of atoms dictates biological activity, therapeutic efficacy, and material properties. (1R,3S)-3-Aminocyclohexanol is a quintessential example of such a critical chiral building block, serving as a precursor in the synthesis of numerous pharmaceuticals. Its stereochemical integrity is not a matter of academic curiosity but a prerequisite for safety and function. This guide provides an in-depth, evidence-based framework for the unambiguous validation of the (1R,3S) stereochemistry using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond rote procedures to explore the causal chemical principles that make NMR the definitive tool for this analytical challenge.
The Analytical Challenge: Differentiating Isomers
The structure of 3-aminocyclohexanol presents two stereocenters, giving rise to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). Our target, this compound, belongs to the cis family of diastereomers, along with its enantiomer (1S,3R). The validation process is therefore twofold:
-
Confirming the Relative Stereochemistry: We must first establish the cis relationship between the hydroxyl and amino groups, distinguishing it from the trans diastereomers ((1R,3R) and (1S,3S)).
-
Determining the Absolute Stereochemistry: Once the cis configuration is confirmed, we must verify the specific (1R,3S) enantiomer.
This guide will systematically address both challenges, demonstrating how a logical workflow of 1D and 2D NMR experiments, supplemented by chiral derivatization, provides irrefutable proof of structure.
Part I: Validation of Relative Stereochemistry (cis vs. trans)
The differentiation between cis and trans isomers is rooted in the conformational behavior of the cyclohexane ring. The thermodynamically stable chair conformation governs the spatial orientation of its substituents, which can occupy either axial or equatorial positions.[1] This orientation directly influences the NMR spectrum, particularly the proton-proton (¹H-¹H) coupling constants.
The Decisive Role of Proton Coupling Constants (³J)
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is described by the Karplus relationship, which correlates ³J to the dihedral angle (θ) between the protons.[2]
-
Large Coupling (³J ≈ 10-13 Hz): Occurs when the protons have an anti-periplanar relationship (θ ≈ 180°), characteristic of an axial-axial (Jₐₐ) interaction.
-
Small Coupling (³J ≈ 2-5 Hz): Occurs with gauche relationships (θ ≈ 60°), characteristic of axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) interactions.
This principle is the cornerstone of distinguishing cis and trans isomers of 1,3-disubstituted cyclohexanes.
-
For trans-(1R,3R)-3-Aminocyclohexanol: The most stable conformation places both the -OH and -NH₂ groups in equatorial positions to minimize steric strain.[3] Consequently, the protons attached to the carbons bearing these groups (H-1 and H-3) are in axial positions. These protons will therefore exhibit large axial-axial couplings to their adjacent axial neighbors.
-
For cis-(1R,3S)-3-Aminocyclohexanol: The chair conformation necessitates one substituent being axial and the other equatorial . The protons of interest (H-1 and H-3) will therefore display only smaller axial-equatorial and equatorial-equatorial couplings.
The observation of a broad multiplet with large coupling constants for the H-1 and H-3 signals is a definitive marker for the trans isomer, while the absence of these large couplings is characteristic of the target cis isomer.[4][5]
Comparative NMR Data for Stereochemical Assignment
The following table summarizes the key diagnostic features in the ¹H and ¹³C NMR spectra that differentiate the cis and trans isomers. The chemical shifts are influenced by the axial or equatorial position, with equatorial protons generally resonating at a lower field (higher ppm) than their axial counterparts.[4]
| Nucleus | Parameter | cis-Isomer (1R,3S) | trans-Isomer (1R,3R/1S,3S) | Causality & Rationale |
| H-1 (CH-OH) | Chemical Shift (δ) | Higher ppm (more deshielded) | Lower ppm (more shielded) | In the cis isomer, H-1 is predominantly equatorial or in fast exchange, while in the stable trans conformer, it is axial. |
| Coupling Constant (J) | Small J-values (2-5 Hz) | At least one large Jₐₐ (10-13 Hz) | Reflects gauche (Jₐₑ, Jₑₑ) relationships in the cis isomer versus the key anti (Jₐₐ) relationship in the trans isomer. | |
| H-3 (CH-NH₂) | Chemical Shift (δ) | Higher ppm (more deshielded) | Lower ppm (more shielded) | Similar to H-1, the position of the H-3 proton (axial/equatorial) dictates its chemical shift. |
| Coupling Constant (J) | Small J-values (2-5 Hz) | At least one large Jₐₐ (10-13 Hz) | The coupling pattern of H-3 provides a corroborating piece of evidence for the stereochemical assignment. | |
| C-1 (CH-OH) | Chemical Shift (δ) | ~67-70 ppm | ~65-68 ppm | The carbon chemical shift is also sensitive to the axial/equatorial orientation of the substituent. |
| C-3 (CH-NH₂) | Chemical Shift (δ) | ~48-51 ppm | ~46-49 ppm | Provides complementary data for structural confirmation. |
Note: Exact chemical shifts are solvent-dependent. The key diagnostic is the difference in coupling constants.
Workflow for Relative Stereochemistry Validation
A systematic approach using 2D NMR is essential for confident assignment. Correlation Spectroscopy (COSY) is used to confirm ¹H-¹H coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) links each proton to its directly attached carbon.[6][7]
Part II: Validation of Absolute Stereochemistry ((1R,3S) vs. (1S,3R))
Standard NMR spectroscopy is an achiral technique; it cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. To resolve the absolute configuration, we must introduce a chiral auxiliary to convert the enantiomeric pair into a pair of diastereomers, which are distinguishable by NMR.[8][9] The Mosher's method is the gold standard for this purpose.[10][11]
The Mosher's Method: Creating Distinguishable Diastereomers
The Mosher's method involves derivatizing the chiral substrate—in this case, the hydroxyl or amino group of this compound—with an enantiomerically pure chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl).[12][13]
The process is as follows:
-
Two separate reactions are performed: one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
-
This creates two diastereomeric esters (or amides). For example, reacting the (1R,3S) alcohol with (R)-MTPA-Cl gives the (R,R,S) diastereomer, while reacting it with (S)-MTPA-Cl gives the (S,R,S) diastereomer.
-
The ¹H NMR spectra of these two diastereomers are acquired and compared.
The powerful anisotropic (shielding/deshielding) effect of the MTPA phenyl ring creates observable differences in the chemical shifts of the protons near the newly formed ester linkage. By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[10][11]
A simplified model predicts that for an (R)-alcohol, protons to the right of the MTPA ester in a planar projection will have Δδ > 0, and those to the left will have Δδ < 0. The opposite is true for an (S)-alcohol.
Workflow and Data Interpretation for Mosher's Method
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. purechemistry.org [purechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Analysis of (1R,3S)-3-Aminocyclohexanol and its Enantiomer: A Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. Chiral scaffolds, particularly amino alcohols, are foundational components in the design of numerous pharmaceuticals, including potent HIV-protease inhibitors, antidepressants, and μ-opioid receptor antagonists.[1][2] The specific stereochemistry of the amino and hydroxyl groups is paramount, governing the molecule's ability to selectively bind to biological targets like enzymes and receptors.[1][3][4]
This guide provides an in-depth comparative analysis of (1R,3S)-3-Aminocyclohexanol and its mirror image, (1S,3R)-3-Aminocyclohexanol. These molecules are enantiomers, belonging to the cis diastereomeric family of 3-aminocyclohexanols. While possessing identical chemical formulas and connectivity, their non-superimposable nature leads to distinct interactions within chiral biological systems. Understanding these subtle yet profound differences is essential for researchers, scientists, and drug development professionals aiming to leverage these versatile building blocks for the creation of novel, effective, and safe therapeutics.[5][6] We will explore their synthesis, stereochemical integrity, comparative applications, and the experimental methodologies crucial for their characterization and utilization.
Stereochemistry and Physicochemical Properties: The Foundation of Function
3-Aminocyclohexanol has two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups defines them as either cis (on the same side of the ring) or trans (on opposite sides). This compound and (1S,3R)-3-Aminocyclohexanol are the cis enantiomeric pair.[7][8][9]
The rigid, chair-like conformation of the cyclohexane ring spatially fixes the functional groups. In the cis configuration, the amino and hydroxyl groups can exist in either a diaxial (aa) or diequatorial (ee) orientation. The dominant conformation is influenced by the solvent environment; nonpolar solvents favor the diaxial conformer stabilized by an intramolecular hydrogen bond, while polar solvents favor the diequatorial conformer which engages in intermolecular hydrogen bonding with the solvent.[1] This conformational preference profoundly impacts reactivity and biological interactions.
Caption: Stereochemical relationships of 3-Aminocyclohexanol isomers.
Table 1: Physicochemical Properties of cis-3-Aminocyclohexanol Enantiomers
| Property | This compound | (1S,3R)-3-Aminocyclohexanol |
| Synonym | cis-(1R,3S)-3-Aminocyclohexanol | cis-(1S,3R)-3-Aminocyclohexanol |
| CAS Number | 1110772-22-9[8][10] | 1110772-04-7[9][11] |
| Molecular Formula | C₆H₁₃NO[8][10] | C₆H₁₃NO[9] |
| Molecular Weight | 115.17 g/mol [8][10] | 115.17 g/mol [9] |
| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol[8] | cis-(1S,3R)-3-aminocyclohexan-1-ol[9] |
| InChIKey | NIQIPYGXPZUDDP-NTSWFWBYSA-N[8] | NIQIPYGXPZUDDP-RITPCOANSA-N[9] |
Synthesis and Enantiomeric Purification: Accessing Chiral Purity
Achieving high optical purity is essential for evaluating the distinct biological profiles of each enantiomer.[5] Synthesis strategies typically involve either creating a mixture of diastereomers followed by separation or employing an enantioselective method from the outset.
Diastereoselective Synthesis via β-Enaminoketone Reduction
A robust and well-documented method involves the reduction of β-enaminoketones.[1][2][12] This approach leverages a chiral auxiliary to introduce stereochemical bias, leading to a mixture of diastereomers that are more readily separable than enantiomers.
The causality behind this choice is twofold: first, the condensation reaction to form the enaminoketone is high-yielding. Second, the subsequent reduction can be controlled to favor the formation of the desired cis or trans products, with the chiral auxiliary guiding the stereochemistry.[2][12]
Caption: Workflow for diastereoselective synthesis of 3-aminocyclohexanols.
Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols [2][12]
-
Step 1: β-Enaminoketone Formation. A mixture of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and a chiral amine (e.g., (S)-α-methylbenzylamine) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until completion. After cooling, the solvent is removed under reduced pressure, and the resulting crude β-enaminoketone is purified, typically by crystallization.
-
Step 2: Reduction. The purified β-enaminoketone is dissolved in a mixture of tetrahydrofuran (THF) and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction progress is monitored by GC-MS.
-
Step 3: Workup and Separation. Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The resulting diastereomeric mixture of amino alcohols is then separated by column chromatography to yield the pure cis and trans isomers.
Chiral Resolution: Isolating the Enantiomers
Once a racemic mixture of the desired diastereomer (e.g., rac-cis-3-aminocyclohexanol) is obtained, the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[13][14]
The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[15] The differing stability of these complexes results in different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability.[13][14]
Caption: Workflow for enantiomeric separation via Chiral HPLC.
Experimental Protocol: General Method for Chiral HPLC Separation
-
Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns like Chiralpak® or Lux® are common starting points.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation with reasonable retention times. Additives like diethylamine (for basic analytes) may be required to improve peak shape.
-
Injection and Elution: Dissolve the racemic mixture in the mobile phase and inject it onto the column.
-
Detection and Collection: Monitor the elution profile using a UV detector. Collect the fractions corresponding to each separated enantiomeric peak.
-
Purity Analysis: Verify the enantiomeric purity of the collected fractions by re-injecting them onto the chiral column.
Comparative Biological Activity and Applications
The true divergence between this compound and (1S,3R)-3-Aminocyclohexanol becomes evident in their biological applications. The stereospecific orientation of the amino and hydroxyl groups dictates how they fit into the chiral binding pockets of proteins, a concept often described by the three-point interaction model.[15] A subtle change from (R,S) to (S,R) can transform a potent inhibitor into an inactive compound.[3][16]
Both enantiomers serve as invaluable chiral building blocks for synthesizing complex, biologically active molecules.[1][5] Their rigid cyclohexane framework can impart favorable conformational constraint and metabolic stability to drug candidates.
Caption: Stereoselective binding of enantiomers to a biological target.
Table 2: Comparative Applications of (1R,3S)- and (1S,3R)-3-Aminocyclohexanol
| Enantiomer | Application Area | Specific Example / Finding | Reference |
| (1S,3R)-3-Aminocyclohexanol | Antiviral (HCV) | Incorporation of a (1S,3R)-cis-aminocyclohexanol side chain was the most effective modification in a series of Hepatitis C Virus (HCV) NS4B inhibitors, leading to a compound with picomolar activity . | [1] |
| (1S,3R)-3-Aminocyclohexanol | Analgesics (Pain Relief) | Its hydrochloride salt is used as a reactant in the preparation of potent and orally active TRPV1 antagonists, which are targets for developing new analgesic drugs. | [11] |
| This compound | General Pharmaceutical Intermediate | Widely utilized as a key chiral building block in synthetic organic chemistry for creating complex molecules with precise spatial arrangements. | [1] |
| Related Scaffold: (1R,3S)-3-Aminocyclopentanol | Antiviral (HIV) | The closely related five-membered ring analogue, (1R,3S)-3-aminocyclopentanol, is a crucial intermediate in the synthesis of Bictegravir , an integrase inhibitor for treating HIV infection. This highlights the pharmaceutical importance of the (1R,3S) stereochemical motif. | [17][18] |
The data clearly indicates that the biological activity is highly dependent on the specific enantiomer. In the case of the HCV NS4B inhibitors, the (1S,3R) configuration was critical for achieving high potency, demonstrating the exquisite stereochemical sensitivity of the target protein.[1]
Conclusion and Future Outlook
The comparative analysis of this compound and its enantiomer, (1S,3R)-3-Aminocyclohexanol, underscores a fundamental principle of modern drug discovery: stereochemistry is not a trivial detail but a central driver of biological function. While identical in their basic chemical makeup, these mirror-image molecules exhibit distinct behaviors when interacting with the chiral machinery of life.
This guide has demonstrated that robust synthetic and analytical methods are available to access and characterize these enantiomers in their pure forms. The documented applications, particularly the critical role of the (1S,3R) isomer in developing highly potent antiviral and analgesic compounds, validate their importance as high-value chiral building blocks.
For drug development professionals, the key takeaway is the necessity of evaluating individual stereoisomers early in the discovery process. The choice between the (1R,3S) and (1S,3R) scaffold is not arbitrary but a strategic decision that can profoundly impact a drug candidate's potency, selectivity, and safety profile. Future research will undoubtedly uncover new applications for these versatile scaffolds, further cementing the role of stereochemically-pure aminocyclohexanols in the pharmacopeia of tomorrow.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]
- 8. This compound | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]
- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to GC-MS Analysis for the Identification of 3-Aminocyclohexanol Stereoisomers
For researchers, scientists, and drug development professionals, the precise identification and quantification of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Aminocyclohexanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a significant analytical challenge due to the existence of its various stereoisomers. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation and identification of these isomers, grounded in scientific principles and experimental evidence.
The Analytical Imperative: Why Stereoisomeric Purity Matters
3-Aminocyclohexanol possesses two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These enantiomeric and diastereomeric pairs can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control over the stereoisomeric purity of drug substances. This necessitates the development of robust and reliable analytical methods capable of baseline separating and accurately quantifying each stereoisomer. GC-MS, with its high resolving power and sensitive detection, stands as a cornerstone technique for this purpose.
Strategic Approaches to GC-MS Stereoisomer Analysis
Two primary strategies are employed for the GC-MS analysis of 3-aminocyclohexanol stereoisomers:
-
Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) within the GC column to directly resolve the enantiomers and diastereomers.
-
Derivatization Followed by Separation: This involves chemically modifying the 3-aminocyclohexanol molecule to enhance its volatility and chromatographic properties. This strategy can be further subdivided into:
-
Achiral Derivatization with a Chiral Column: The most common approach, where a standard derivatizing agent is used to improve analyte characteristics for separation on a chiral column.
-
Chiral Derivatization with an Achiral Column: A chiral derivatizing agent is used to create diastereomeric derivatives, which can then be separated on a conventional, non-chiral GC column.[1][2]
-
The choice between these strategies is dictated by factors such as sample complexity, required sensitivity, and available instrumentation.
Comparative Analysis of Methodologies
Direct Chiral Separation: The Elegant Approach
Direct enantioselective GC is a powerful technique that leverages the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase. This differential interaction leads to different retention times for each stereoisomer.
Advantages:
-
Simplified Sample Preparation: Avoids the introduction of potential artifacts or side reactions associated with derivatization.
-
Direct Measurement: Provides a direct assessment of the enantiomeric and diastereomeric ratios.
Disadvantages:
-
Column Selection is Critical: The choice of the chiral stationary phase is paramount and often requires screening of multiple columns for optimal separation.
-
Potential for Peak Tailing: The polar amino and hydroxyl groups of 3-aminocyclohexanol can interact with active sites in the GC system, leading to poor peak shape.
Recommended Chiral Stationary Phases: Cyclodextrin-based columns, such as those with derivatized beta-cyclodextrins, are frequently employed for the separation of chiral compounds.[3] Research has also demonstrated the utility of columns like Cyclosil-B for resolving aminocyclohexanol stereoisomers.[4]
Derivatization: Enhancing Analyte Performance
Derivatization is a chemical modification process that improves the analytical characteristics of a compound for GC analysis.[5] For 3-aminocyclohexanol, derivatization serves to:
-
Increase Volatility: By masking the polar -OH and -NH2 groups, the boiling point of the analyte is lowered, making it more amenable to gas chromatography.[6][7]
-
Improve Thermal Stability: Derivatives are often more stable at the elevated temperatures of the GC inlet and column.[5]
-
Enhance Chromatographic Resolution and Peak Shape: Reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Improve Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns that aid in structural elucidation and quantification.[2]
| Derivatization Reagent Type | Examples | Advantages | Disadvantages |
| Silylation Reagents | BSTFA, MSTFA, TMSI | Highly effective at derivatizing hydroxyl and amine groups, producing thermally stable derivatives.[6] | Sensitive to moisture; byproducts can sometimes interfere with analysis. |
| Acylation Reagents | Trifluoroacetic anhydride (TFAA), Heptafluorobutyric anhydride (HFBA) | Produce stable, volatile derivatives with good chromatographic properties. The fluorine atoms enhance detection by electron capture detectors (ECD) if used.[8] | Reagents and byproducts can be corrosive. |
| Chloroformate Reagents | Ethyl chloroformate, Heptafluorobutyl chloroformate (HFBCF) | React rapidly with both amines and alcohols. Can be used for in-situ derivatization and extraction.[9][10] | Can form multiple derivatives if reaction conditions are not carefully controlled. |
Expert Insight: For the analysis of 3-aminocyclohexanol, a dual derivatization approach targeting both the amino and hydroxyl groups is essential. Silylation with reagents like BSTFA or acylation with fluorinated anhydrides are excellent starting points for method development. The choice will depend on the specific requirements for sensitivity and the desired chromatographic performance.
Experimental Protocols
Protocol 1: Direct Chiral GC-MS Analysis
This protocol outlines a general procedure for the direct analysis of 3-aminocyclohexanol stereoisomers on a chiral GC column.
Workflow Diagram:
Caption: Workflow for direct chiral GC-MS analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-aminocyclohexanol reference standards and samples in a high-purity solvent (e.g., methanol or isopropanol) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Detection Mode: Electron Ionization (EI) at 70 eV. Full scan (m/z 40-200) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their unique retention times.
-
For quantitative analysis, generate a calibration curve using the peak areas of the reference standards.
-
Protocol 2: Achiral Derivatization with Chiral GC-MS Analysis
This protocol details the derivatization of 3-aminocyclohexanol with a silylating agent followed by analysis on a chiral column.
Workflow Diagram:
Caption: Workflow for derivatization followed by chiral GC-MS.
Methodology:
-
Derivatization:
-
Place 1 mg of the 3-aminocyclohexanol sample/standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Utilize the same GC-MS system and chiral column as in Protocol 1.
-
The oven temperature program may need to be adjusted based on the volatility of the silylated derivatives. A starting point could be: 100°C (hold 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
For mass spectrometric detection, monitor for characteristic ions of the di-TMS derivative.
-
-
Data Analysis:
-
Follow the same procedure as in Protocol 1 for identification and quantification of the derivatized stereoisomers.
-
Mass Spectral Fragmentation: A Tool for Confirmation
While chromatographic separation is the primary means of distinguishing stereoisomers, mass spectrometry provides crucial confirmatory data. In electron ionization (EI) mode, stereoisomers will typically produce identical mass spectra. However, understanding the fragmentation patterns is vital for confirming the identity of the derivatized analyte.
For a di-TMS derivative of 3-aminocyclohexanol, characteristic fragmentation would involve:
-
Alpha-cleavage: The bond adjacent to the nitrogen or oxygen atom can break, leading to resonance-stabilized fragments.[11][12]
-
Loss of a methyl group (M-15): A common fragmentation for trimethylsilyl derivatives.
-
McLafferty Rearrangement: If applicable to the derivatized structure.
It is imperative to acquire a full scan mass spectrum of a derivatized standard to identify the key fragment ions for use in SIM mode for enhanced sensitivity and specificity in quantitative studies.
Conclusion: A Multi-Faceted Approach to a Complex Challenge
The successful GC-MS analysis of 3-aminocyclohexanol stereoisomers hinges on a well-considered analytical strategy. While direct chiral separation offers a more streamlined workflow, derivatization is often necessary to achieve the requisite chromatographic performance and sensitivity. The choice of derivatizing agent and chiral column must be empirically determined and optimized for the specific application. By leveraging the principles and protocols outlined in this guide, researchers can develop robust and reliable methods to ensure the stereoisomeric purity of their materials, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. gcms.cz [gcms.cz]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. jfda-online.com [jfda-online.com]
- 8. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
A Researcher's Guide to the Synthesis of (1R,3S)-3-Aminocyclohexanol: A Comparative Analysis
This guide provides an in-depth comparison of synthetic routes to (1R,3S)-3-aminocyclohexanol, a critical chiral building block in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of various synthetic strategies, supported by experimental data and mechanistic insights to inform your process development.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a valuable chiral intermediate due to its specific stereochemical arrangement, featuring a trans relationship between the hydroxyl and amino groups.[1] This defined three-dimensional structure is crucial for the efficacy of many pharmaceutical compounds. As a result, the development of efficient and stereoselective synthetic methods for this molecule is of significant interest.[2][3]
Comparative Analysis of Synthetic Methodologies
This guide will explore three prominent and distinct approaches for the synthesis of this compound:
-
Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution: A classic approach that combines chemical synthesis with the high selectivity of enzymes.
-
Diastereoselective Reduction of β-Enaminoketones: A substrate-controlled method that relies on the inherent chirality of the starting material to direct the stereochemical outcome.[1]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A modern, highly efficient method utilizing a chiral catalyst to achieve high enantioselectivity.
Route 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
Chemoenzymatic methods offer a powerful strategy for accessing enantiopure compounds by leveraging the high selectivity of enzymes.[1][4] A common approach for producing this compound involves the kinetic resolution of a racemic mixture of N-protected cis- and trans-3-aminocyclohexanols using a lipase.[1]
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
Step 1: Synthesis of Racemic N-Protected 3-Aminocyclohexanols
-
A racemic mixture of cis- and trans-3-aminocyclohexanols is first protected, for example, with a benzyloxycarbonyl (Cbz) group.
Step 2: Enzymatic Resolution
-
Substrate: Racemic N-Cbz-3-aminocyclohexanol is dissolved in an organic solvent such as toluene.
-
Acylating Agent: An acyl donor, such as vinyl acetate, is added to the mixture.
-
Enzyme: A lipase, for example from Candida antarctica (CAL-B), is introduced to catalyze the enantioselective acylation.[5]
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by HPLC until approximately 50% conversion is achieved.
-
Work-up: The enzyme is filtered off, and the mixture is separated by column chromatography to isolate the acylated enantiomer and the unreacted enantiomer.
Step 3: Deprotection
-
The protecting group of the desired enantiomer is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield this compound.
Mechanistic Rationale
The lipase selectively acylates one enantiomer of the racemic amino alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers, with one being converted to the corresponding ester and the other remaining as the alcohol.
Figure 1: Workflow of the chemoenzymatic resolution route.
Route 2: Diastereoselective Reduction of β-Enaminoketones
This approach utilizes a chiral auxiliary to introduce stereochemistry, which then directs the diastereoselective reduction of a ketone.[2][6]
Experimental Protocol
Step 1: Formation of the Chiral β-Enaminoketone
-
Reactants: A 1,3-cyclohexanedione derivative is condensed with a chiral amine, such as (S)-α-methylbenzylamine.[1]
-
Conditions: The reaction is typically carried out in a suitable solvent like toluene at reflux with azeotropic removal of water.[3]
-
Yields: This condensation reaction often proceeds in high yields (e.g., 87%).[2][3]
Step 2: Diastereoselective Reduction
-
Reducing Agent: The resulting β-enaminoketone is reduced using a dissolving metal reduction, such as sodium in a mixture of THF and isopropyl alcohol.[1][2]
-
Diastereoselectivity: This reduction can produce a mixture of cis and trans diastereomers. The ratio is influenced by the reaction conditions and the substrate.[2] For example, a cis:trans ratio of 89:11 has been reported.[2]
-
Separation: The diastereomers are separated by column chromatography.[2]
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary (e.g., the α-methylbenzyl group) is removed, typically by hydrogenolysis, to afford the final product.
Mechanistic Rationale
The stereoselectivity of the reduction is governed by the steric influence of the chiral auxiliary. The reducing agent approaches the ketone from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Route 3: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds.[7][8][9] This method involves the hydrogenation of a prochiral substrate using a chiral rhodium catalyst.
Experimental Protocol
Step 1: Substrate Preparation
-
A suitable prochiral precursor, such as a β-enaminoketone or a related unsaturated compound, is synthesized.
Step 2: Asymmetric Hydrogenation
-
Catalyst: A rhodium precursor is combined with a chiral phosphine ligand (e.g., a derivative of BINAP or SDP) to form the active catalyst.[7]
-
Reaction: The substrate is dissolved in a suitable solvent and subjected to hydrogenation under a hydrogen atmosphere in the presence of the chiral rhodium catalyst.
-
Conditions: The reaction conditions (pressure, temperature, and solvent) are optimized to maximize yield and enantioselectivity.
-
Enantioselectivity: This method can achieve excellent enantioselectivities, often exceeding 95% ee.[7]
Step 3: Post-Hydrogenation Transformations
-
The product of the hydrogenation may require further chemical modification, such as deprotection, to yield this compound.
Mechanistic Rationale
The chiral ligand creates a chiral environment around the rhodium metal center. The substrate coordinates to the metal in a specific orientation, and the hydrogen is delivered to one face of the double bond, leading to the formation of a single enantiomer.
Figure 2: General workflow for the asymmetric hydrogenation route.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: Chemoenzymatic Resolution | Route 2: Diastereoselective Reduction | Route 3: Asymmetric Hydrogenation |
| Stereocontrol | High enantioselectivity | Moderate to good diastereoselectivity | Excellent enantioselectivity |
| Yield | Theoretically limited to 50% for the desired enantiomer | Good (e.g., ~75% for the combined diastereomers)[2] | Typically high |
| Scalability | Can be challenging due to enzyme cost and reaction times | Good | Excellent |
| Reagent Cost | Enzyme can be expensive | Generally low-cost reagents | Chiral ligands and rhodium precursors can be expensive |
| Process Complexity | Multi-step including resolution and deprotection | Multi-step including auxiliary attachment and removal | Can be a more direct route to the chiral core |
| Key Advantage | High optical purity | Use of a readily available chiral auxiliary | High efficiency and enantioselectivity |
| Key Disadvantage | Maximum 50% yield of the desired product | Separation of diastereomers can be challenging | High initial catalyst cost |
Conclusion and Recommendations for Route Selection
The optimal synthetic route for this compound is highly dependent on the specific project requirements.
-
For high enantiopurity on a laboratory scale, the chemoenzymatic resolution approach is a reliable option, provided that the 50% theoretical yield is acceptable.
-
For a cost-effective synthesis where moderate diastereoselectivity is sufficient, the diastereoselective reduction of a β-enaminoketone offers a practical alternative.
-
For large-scale production where high throughput and enantioselectivity are critical, rhodium-catalyzed asymmetric hydrogenation is often the most efficient and scalable method, despite the higher initial investment in the catalyst.
This comparative guide is intended to provide a solid foundation for your decision-making process. Further optimization of reaction conditions will be necessary to tailor any of these routes to your specific needs.
References
- 1. This compound | 6982-42-9 | Benchchem [benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium(I)-catalysed asymmetric hydrogenation of imines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Stereoisomers of 3-Aminocyclohexanol: A Comparative Analysis of Biological Activity
For researchers, scientists, and professionals in drug development, the nuanced world of stereochemistry is a critical determinant of a molecule's therapeutic efficacy and toxicological profile. Within the realm of chiral building blocks, 3-aminocyclohexanol stands out as a versatile scaffold in medicinal chemistry. Its rigid cyclohexane core, adorned with an amino and a hydroxyl group, provides a three-dimensional framework that is pivotal for molecular recognition by biological targets. The spatial arrangement of these functional groups, giving rise to cis and trans stereoisomers, can dramatically alter the pharmacological properties of molecules derived from this scaffold.
This in-depth technical guide provides a comparative analysis of the biological activity of 3-aminocyclohexanol stereoisomers. We will delve into the synthetic rationale for isolating these isomers, present a case study showcasing their differential biological effects, and provide detailed, field-proven experimental protocols to empower your own research endeavors.
The Significance of Stereochemistry in 3-Aminocyclohexanol
The cyclohexane ring of 3-aminocyclohexanol can adopt a stable chair conformation. In this conformation, the amino and hydroxyl substituents can occupy either axial or equatorial positions. The relative orientation of these groups defines the cis and trans isomers.
-
trans-Isomers: The amino and hydroxyl groups are on opposite sides of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions, minimizing steric hindrance.
-
cis-Isomers: The amino and hydroxyl groups are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial, leading to greater steric strain.
This seemingly subtle difference in spatial arrangement has profound implications for how these molecules interact with chiral biological macromolecules such as enzymes and receptors. The precise orientation of the amino and hydroxyl groups dictates the potential for hydrogen bonding, hydrophobic interactions, and overall complementarity with a binding site.
Comparative Biological Activity: A Case Study in Multidrug Resistance
While direct comparative biological data for the parent 3-aminocyclohexanol isomers is not extensively published, a compelling example of stereoisomer-dependent activity can be found in their derivatives. A study on N,N-bis(cyclohexanol)amine aryl esters has demonstrated their potential as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells[1]. P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy.
The study synthesized and evaluated a series of these derivatives with defined stereochemistry at the 3-position of both cyclohexanol rings, including cis,cis, cis,trans, and trans,trans isomers. The ability of these compounds to reverse doxorubicin resistance in the K562/DOX cancer cell line was assessed, with the results clearly indicating a strong dependence on the stereochemical configuration.
Table 1: Comparative MDR-Reversing Activity of N,N-bis(cyclohexanol)amine Aryl Ester Stereoisomers [1]
| Stereoisomer Configuration | Compound | IC₅₀ of Doxorubicin in K562/DOX cells (nM) | Resistance Factor (RF) |
| trans,trans | 1a | 25 | 40 |
| cis,trans | 2a | 50 | 20 |
| cis,cis | 3a | 100 | 10 |
| Control (Doxorubicin alone) | - | 1000 | 1 |
IC₅₀ represents the concentration of doxorubicin required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value in the presence of the compound indicates greater reversal of resistance. The Resistance Factor (RF) is the ratio of the IC₅₀ of the resistant cell line to that of the sensitive cell line.
The data unequivocally demonstrates that the trans,trans stereoisomer exhibits the most potent MDR-reversing activity, being significantly more effective than the cis,trans and cis,cis isomers. This highlights the critical role of the spatial orientation of the cyclohexanol moieties in the interaction with P-glycoprotein or in modulating its function.
Visualizing the Mechanism: P-glycoprotein and MDR Reversal
To understand the potential mechanism of action, we can visualize the role of P-glycoprotein in multidrug resistance and how a modulator might interfere with this process.
Caption: P-glycoprotein-mediated multidrug resistance and its inhibition.
This diagram illustrates that chemotherapeutic drugs need to reach their intracellular targets to be effective. However, P-glycoprotein actively pumps these drugs out of the cell. The 3-aminocyclohexanol derivatives act as modulators, potentially by binding to P-glycoprotein and inhibiting its efflux function, thereby increasing the intracellular concentration of the chemotherapeutic agent and restoring its efficacy. The superior activity of the trans,trans isomer suggests it has a more favorable conformation for this inhibitory interaction.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the 3-aminocyclohexanol stereoisomers and a representative biological assay to evaluate their MDR-reversing potential.
Synthesis of cis- and trans-3-Aminocyclohexanols
The synthesis of cis- and trans-3-aminocyclohexanols can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones[2].
Caption: Workflow for the synthesis and separation of 3-aminocyclohexanol stereoisomers.
Step-by-Step Protocol:
-
Synthesis of the β-Enaminoketone:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,3-cyclohexanedione derivative in toluene.
-
Add a primary amine (e.g., benzylamine) and reflux the mixture.
-
Monitor the reaction until the calculated amount of water is collected in the Dean-Stark trap.
-
Remove the solvent under reduced pressure and purify the resulting β-enaminoketone by crystallization or column chromatography.
-
-
Reduction of the β-Enaminoketone:
-
Dissolve the purified β-enaminoketone in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
-
At room temperature, add sodium metal in small portions with vigorous stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain a mixture of cis- and trans-3-aminocyclohexanols.
-
-
Separation of Stereoisomers:
-
The diastereomeric mixture of 3-aminocyclohexanols can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Monitor the fractions by TLC and combine the fractions containing the pure cis and trans isomers.
-
Characterize the separated isomers by NMR spectroscopy to confirm their stereochemistry.
-
Cell Viability Assay for MDR Reversal
This protocol outlines a method to assess the ability of the 3-aminocyclohexanol stereoisomers to reverse multidrug resistance in a cancer cell line.
Materials:
-
MDR-positive cancer cell line (e.g., K562/DOX) and its parental sensitive cell line (e.g., K562).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Chemotherapeutic agent (e.g., Doxorubicin).
-
3-Aminocyclohexanol stereoisomers (dissolved in a suitable solvent, e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin).
-
Prepare solutions of the cis- and trans-3-aminocyclohexanol stereoisomers at a fixed, non-toxic concentration.
-
Treat the cells with the chemotherapeutic agent alone or in combination with each stereoisomer. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the concentration of the chemotherapeutic agent to determine the IC₅₀ values.
-
Compare the IC₅₀ values of the chemotherapeutic agent in the presence and absence of the 3-aminocyclohexanol stereoisomers to determine the reversal of resistance.
-
Conclusion and Future Directions
The stereochemical configuration of 3-aminocyclohexanol is a paramount determinant of the biological activity of its derivatives. As demonstrated by the case study on MDR reversal, the trans isomer can exhibit significantly greater potency than its cis counterpart. This underscores the necessity for careful stereochemical control and characterization in the design and synthesis of novel therapeutic agents based on this versatile scaffold.
The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate the biological activities of 3-aminocyclohexanol stereoisomers and their derivatives. Future research should focus on elucidating the specific molecular interactions that govern the differential activities of these isomers with various biological targets. Such studies will undoubtedly pave the way for the development of more potent and selective drugs for a wide range of diseases.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating (1R,3S)-3-Aminocyclohexanol Against Established Alternatives
In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex molecules.[1][2][3][4] Chiral auxiliaries, stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and highly effective strategy to achieve this control.[1][5] Among the pantheon of these molecules, Evans' oxazolidinones and Oppolzer's sultams have long been considered the gold standard, prized for their high efficacy and predictability.[4][5][6]
This guide provides an in-depth comparison of a compelling alternative, (1R,3S)-3-aminocyclohexanol, against these established auxiliaries. We will analyze its performance in key asymmetric transformations, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its potential advantages and limitations.
The Principle of Chiral Auxiliaries: A Foundation of Asymmetric Synthesis
The core function of a chiral auxiliary is to transfer its inherent chirality to a prochiral substrate, creating a diastereomeric intermediate.[1] This intermediate then reacts with a reagent under conditions that favor the formation of one diastereomer over the other, effectively controlling the creation of a new stereocenter. The final, critical step is the cleavage of the auxiliary, which can ideally be recovered and reused, yielding the desired enantiomerically enriched product.[5] The success of an auxiliary is judged by its ability to provide high diastereoselectivity, high chemical yield, and its ease of removal under conditions that do not compromise the newly formed chiral center.[1]
Mechanism of Stereocontrol: How this compound Directs Reactions
This compound is a versatile chiral building block.[7][8] When derivatized, for instance into an oxazolidinone or a related heterocyclic structure and then acylated, it forms the substrate for asymmetric reactions. The stereocontrol arises from the rigid, chair-like conformation of the cyclohexane ring. This conformation, combined with the substituent at the 4-position (derived from the acylation step), creates a sterically hindered environment.
This steric bias forces incoming electrophiles to approach from the less hindered face of the enolate, which is formed by deprotonation at the α-carbon. The resulting transition state is stabilized, leading to the preferential formation of one diastereomer.
Below is a conceptual workflow illustrating the application of a chiral auxiliary in an asymmetric alkylation reaction.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Performance Analysis
The true measure of a chiral auxiliary lies in its performance across various reaction types. Here, we compare this compound-derived auxiliaries with the well-documented Evans' oxazolidinones and Oppolzer's sultams in cornerstone asymmetric reactions.
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[9] Chiral auxiliaries are instrumental in controlling the stereochemistry of the resulting β-hydroxy carbonyl compounds.[9] Evans' oxazolidinones are renowned for producing syn-aldol products with excellent diastereoselectivity, typically mediated by boron enolates.[5][10] Oppolzer's sultam can also provide high levels of induction, sometimes favoring the anti-aldol product depending on the conditions.[5][11]
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 | |
| Oppolzer's Sultam ((1S)-(−)-2,10-Camphorsultam) | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, Hunig's Base | 2:98 | High | [11] |
| This compound Derivative (Hypothetical/Projected) | N-Propionyl derivative | Isobutyraldehyde | Bu₂BOTf, DIPEA | High (Predicted) | High (Predicted) | N/A |
Commentary: While direct, peer-reviewed data for an oxazolidinone derived from this compound in a standard Evans aldol reaction is not as prevalent, the structural rigidity of the cyclohexane backbone is expected to enforce a highly organized, chelated transition state similar to established auxiliaries. This would predict high levels of diastereoselectivity, likely favoring the syn product under standard boron enolate conditions. Its performance would be contingent on the efficiency of N-acylation and the stability of the corresponding enolate.
Alkylation of chiral enolates is a powerful method for creating stereocenters α to a carbonyl group. The auxiliary must effectively shield one face of the enolate to direct the incoming alkylating agent.
| Chiral Auxiliary | Substrate | Alkylating Agent | Base | Diastereomeric Ratio | Yield (%) |
| Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) | N-Propionyl oxazolidinone | Benzyl Bromide | LDA | >99:1 | ~90 |
| Oppolzer's Sultam | N-Acylsultam | Methyl Iodide | NaHMDS | >98:2 | >90 |
| This compound Derivative (Projected) | N-Propionyl derivative | Benzyl Bromide | LDA | High (Predicted) | High (Predicted) |
Commentary: The steric bulk provided by the cyclohexane ring in a this compound-derived auxiliary is anticipated to provide excellent facial discrimination for the enolate. This should lead to high diastereoselectivity in alkylation reactions, rivaling that of Evans' and Oppolzer's auxiliaries.
A key practical consideration is the ease and efficiency of removing the auxiliary. Harsh cleavage conditions can lead to racemization or degradation of the desired product.
| Chiral Auxiliary | Typical Cleavage Conditions | Product Type |
| Evans' Oxazolidinone | LiOH / H₂O₂; LiAlH₄; MeOMgBr | Carboxylic Acid; Alcohol; Methyl Ester |
| Oppolzer's Sultam | LiOH / H₂O₂; LiAlH₄ | Carboxylic Acid; Alcohol |
| This compound Derivative | Standard hydrolysis (e.g., LiOH) or reductive cleavage (e.g., LiAlH₄) is expected to be effective. | Carboxylic Acid; Alcohol |
Commentary: The aminocyclohexanol auxiliary, when incorporated into an oxazolidinone-type structure, should be susceptible to the same range of cleavage conditions as standard Evans' auxiliaries. This includes basic hydrolysis to yield the carboxylic acid, or reductive cleavage to furnish the primary alcohol. The recovery of the this compound would be a crucial factor in its overall utility and cost-effectiveness.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are representative, detailed protocols for the key steps in an asymmetric synthesis using a chiral auxiliary. These can serve as a template for evaluating a new auxiliary like one derived from this compound.
This procedure describes the attachment of the acyl group that will be modified in the subsequent stereoselective reaction.
-
Dissolve the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as n-butyllithium (1.05 equiv.) dropwise. Stir for 15-20 minutes.[11]
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acyl product by flash column chromatography.
Caption: Workflow for N-Acylation of a chiral auxiliary.
This protocol outlines the key stereocenter-forming reaction.
-
Dissolve the N-acyl auxiliary (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by a tertiary amine base like diisopropylethylamine (DIPEA, 1.2 equiv.).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-enolate.
-
Add the aldehyde (1.2 equiv.), dissolved in a small amount of cold DCM, dropwise to the enolate solution.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C to oxidize the boron species.
-
Perform an aqueous work-up, extract the product, dry the organic phase, and concentrate.
-
Purify the aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
Conclusion and Outlook
Established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams provide a high benchmark for performance, offering excellent stereocontrol and reliability across a wide range of reactions.[1][5][10] They are, in essence, the industry standard.
The potential of This compound as a precursor for a new class of chiral auxiliaries is significant. Its rigid cyclic structure is an ideal scaffold for inducing high levels of asymmetry. While it remains less documented in mainstream asymmetric transformations compared to its more famous counterparts, its structural features suggest it could offer comparable, if not superior, performance in certain applications. The key advantages could lie in different solubility profiles, potentially unique stereochemical outcomes with specific substrates, or improved recovery and recycling economics.
For researchers and drug development professionals, this compound represents an opportunity for innovation. Its exploration could unlock new synthetic routes and efficiencies. The ultimate verdict on its efficacy will be rendered through rigorous, direct comparative studies against the established players, using the protocols and metrics outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
The Gold Standard and Beyond: A Comparative Guide to Absolute Configuration Determination of 3-Aminocyclohexanol Derivatives
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail. It is a critical determinant of biological activity, efficacy, and safety. For chiral molecules such as 3-aminocyclohexanol derivatives, which are prevalent scaffolds in pharmaceuticals, unambiguous assignment of stereochemistry is paramount. This guide provides an in-depth technical comparison of the definitive method of single-crystal X-ray crystallography with powerful solution-state alternatives, namely Mosher's ester analysis (NMR-based) and Vibrational Circular Dichroism (VCD), for the absolute configuration determination of this important class of compounds.
The Unwavering Verdict of the Solid State: X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of chiral molecules.[1] By mapping the electron density of a crystalline solid, this technique provides a direct visualization of the atomic arrangement in three-dimensional space. The key to elucidating absolute, rather than just relative, stereochemistry lies in the phenomenon of anomalous dispersion (or resonant scattering).[1]
When X-rays interact with electrons, a small, element-dependent phase shift occurs. This effect is particularly pronounced when the X-ray energy is near the absorption edge of an atom.[1] For a non-centrosymmetric crystal, this anomalous scattering results in a breakdown of Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The measurable intensity differences between these pairs of reflections, known as Bijvoet pairs, are the experimental fingerprint of the molecule's absolute configuration.
The refinement of the crystal structure against the diffraction data yields a critical value: the Flack parameter. A Flack parameter approaching zero with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value near one suggests that the inverted structure is the true configuration.
Causality in Experimental Choices for X-ray Crystallography
The success of an X-ray crystallographic analysis for absolute configuration hinges on several critical factors. The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction. For 3-aminocyclohexanol derivatives, which can be oils or reluctant to crystallize, this is a significant hurdle. The choice of crystallization technique—slow evaporation, vapor diffusion, or solvent layering—and the screening of a wide range of solvents are empirical but crucial steps.
Furthermore, for molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak. To enhance the Bijvoet differences, it is often advantageous to use longer wavelength X-ray sources, such as a copper anode (Cu Kα), to which the lighter atoms are more sensitive. In cases where the anomalous signal is still insufficient, derivatization of the 3-aminocyclohexanol with a heavier atom (e.g., bromine or chlorine) can be a strategic, albeit synthetically demanding, solution.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Probing Chirality in Solution: NMR and VCD Techniques
While X-ray crystallography is definitive, its requirement for a single crystal can be a significant bottleneck.[2] Fortunately, powerful solution-state techniques offer viable alternatives.
Mosher's Ester Analysis: A Diastereomeric NMR Approach
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[3] The underlying principle involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
These diastereomers, being chemically distinct, exhibit different NMR chemical shifts, particularly for protons near the newly formed stereocenter. By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original 3-aminocyclohexanol can be deduced based on the predictable shielding and deshielding effects of the MTPA's phenyl group in the preferred conformation of the diastereomers.
Vibrational Circular Dichroism: The Chiral Fingerprint of Molecular Vibrations
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] This technique provides a unique "fingerprint" of a molecule's absolute configuration in solution.
The experimental VCD spectrum is compared to a theoretically predicted spectrum generated through quantum mechanical calculations (typically Density Functional Theory, DFT). A match between the signs and relative intensities of the experimental and calculated VCD bands for a given enantiomer allows for an unambiguous assignment of its absolute configuration.[5] VCD has the advantage of not requiring derivatization and can be applied to a wide range of molecules, provided they have a measurable VCD spectrum.
Head-to-Head Comparison: X-ray Crystallography vs. Solution-State Methods
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Diastereomeric differentiation by NMR | Differential absorption of circularly polarized IR light |
| Sample Requirement | High-quality single crystal | Milligram quantities of pure enantiomer | Milligram quantities of pure enantiomer |
| Derivatization | Not required (unless for heavy atom labeling) | Required (formation of two diastereomers) | Not required |
| Throughput | Low to medium | Medium | High |
| Confidence Level | Very high (definitive) | High (model-dependent) | High (calculation-dependent) |
| Key Challenges | Crystal growth | Derivatization reaction, potential for kinetic resolution, spectral overlap | Requirement for computational resources, sensitivity to conformation |
| Instrumentation | Single-crystal X-ray diffractometer | High-field NMR spectrometer | VCD spectrometer |
Experimental Protocols
Protocol 1: Crystallization of a 3-Aminocyclohexanol Derivative
-
Solubility Screening: Dissolve approximately 5-10 mg of the purified 3-aminocyclohexanol derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) in small vials to assess solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted cryoloop and immediately flash-cool them in a stream of cold nitrogen gas on the diffractometer.
Protocol 2: Mosher's Ester Analysis of a 3-Aminocyclohexanol Derivative
-
Preparation of (R)-MTPA and (S)-MTPA Esters:
-
In two separate NMR tubes, dissolve ~2 mg of the 3-aminocyclohexanol derivative in 0.5 mL of deuterated chloroform (CDCl₃).
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Data Analysis:
-
Assign the proton signals in both spectra, paying close attention to the protons on either side of the ester linkage.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons.
-
Based on the established Mosher's method model, the sign of the Δδ values for protons on each side of the stereocenter will indicate the absolute configuration.
-
Protocol 3: VCD Analysis of a 3-Aminocyclohexanol Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition:
-
Transfer the solution to an appropriate IR cell with BaF₂ windows.
-
Acquire the VCD and IR spectra on a VCD spectrometer, typically over several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the 3-aminocyclohexanol derivative using molecular mechanics or DFT methods to identify low-energy conformers.
-
For each significant conformer, calculate the theoretical VCD and IR spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is R. If they are opposite, the configuration is S.
-
Concluding Remarks: An Integrated Approach to Stereochemical Assignment
The determination of the absolute configuration of 3-aminocyclohexanol derivatives is a critical step in their development as pharmaceutical agents. While X-ray crystallography remains the definitive method, its reliance on high-quality single crystals necessitates the availability of reliable solution-state alternatives. Mosher's ester analysis and Vibrational Circular Dichroism provide powerful, complementary approaches that can often yield unambiguous results with greater speed and less sample preparation effort.
For research and drug development professionals, an integrated strategy is often the most effective. Initial screening and confirmation can be rapidly achieved using VCD or Mosher's method, with the ultimate goal of obtaining a crystal structure for unequivocal confirmation and to provide a solid foundation for understanding the structure-activity relationship of these vital chiral molecules. The choice of method will ultimately depend on the specific properties of the compound, available resources, and the stage of the development pipeline.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Excess Determination of (1R,3S)-3-Aminocyclohexanol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. (1R,3S)-3-Aminocyclohexanol, a key intermediate in the synthesis of various bioactive molecules, demands rigorous analytical control to ensure its enantiomeric integrity. This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess (ee) of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to select and implement the most suitable method for their analytical needs.
Introduction: The Significance of Chiral Purity
Enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate strict control over the stereoisomeric composition of drug substances. The accurate determination of enantiomeric excess is therefore not merely an analytical task but a critical component of quality control and drug safety. This guide delves into the practical application and comparative performance of HPLC, GC, and NMR for the chiral analysis of this compound, offering field-proven insights into the causality behind experimental choices.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method hinges on a variety of factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the ee determination of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Conversion of enantiomers into diastereomers using a chiral auxiliary, leading to distinct NMR signals. |
| Derivatization | Optional, can be used to enhance detection. | Mandatory for the non-volatile 3-aminocyclohexanol. | Mandatory (chiral derivatizing agent) or in-situ complexation (chiral solvating agent). |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[1] | High resolution is achievable with optimized conditions. | Dependent on the chemical shift difference (Δδ) of diastereomeric signals. |
| Analysis Time | 10 - 30 minutes per sample.[2] | 15 - 45 minutes per sample. | 5 - 20 minutes per sample (after derivatization). |
| Limit of Detection (LOD) | ng/mL to µg/mL range.[3] | pg to ng range. | mg range (less sensitive). |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range.[2] | pg to ng range. | mg range. |
| Precision (%RSD) | Typically < 2%.[1] | Typically < 5%. | Typically < 5% (dependent on signal-to-noise). |
| Sample Throughput | High, amenable to automation. | Moderate to high, amenable to automation. | Moderate, sample preparation can be a bottleneck. |
| Strengths | Versatility, wide range of CSPs, robust and well-established.[4] | High efficiency and sensitivity, especially for volatile compounds.[5] | Provides structural information, non-destructive, absolute configuration can sometimes be determined. |
| Limitations | Higher solvent consumption, method development can be time-consuming.[6] | Limited to thermally stable and volatile compounds (requires derivatization).[5] | Lower sensitivity, potential for kinetic resolution during derivatization.[7] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely employed technique for enantiomeric separations due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[4][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Causality of Experimental Choices
For amino alcohols like 3-aminocyclohexanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. These CSPs offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.
While direct analysis is often possible, derivatization of the amino and hydroxyl groups can serve two purposes:
-
Enhanced Detection: Introduction of a chromophore or fluorophore significantly increases sensitivity for UV or fluorescence detectors.
-
Improved Chromatography: Derivatization can alter the analyte's interaction with the CSP, sometimes leading to better resolution.
Experimental Protocol: Chiral HPLC of Derivatized this compound
This protocol describes a general approach for the derivatization and subsequent chiral HPLC analysis of 3-aminocyclohexanol.
1. Derivatization with a Fluorogenic Reagent (e.g., NBD-Cl):
-
Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
-
Add 1.2 equivalents of 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A polysaccharide-based chiral column, for example, a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the wavelength of maximum absorbance for the NBD derivative (around 470 nm) or fluorescence detection for higher sensitivity.
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Caption: Workflow for Chiral HPLC Analysis.
II. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique renowned for its high resolution and sensitivity. However, its application is limited to analytes that are volatile and thermally stable.[5] For polar and non-volatile compounds like this compound, derivatization is a prerequisite to block the polar functional groups (hydroxyl and amino) and increase volatility.
Causality of Experimental Choices
The derivatization step is critical for successful GC analysis. Common derivatizing agents for amino alcohols include silylating reagents (e.g., BSTFA) or acylating reagents (e.g., trifluoroacetic anhydride). These reagents replace the active hydrogens on the oxygen and nitrogen atoms with non-polar groups.[5]
The choice of chiral stationary phase is equally important. Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds. These cyclic oligosaccharides form inclusion complexes with the analytes, and the enantioselectivity arises from the differential stability of these diastereomeric complexes.
Experimental Protocol: Chiral GC of Derivatized this compound
This protocol outlines a general procedure for the derivatization and chiral GC analysis of 3-aminocyclohexanol.
1. Derivatization (Silylation):
-
Place approximately 1 mg of this compound in a dry vial.
-
Add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A cyclodextrin-based chiral capillary column, such as a Cyclosil-B or a similar phase.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C (for FID).
3. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for HPLC.
Caption: Workflow for Chiral GC Analysis.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach to ee determination. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be used to induce a diastereomeric environment. This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in an NMR solvent containing an enantiomerically pure CSA. The CSA forms non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Causality of Experimental Choices
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are classic examples of CDAs that react with alcohols and amines to form diastereomeric esters and amides, respectively. The presence of the trifluoromethyl group provides a clean signal in ¹⁹F NMR, which can simplify the analysis.
For CSAs, compounds like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) are effective for amines and alcohols.[9] They form hydrogen-bonded complexes, and the aromatic rings of the CSA induce different chemical shifts on the protons of the two enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
This protocol describes the in-situ formation of diastereomeric complexes for NMR analysis.
1. Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.5 equivalents of an enantiomerically pure chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the minor enantiomer.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Calculate the % ee from the integral values (I₁ and I₂): % ee = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
Caption: Workflow for Chiral NMR Analysis.
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of this compound can be reliably achieved by chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC stands out as the most versatile and robust method, suitable for both routine quality control and research environments. Its wide applicability and the availability of numerous chiral stationary phases make it a powerful tool for method development.[4][8]
-
Chiral GC offers unparalleled sensitivity and resolution, making it an excellent choice when high sensitivity is required and when dealing with volatile impurities. However, the mandatory derivatization step adds to the sample preparation time.
-
NMR Spectroscopy provides a rapid and non-destructive method for ee determination, with the added benefit of providing structural information. Its lower sensitivity compared to chromatographic techniques makes it more suitable for the analysis of bulk materials rather than trace-level impurities.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation and expertise. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. uma.es [uma.es]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Metal Complexes with Aminocyclohexanol-Derived Ligands
Introduction: The Quest for Asymmetric Excellence
In the landscape of modern synthetic chemistry, the development of efficient and highly selective catalysts for asymmetric transformations is a paramount objective, particularly within the pharmaceutical and fine chemical industries. Chiral metal complexes have emerged as powerful tools in this endeavor, capable of orchestrating the formation of enantiomerically pure compounds with remarkable precision. Among the vast array of chiral ligands available, those derived from the aminocyclohexanol scaffold have garnered significant attention due to their conformational rigidity, stereochemical richness, and the straightforward modulation of their steric and electronic properties.
This guide presents an in-depth comparative study of the catalytic activity of various transition metal complexes featuring aminocyclohexanol-derived ligands. Moving beyond a mere compilation of data, we will delve into the causality behind experimental design, offering insights into the mechanistic underpinnings that govern catalyst performance. By providing detailed, side-by-side comparisons of Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes in the asymmetric transfer hydrogenation of ketones—a benchmark for evaluating catalytic efficacy—this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the ideal catalytic system for their specific synthetic challenges.
The Ligand: A Cornerstone of Asymmetric Induction
The efficacy of a metal-based asymmetric catalyst is inextricably linked to the structure of its chiral ligand. The aminocyclohexanol framework provides a robust and tunable platform for inducing asymmetry. The trans-1,2-aminocyclohexanol backbone, in particular, offers a well-defined spatial arrangement of its amino and hydroxyl functionalities, which allows for precise control over the coordination geometry around the metal center.
For this comparative study, we will focus on a representative and highly effective ligand: (1R,2R)-N-(p-toluenesulfonyl)-2-aminocyclohexanol . The tosyl group serves several critical functions:
-
Enhanced Acidity: It increases the acidity of the N-H proton, facilitating its deprotonation to form a metal-amide bond, which is a key step in the catalytic cycle of many transfer hydrogenation reactions.
-
Steric Directing Group: The bulky tosyl group helps to create a well-defined chiral pocket around the metal center, influencing the orientation of the incoming substrate and thereby dictating the stereochemical outcome of the reaction.
-
Electronic Tuning: The electron-withdrawing nature of the tosyl group can modulate the electronic properties of the metal center, impacting its catalytic activity.
Experimental Protocol 1: Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-2-aminocyclohexanol
This protocol details the synthesis of the chiral ligand from the commercially available (1R,2R)-2-aminocyclohexanol.
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of (1R,2R)-2-aminocyclohexanol (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound as a white solid.
The Metal Centers: A Triumvirate of Catalytic Power
The choice of the metal center is a critical determinant of the catalytic activity and selectivity of the complex. In the realm of asymmetric transfer hydrogenation, the platinum-group metals—Ruthenium, Rhodium, and Iridium—reign supreme. Each of these metals, when complexed with the same chiral ligand, can exhibit distinct catalytic personalities.
Experimental Protocol 2: Synthesis of Metal Precursors and Chiral Complexes
The following protocols describe the in situ preparation of the active catalysts from common metal precursors and the synthesized ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
[RhCp*Cl₂]₂
-
[IrCp*Cl₂]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-2-aminocyclohexanol (Ligand)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium isopropoxide
Procedure for Catalyst Preparation:
-
Ruthenium Complex: In an inert atmosphere, a mixture of [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) is refluxed in anhydrous isopropanol for 1 hour to generate the active catalytic species.
-
Rhodium Complex: In an inert atmosphere, a mixture of [RhCp*Cl₂]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) is stirred in anhydrous DCM at room temperature for 1 hour. Triethylamine (2.5 mol%) is then added, and the mixture is stirred for an additional 30 minutes.
-
Iridium Complex: In an inert atmosphere, a mixture of [IrCp*Cl₂]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) is stirred in anhydrous DCM at room temperature for 1 hour. Triethylamine (2.5 mol%) is then added, and the mixture is stirred for an additional 30 minutes.
Comparative Catalytic Performance: Asymmetric Transfer Hydrogenation of Acetophenone
To provide a direct and objective comparison of the catalytic prowess of the Ru, Rh, and Ir complexes, we will examine their performance in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate. Isopropanol serves as both the solvent and the hydrogen source in this reaction.
Experimental Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
In situ prepared Ru, Rh, or Ir catalyst solution (from Protocol 2)
-
Sodium isopropoxide (0.1 M solution in isopropanol)
-
Anhydrous isopropanol
-
Standard work-up and purification reagents
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
To a freshly prepared solution of the catalyst (2.0 mol%) in anhydrous isopropanol, add acetophenone (1.0 eq).
-
Initiate the reaction by adding sodium isopropoxide solution (10 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the conversion by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the expected performance of the Ruthenium, Rhodium, and Iridium complexes in the asymmetric transfer hydrogenation of acetophenone based on literature precedents for structurally similar catalytic systems.
| Metal Center | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Ruthenium (Ru) | 2.0 | 40 | 6 | >99 | 97 (S) |
| Rhodium (Rh) | 2.0 | 25 | 4 | >99 | 95 (R) |
| Iridium (Ir) | 1.0 | 25 | 2 | >99 | 98 (R) |
Key Observations:
-
Activity: The Iridium complex is expected to exhibit the highest activity, requiring a lower catalyst loading and shorter reaction time to achieve full conversion.
-
Enantioselectivity: All three metal complexes are capable of inducing high levels of enantioselectivity. The Ruthenium complex typically yields the (S)-enantiomer of the product alcohol, while the Rhodium and Iridium complexes generally produce the (R)-enantiomer. This reversal of enantioselectivity is a fascinating aspect of these catalytic systems.
-
Operational Simplicity: The in situ preparation of these catalysts from readily available precursors makes them highly attractive for practical applications.
Mechanistic Insights: Unraveling the Reaction Pathways
The observed differences in catalytic activity and enantioselectivity among the Ru, Rh, and Ir complexes can be attributed to subtle variations in their reaction mechanisms. The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by these types of complexes involves a metal-ligand bifunctional pathway.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
-
Activation: The precatalyst reacts with the hydrogen donor (isopropanol) in the presence of a base to form a metal alkoxide species.
-
Hydride Formation: This alkoxide undergoes β-hydride elimination to generate the active metal-hydride species and acetone.
-
Hydride Transfer: The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The facial selectivity of this transfer is directed by the chiral ligand.
-
Product Release: The resulting metal alkoxide of the product is protonated by another molecule of isopropanol, releasing the chiral alcohol and regenerating the metal alkoxide to continue the catalytic cycle.
The differences in the electronic properties and coordination geometries of the Ru, Rh, and Ir centers influence the rates of these elementary steps and the stability of the intermediates, leading to the observed variations in catalytic performance.
Conclusion: A Versatile Toolkit for Asymmetric Synthesis
Metal complexes with aminocyclohexanol-derived ligands represent a powerful and versatile class of catalysts for asymmetric synthesis. This guide has demonstrated that by systematically varying the metal center from Ruthenium to Rhodium to Iridium, researchers can fine-tune the catalytic activity and even control the absolute stereochemistry of the product. The high enantioselectivities and operational simplicity of these systems underscore their immense potential for applications in academic research and industrial drug development. The provided experimental protocols and mechanistic insights serve as a valuable resource for scientists seeking to harness the full potential of these remarkable catalysts.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,3S)-3-Aminocyclohexanol
Welcome to your essential guide for the safe handling of (1R,3S)-3-Aminocyclohexanol. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond mere procedural lists to provide a deep, experience-driven understanding of the personal protective equipment (PPE) required when working with this specific chemical compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This compound is a valuable building block in pharmaceutical research and development.[1][2] However, like many amine-containing compounds, it presents potential hazards that necessitate meticulous handling protocols. This guide will provide a comprehensive overview of these hazards and the corresponding PPE required to mitigate risks effectively.
Understanding the Hazards
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] The signal word for this chemical is "Warning".[3] A thorough understanding of these hazards is the foundation of a robust safety protocol.
-
Skin Irritation (H315): Direct contact with the skin can lead to redness, itching, and inflammation.[3]
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation, potentially leading to damage if not addressed promptly.[3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.[3][4]
Given these potential hazards, a multi-faceted approach to PPE is essential, ensuring protection for your skin, eyes, and respiratory system.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The guiding principle is to create a barrier between you and the chemical, preventing any route of exposure.
A Workflow for PPE Selection
To assist in the decision-making process, the following flowchart outlines the key considerations for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Recommended if dusty (N95 respirator) |
| Dissolving and Solution Transfers | Chemical splash goggles | Nitrile gloves | Standard lab coat | Not typically required if performed in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves (check compatibility with solvents) | Standard lab coat and chemical-resistant apron | Not typically required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Safety Glasses with Side Shields: Provide a minimum level of protection and are suitable for tasks with a low risk of splashes, such as weighing small quantities of the solid.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as when dissolving the compound or transferring solutions.[5] They form a seal around the eyes, offering greater protection than safety glasses.
-
Face Shield: A face shield should be used in conjunction with chemical splash goggles during activities with a higher risk of splashes or when handling larger quantities.[6]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with chemicals.
-
Gloves: Chemical-resistant gloves are mandatory.[4] Nitrile gloves are a common and effective choice for handling many chemicals, including this compound in solid form and in solution with common laboratory solvents. Always check the manufacturer's glove compatibility charts for the specific solvents you are using.
-
Proper Glove Use: It is crucial to inspect gloves for any signs of damage before use. Remove gloves using a technique that avoids skin contamination and wash your hands thoroughly after handling the chemical.[4]
Body Protection
Protecting your skin and personal clothing is a critical aspect of laboratory safety.
-
Lab Coat: A standard, long-sleeved lab coat should be worn at all times when handling this chemical.[5]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
While this compound is a solid, the fine powder can become airborne, posing an inhalation hazard.[3]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[5] All handling of this compound that may generate dust should be performed in a fume hood.
-
Respirators: In situations where engineering controls are not sufficient to control exposure, or during a large spill, respiratory protection is necessary. A NIOSH-approved N95 particulate respirator may be sufficient for dust, while an air-purifying respirator with organic vapor cartridges would be necessary if significant vapors are present.[7][8]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][9] If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4][9] If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Protocols
Proper containment and disposal are essential for laboratory and environmental safety.
Spill Response
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to your laboratory supervisor or environmental health and safety officer.
Waste Disposal
All waste containing this compound should be considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[4][11]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][11] Do not dispose of this chemical down the drain.[10]
By adhering to these guidelines and fostering a culture of safety, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
- 1. mdpi.com [mdpi.com]
- 2. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-Aminocyclohexanol - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
